molecular formula C6H12N4O2 B560627 Photo-lysine

Photo-lysine

カタログ番号: B560627
分子量: 172.19 g/mol
InChIキー: CQTOOIGELCPQPJ-BYPYZUCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Photo-lysine, a new lysine-based photo-reactive amino acid, captures proteins that bind lysine post-translational modifications.

特性

IUPAC Name

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTOOIGELCPQPJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1(N=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)C1(N=N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Photo-lysine: A Tool for Capturing Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-lysine is a photo-reactive unnatural amino acid that has emerged as a powerful tool for the in-depth study of protein-protein interactions (PPIs) within their native cellular environment. This lysine (B10760008) analog, which incorporates a diazirine moiety, can be metabolically incorporated into proteins. Upon activation with ultraviolet (UV) light, it forms a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity. This technique is particularly adept at capturing transient and weak interactions that are often missed by traditional methods like co-immunoprecipitation. A significant application of this compound lies in the identification of "reader" and "eraser" proteins that recognize and modify post-translational modifications (PTMs) on lysine residues, such as those on histones, which play a crucial role in epigenetic regulation.[1][2]

Mechanism of Action

The functionality of this compound is centered around the photo-activation of its diazirine ring. Under normal physiological conditions, the diazirine group is small and chemically stable, minimizing perturbation to protein structure and function.[3] When exposed to UV light, typically in the range of 350-370 nm, the diazirine ring undergoes photolysis, releasing nitrogen gas and generating a highly reactive carbene intermediate.[3] This carbene has a very short lifespan and will readily insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent bond.[3] This process effectively "traps" the interacting protein, allowing for its subsequent identification and characterization.

Recent studies have elucidated a more nuanced two-step mechanism for alkyl diazirine photolysis. Upon initial UV irradiation, a diazo intermediate is formed, which can then be further excited to the carbene intermediate. The diazo intermediate itself is reactive and preferentially targets buried polar residues, while the carbene intermediate reacts more broadly. By tuning the intensity and duration of the UV light, it is possible to favor one intermediate over the other, allowing for more selective crosslinking.

Core Applications in Research and Drug Development

This compound has proven to be an invaluable tool in various areas of biological research and is increasingly being recognized for its potential in drug development.

  • Mapping Protein-Protein Interaction Networks: By incorporating this compound into a protein of interest, researchers can identify its direct and transient binding partners within the complex cellular milieu. This is crucial for understanding the functional context of proteins and for building comprehensive interaction maps.

  • Elucidating the Histone Code: A primary application of this compound is in the study of histone PTMs. By incorporating this compound into histone peptides bearing specific modifications, scientists can capture the "reader" proteins that recognize these marks and the "eraser" enzymes (like histone deacetylases) that remove them.[1][2] This provides critical insights into the mechanisms of epigenetic regulation.

  • Target Identification and Validation: In drug discovery, identifying the cellular targets of a small molecule is a critical step. This compound can be incorporated into a bioactive compound to create a photo-affinity probe. Upon binding to its target protein, UV activation will covalently link the probe to the protein, allowing for its isolation and identification.

  • Studying Dynamic Cellular Processes: The ability to initiate crosslinking at a specific time point by controlling the UV light exposure allows for the study of dynamic cellular processes, such as signaling cascades, with high temporal resolution.

Data Presentation: Quantitative Proteomics with this compound

A powerful approach for identifying and quantifying the proteins captured by this compound is through the use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry. In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The experimental sample (e.g., containing the this compound bait and subjected to UV crosslinking) and the control sample (e.g., no UV or a control bait) are then mixed, and the captured proteins are identified and quantified by mass spectrometry. The ratio of "heavy" to "light" peptides for each identified protein provides a quantitative measure of its specific interaction with the bait.

While a specific data table from a this compound experiment is not publicly available in a structured format within the searched resources, the following is a representative example of how such data would be presented.

Protein IDGene NameDescriptionSILAC Ratio (H/L)p-valueNumber of Peptides
P62805H4C1Histone H41.050.8515
Q9Y281BRD4Bromodomain-containing protein 48.720.00112
P55060HDAC2Histone deacetylase 26.540.00510
Q13547CHD4Chromodomain-helicase-DNA-binding protein 45.980.00818
P0C0S8UBE2NUbiquitin-conjugating enzyme E2 N1.210.729

Table 1: Representative Quantitative Data from a this compound Pulldown Experiment. This table illustrates the type of quantitative data obtained from a SILAC-based proteomics experiment using a this compound-containing histone peptide as bait. Proteins with high H/L ratios are considered specific interactors.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound
Experimental Workflow for Photo-crosslinking and Mass Spectrometry Analysis

This workflow outlines the key steps for a typical this compound crosslinking experiment coupled with SILAC-based quantitative mass spectrometry.

experimental_workflow cluster_cell_culture Cell Culture and Labeling cluster_crosslinking Crosslinking and Lysis cluster_proteomics Proteomics Analysis A SILAC Labeling: Grow cells in 'light' (Arg0, Lys0) and 'heavy' (Arg10, Lys8) media. B Incorporate this compound: Replace lysine with this compound in the culture medium for a defined period. A->B C UV Irradiation: Expose 'heavy' labeled cells to UV light (e.g., 365 nm) to induce crosslinking. 'Light' labeled cells serve as a non-irradiated control. B->C D Cell Lysis: Lyse both 'heavy' and 'light' cell populations. C->D E Mix Lysates: Combine equal amounts of protein from 'heavy' and 'light' lysates. F Affinity Purification: Enrich for the bait protein and its crosslinked partners (e.g., using an antibody against a tag on the bait). E->F G Protein Digestion: Digest the enriched proteins into peptides (e.g., with trypsin). F->G H LC-MS/MS Analysis: Separate and analyze peptides by liquid chromatography-tandem mass spectrometry. G->H I Data Analysis: Identify peptides and proteins and quantify the H/L ratios to determine specific interactors. H->I

Figure 1: Experimental Workflow. A diagram illustrating the major steps in a this compound crosslinking experiment combined with SILAC-based quantitative proteomics.

Mandatory Visualizations

This compound Mechanism of Action

mechanism_of_action cluster_photo_lysine This compound cluster_interacting_protein Interacting Protein PL This compound (in Bait Protein) Carbene Reactive Carbene Intermediate PL->Carbene Photolysis (-N2) IP Interacting Protein Crosslink Covalent Crosslink IP->Crosslink UV UV Light (350-370 nm) UV->PL Carbene->Crosslink Insertion

Caption: Mechanism of this compound crosslinking.

Signaling Pathway Elucidation: EGFR Signaling

While a specific signaling pathway elucidated solely through the use of this compound is not detailed in the provided search results, photo-crosslinking amino acids are powerful tools for dissecting such pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied cascade that regulates cell growth, proliferation, and differentiation.[5][6] Photo-crosslinking can be used to identify novel or transient interactions within this pathway, for instance, by incorporating a photo-reactive amino acid into a key signaling protein like Grb2 to capture its binding partners upon EGF stimulation.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 (with Photo-amino acid) EGFR->Grb2 recruits Sos Sos Grb2->Sos activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound and other photo-reactive amino acids represent a significant advancement in the field of chemical biology, providing researchers with a powerful tool to investigate the intricacies of protein-protein interactions in their native context. The ability to capture transient interactions with high temporal and spatial resolution opens up new avenues for understanding complex biological processes and for the development of novel therapeutics. As mass spectrometry techniques continue to improve in sensitivity and resolution, the application of this compound is expected to yield even more profound insights into the dynamic proteome.

References

An In-Depth Technical Guide to Photo-Lysine: Structure, Properties, and Applications in Covalent Capture of Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photo-lysine is a powerful tool in chemical biology and drug discovery, enabling the capture of transient and weak protein-protein interactions through photo-activated covalent crosslinking. This unnatural amino acid, a derivative of L-lysine, incorporates a diazirine moiety that, upon ultraviolet (UV) irradiation, generates a highly reactive carbene intermediate. This intermediate rapidly and indiscriminately inserts into neighboring chemical bonds, effectively "freezing" interaction snapshots for subsequent analysis. This guide provides a comprehensive overview of this compound's chemical structure, properties, and its application in mapping protein interaction networks.

Chemical Structure and Properties

This compound is structurally analogous to the natural amino acid L-lysine, with the key difference being the incorporation of a diazirine ring on the side chain.[1][2] This modification is small enough to be well-tolerated by the cellular translational machinery, allowing for its incorporation into proteins in living cells.[3][4]

Chemical Structure:

  • IUPAC Name: (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid

  • Molecular Formula: C₆H₁₂N₄O₂

  • Canonical SMILES: C(CN)C1(N=N1)C--INVALID-LINK--N

Physicochemical Properties:

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 172.19 g/mol [5]
XLogP3 -3.7[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 4[5]
Exact Mass 172.09602564[5]
Monoisotopic Mass 172.09602564[5]
Topological Polar Surface Area 114 Ų[5]
Heavy Atom Count 12[5]
Formal Charge 0[5]
Complexity 210[5]
Isotope Atom Count 0[5]
Defined Atom Stereocenter Count 1[5]
Covalently-Bonded Unit Count 1[5]
Compound Is Canonicalized Yes[5]
pKa (Side Chain) ~10.5 (similar to lysine)[6]
UV Absorbance Maximum ~330-370 nm[7]

Solubility and Storage:

This compound hydrochloride is soluble in aqueous solutions. For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere.

Mechanism of Photo-Activation and Crosslinking

The utility of this compound lies in the photo-inducible reactivity of its diazirine ring. Upon exposure to UV light in the range of 330-370 nm, the diazirine moiety undergoes nitrogen extrusion to generate a highly reactive and short-lived carbene intermediate.[2][7] This carbene can then rapidly and non-selectively insert into various chemical bonds in its immediate vicinity, including C-H, N-H, and O-H bonds, forming stable covalent crosslinks.[2]

G cluster_0 Photo-Activation cluster_1 Crosslinking PhotoLysine This compound (Diazirine) Carbene Carbene Intermediate PhotoLysine->Carbene UV Light (330-370 nm) - N₂ Carbene2 Carbene Intermediate Crosslinked Covalently Crosslinked Complex Carbene2->Crosslinked Target Interacting Protein (C-H, N-H, O-H bonds) Target->Crosslinked

Caption: Photo-activation of this compound and subsequent covalent crosslinking.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of this compound and its use in a typical in-cell photo-crosslinking experiment.

Synthesis of this compound

The synthesis of this compound involves the incorporation of a diazirine moiety onto the side chain of a protected lysine (B10760008) derivative. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.[5]

G Lysine Protected Lysine Derivative Intermediate1 Intermediate with Activated Side Chain Lysine->Intermediate1 Activation of ε-amino group Intermediate2 Diazirine-containing Intermediate Intermediate1->Intermediate2 Reaction with Diazirine Precursor PhotoLysine This compound Intermediate2->PhotoLysine Deprotection

Caption: General synthetic workflow for this compound.

In-Cell Photo-Crosslinking Workflow

This protocol outlines the general steps for incorporating this compound into cellular proteins and inducing photo-crosslinking to capture protein-protein interactions.

G Start Start: Cell Culture Labeling Metabolic Labeling with This compound Start->Labeling UV UV Irradiation (365 nm) Labeling->UV Lysis Cell Lysis UV->Lysis Enrichment Affinity Purification of Bait Protein Lysis->Enrichment Analysis Mass Spectrometry Analysis Enrichment->Analysis End End: Identification of Interacting Proteins Analysis->End

Caption: Workflow for in-cell photo-crosslinking and interactome analysis.

Detailed Steps:

  • Cell Culture and Metabolic Labeling:

    • Culture mammalian cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum.

    • Replace the medium with lysine-free medium containing this compound at a final concentration of 4 mM.

    • Incubate the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins.

  • UV Crosslinking:

    • Wash the cells with ice-cold PBS to remove excess this compound.

    • Irradiate the cells with 365 nm UV light for 1-5 minutes on ice. The optimal irradiation time should be determined empirically.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification and Analysis:

    • If a specific bait protein is being studied, perform immunoprecipitation using an antibody against the bait protein or an affinity tag.

    • Elute the captured protein complexes.

    • Separate the proteins by SDS-PAGE and identify crosslinked complexes by their higher molecular weight.

    • Excise the bands of interest and perform in-gel digestion followed by mass spectrometry analysis to identify the crosslinked proteins.

Applications in Research and Drug Development

This compound has emerged as a valuable tool for:

  • Mapping Protein-Protein Interaction Networks: It allows for the unbiased, global identification of protein interactomes in their native cellular context.[4]

  • Validating Drug-Target Engagement: By incorporating this compound into a target protein, it is possible to identify which cellular proteins interact with the target upon drug treatment.

  • Studying Post-Translational Modifications (PTMs): this compound can be used to capture the "readers," "writers," and "erasers" of lysine PTMs, providing insights into the regulation of cellular signaling pathways.[1][3]

  • Structural Biology: The proximity information gained from crosslinking can be used as constraints for computational modeling of protein complexes.

References

An In-depth Technical Guide to the Synthesis of Photo-Reactive Lysine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of photo-reactive lysine (B10760008) analogs, indispensable tools in chemical biology and drug discovery for elucidating protein-protein interactions.

Photo-reactive lysine analogs are powerful chemical probes designed to investigate the intricate networks of protein interactions within their native cellular environment. By incorporating a photo-activatable moiety onto the lysine side chain, these analogs can be integrated into proteins and subsequently triggered by UV light to form covalent crosslinks with interacting partners. This process "freezes" transient interactions, enabling their identification and characterization. This technical guide delves into the synthesis of three major classes of photo-reactive lysine analogs: those containing diazirine, benzophenone, and aryl azide (B81097) functionalities.

Core Concepts and Comparative Properties

The utility of a photo-reactive lysine analog is largely determined by the properties of its photo-activatable group. The ideal crosslinker is chemically stable in the dark, efficiently activated by a specific wavelength of light that minimizes cellular damage, and forms a highly reactive intermediate that rapidly and indiscriminately reacts with nearby molecules.

Photo-Reactive GroupStructureActivation Wavelength (Typical)Reactive IntermediateKey Characteristics
Diazirine Trifluoromethylaryldiazirine~350-365 nmCarbeneSmall size minimizes steric hindrance; highly reactive carbene inserts into C-H, N-H, and O-H bonds; relatively short-lived intermediate provides high spatial resolution.
Benzophenone Benzophenone~350-365 nmTriplet Ketone (Biradical)Chemically robust and stable to various conditions; abstracts hydrogen atoms from C-H bonds to form covalent links; longer-lived excited state may allow for some diffusion before reaction.
Aryl Azide Phenyl Azide~260-365 nmNitreneHistorically significant; nitrene intermediate can undergo various reactions, including insertion and addition; can be prone to intramolecular rearrangements, potentially reducing crosslinking efficiency.

Synthesis of Photo-Reactive Lysine Analogs: Experimental Protocols

The synthesis of photo-reactive lysine analogs typically involves the protection of the α-amino and carboxyl groups of lysine, followed by the coupling of the photo-reactive moiety to the ε-amino group, and subsequent deprotection steps. For use in solid-phase peptide synthesis (SPPS), the final product is often an Fmoc-protected amino acid.

Synthesis of a Diazirine-Containing Lysine Analog: Fmoc-L-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoyl)lysine

This protocol outlines a representative synthesis of a diazirine-containing lysine analog, a popular choice due to the small size and high reactivity of the diazirine group.

Experimental Protocol:

  • Protection of L-Lysine:

    • Dissolve L-lysine monohydrochloride in a suitable solvent system (e.g., dioxane/water).

    • Protect the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (e.g., sodium bicarbonate).

    • Protect the carboxyl group, for example, as a benzyl (B1604629) ester.

  • Coupling of the Diazirine Moiety:

    • Activate the carboxylic acid of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF).

    • Add the protected L-lysine from step 1 to the activated diazirine benzoic acid and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Deprotection and Final Product Formation:

    • Remove the carboxyl protecting group (e.g., hydrogenolysis for a benzyl ester) to yield the free carboxylic acid.

    • The final product, Fmoc-L-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoyl)lysine, is then purified.

  • Purification:

    • The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane.

    • The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Overall Yield: A multi-step synthesis of a similar diazirine-based probe has been reported with an overall yield of approximately 19%.[2]

Synthesis_of_Diazirine_Lysine_Analog Lysine L-Lysine Fmoc_Lys_Protected Fmoc-Lys(Boc)-OH Lysine->Fmoc_Lys_Protected α-Amino & ε-Amino Protection Coupled_Product Fmoc-Lys(Diazirine-Benzoyl)-OH Fmoc_Lys_Protected->Coupled_Product Coupling Diazirine_Acid Diazirine-Benzoic Acid Activated_Diazirine Activated Diazirine Ester Diazirine_Acid->Activated_Diazirine Activation (HBTU/DIPEA) Activated_Diazirine->Coupled_Product Synthesis_of_Benzophenone_Lysine_Analog Lysine L-Lysine Cbz_Lys Cbz-Lys-OH Lysine->Cbz_Lys α-Amino Protection (Cbz) Cbz_Lys_BP Cbz-Lys(Benzophenone)-OH Cbz_Lys->Cbz_Lys_BP ε-Amino Acylation (4-Benzoylbenzoyl Chloride) Lys_BP H-Lys(Benzophenone)-OH Cbz_Lys_BP->Lys_BP Deprotection (H₂/Pd-C) GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR with Photo-Lysine G_protein G Protein Complex (α, β, γ subunits) GPCR->G_protein Interaction Crosslinked_Complex Covalently Crosslinked GPCR-G Protein Complex GPCR->Crosslinked_Complex G_protein->Crosslinked_Complex Ligand Ligand Ligand->GPCR Binding & Activation UV_Light UV Light (365 nm) UV_Light->Crosslinked_Complex Downstream_Signaling Downstream Signaling Cascade Crosslinked_Complex->Downstream_Signaling Identification of Interaction Site mTORC1_Activation Amino_Acids Amino Acid Sufficiency Rag_GTPases Active Rag GTPases (on Lysosome) Amino_Acids->Rag_GTPases Activates mTORC1_lysosome mTORC1 (lysosomal) Rag_GTPases->mTORC1_lysosome Recruits mTORC1_cytosol mTORC1 (cytosolic) with this compound mTORC1_cytosol->mTORC1_lysosome Translocates Crosslinked_Complex Crosslinked Complex (e.g., mTORC1-Rag) mTORC1_lysosome->Crosslinked_Complex Photo-crosslinking Downstream_Effectors Phosphorylation of Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_lysosome->Downstream_Effectors Activates UV_Light UV Light UV_Light->Crosslinked_Complex Photo-crosslinking

References

The Advent of Photo-Lysine: A Technical Guide to Capturing transient Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the transient and often weak nature of these interactions presents a significant challenge for their detection and characterization. The development of photo-activatable amino acids has revolutionized the field by enabling the "freezing" of these fleeting interactions through covalent bond formation upon light induction. Among these powerful tools, photo-lysine has emerged as a particularly valuable probe due to the central role of lysine (B10760008) in protein structure and function, including its frequent involvement in post-translational modifications (PTMs) that mediate PPIs.

This technical guide provides a comprehensive overview of the discovery, development, and application of this compound. It details the underlying chemical principles, experimental protocols for its incorporation into proteins and subsequent photo-crosslinking, and its utility in elucidating complex biological pathways.

The Genesis of this compound: Design and Synthesis

This compound is a synthetic amino acid analog designed to mimic natural lysine while possessing a latent photo-reactive moiety. The most common design incorporates a diazirine group into the lysine side chain.[1][2] The diazirine ring is small, chemically stable in the dark, and minimally perturbs the overall structure and function of the protein into which it is incorporated.[3] Upon exposure to ultraviolet (UV) light, typically in the range of 350-365 nm, the diazirine moiety is excited, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate.[3] This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting molecules.

Several variants of this compound have been synthesized, differing in the position of the diazirine group on the lysine side chain or the nature of the photo-reactive group itself. Another notable class of photo-lysines utilizes an o-nitrobenzyl alcohol (oNBA) moiety. Upon UV irradiation, the oNBA group rearranges to form a reactive o-nitrosobenzaldehyde that specifically reacts with lysine residues.[4]

Data Presentation: Comparative Overview of this compound Analogs

While precise, universally applicable quantitative data on crosslinking efficiency is context-dependent (i.e., dependent on the specific proteins, their conformation, and experimental conditions), the following table summarizes the key characteristics and reported performance of different this compound types.

Photo-Reactive GroupActivation Wavelength (nm)Reactive IntermediateKey FeaturesReported Crosslinking Efficiency
Diazirine ~350-365CarbeneSmall, minimally perturbative; short-lived, highly reactive intermediate; can insert into various bond types.[3]Generally high, but can be variable. Some studies report higher efficiency than benzophenone.[3][5]
Benzophenone ~350-360Triplet KetoneLarger, more hydrophobic; longer-lived reactive species; preferentially reacts with C-H bonds.Can be efficient, but the bulky group may sterically hinder some interactions.[5]
o-Nitrobenzyl alcohol (oNBA) ~365o-NitrosobenzaldehydeSpecific reactivity towards lysine residues.[4]Reported to have high labeling yields with optimized irradiation.[4]

Experimental Protocols

Incorporation of this compound into Proteins

There are two primary strategies for incorporating this compound into proteins: metabolic labeling and site-specific incorporation via genetic code expansion.

3.1.1. Metabolic Labeling in Mammalian Cells

This method relies on the native mammalian translation machinery to incorporate this compound into proteins in place of natural lysine.[2]

  • Cell Culture: Culture mammalian cells (e.g., HEK293T, HeLa) in lysine-free DMEM supplemented with dialyzed fetal bovine serum (FBS).

  • Labeling: Supplement the lysine-free medium with this compound at a final concentration of 1-4 mM. The optimal concentration should be determined empirically to balance incorporation efficiency and potential cytotoxicity. Culture the cells for 24-48 hours to allow for protein turnover and incorporation of the unnatural amino acid.

  • Verification of Incorporation (Optional): Incorporation can be verified by mass spectrometry. Proteins are extracted, digested (e.g., with trypsin), and analyzed by LC-MS/MS. The presence of peptides with the mass shift corresponding to this compound confirms successful incorporation.

3.1.2. Site-Specific Incorporation via Amber Codon Suppression in E. coli

This powerful technique allows for the precise placement of this compound at a specific site within a target protein. It requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

  • Plasmid Preparation:

    • Clone the gene of interest into an expression vector (e.g., pET vector) and introduce an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

    • Co-transform E. coli (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl). Several engineered PylRS variants are available that recognize different this compound analogs.

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD600 of 0.6-0.8.

    • Supplement the medium with the desired this compound analog (typically 1-2 mM).

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an optimized concentration and temperature (e.g., 0.1-1 mM IPTG at 18-30°C for 4-16 hours).

  • Protein Purification and Verification:

    • Harvest the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Verify the incorporation of this compound by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the expected mass increase.

In-Cell Photo-Crosslinking
  • Cell Preparation: For adherent cells, wash the cells grown in a culture dish twice with cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells and resuspend in cold PBS.

  • UV Irradiation: Place the cells on ice and irradiate with a UV lamp (e.g., a 365 nm UV lamp) at a specific intensity and for a defined duration. The optimal irradiation time and intensity must be empirically determined to maximize crosslinking while minimizing cellular damage. Typical irradiation times range from 5 to 30 minutes.[4]

  • Cell Lysis: Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

Enrichment of Cross-linked Peptides and Mass Spectrometry Analysis
  • Protein Digestion: The cross-linked protein mixture is typically denatured, reduced, alkylated, and then digested with a protease such as trypsin.

  • Enrichment of Cross-linked Peptides: Cross-linked peptides are often present in low abundance. Enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be employed to separate the larger cross-linked peptides from the more abundant linear peptides. Alternatively, this compound analogs containing an affinity tag (e.g., biotin (B1667282) or an alkyne handle for click chemistry) can be used for affinity-based enrichment.

  • LC-MS/MS Analysis: The enriched peptide fraction is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software (e.g., xQuest, pLink) is used to identify the cross-linked peptides from the complex MS/MS data. These programs search for pairs of peptides that are linked by the mass of the crosslinker and its fragments.

Visualizing this compound Mechanisms and Applications

The following diagrams illustrate key aspects of this compound technology.

Photo_Lysine_Workflow cluster_incorporation 1. This compound Incorporation cluster_crosslinking 2. Photo-Crosslinking cluster_analysis 3. Analysis metabolic Metabolic Labeling (in vivo) uv UV Irradiation (e.g., 365 nm) metabolic->uv amber Amber Codon Suppression (in vivo/in vitro) amber->uv lysis Cell Lysis & Protein Digestion uv->lysis enrichment Enrichment of Cross-linked Peptides lysis->enrichment ms LC-MS/MS Analysis enrichment->ms data Data Analysis (Identification of Cross-links) ms->data

A generalized workflow for this compound based cross-linking experiments.

Diazirine_Mechanism start This compound (Diazirine) carbene Reactive Carbene Intermediate start->carbene UV Light (hv) - N₂ crosslink Covalent Crosslink carbene->crosslink Insertion into C-H, O-H, N-H bonds

Mechanism of diazirine-based photo-crosslinking.

GPCR_Signaling_Mapping cluster_crosslink Photo-Crosslinking Event ligand Ligand gpcr GPCR with This compound ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Protein g_protein->effector Modulation response Cellular Response effector->response

References

Photo-Lysine for Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to unraveling cellular processes in both health and disease. Many critical interactions are transient and of low affinity, making them challenging to capture and identify using traditional methods. Photo-affinity labeling, a powerful technique that utilizes photo-reactive amino acid analogs, has emerged as a robust solution to covalently trap these fleeting interactions in situ. Among these tools, photo-lysine, a lysine (B10760008) analog incorporating a photo-activatable diazirine moiety, has garnered significant attention for its utility in mapping PPIs, particularly those governed by post-translational modifications (PTMs) of lysine residues.[1][2][3]

This technical guide provides a comprehensive overview of this compound and its application in proteomics. We will delve into its chemical properties, experimental workflows, data analysis strategies, and its advantages in the study of protein interactions.

The Chemistry of this compound: A Diazerine-Based Photo-Crosslinker

This compound is a synthetic amino acid analog where a diazirine functional group is incorporated into the side chain of a natural lysine.[1][3] The diazirine is a small, three-membered ring containing two nitrogen atoms, which is relatively stable in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light (typically around 350-365 nm).[4]

Upon UV irradiation, the diazirine ring rapidly decomposes, releasing nitrogen gas and generating a highly reactive and short-lived carbene intermediate.[5] This carbene can then non-selectively insert into any proximal C-H, N-H, or O-H bond, forming a stable covalent crosslink with interacting molecules, including proteins, nucleic acids, and small molecules.[5] This ability to "freeze" transient interactions makes this compound an invaluable tool for proteomics research.

There are different variants of this compound, such as γ-photo-lysine and δ-photo-lysine, which differ in the position of the diazirine group on the lysine side chain. Studies have suggested that δ-photo-lysine may exhibit higher crosslinking efficiency compared to γ-photo-lysine and another commonly used photo-reactive amino acid, photo-leucine.[1][6]

Core Applications in Proteomics

The primary application of this compound in proteomics is the identification of protein-protein interactions in their native cellular context. This is particularly powerful for:

  • Capturing Transient Interactions: Many signaling pathways are mediated by weak and transient PPIs that are difficult to detect with conventional methods like co-immunoprecipitation. This compound allows for the covalent trapping of these interactions as they occur in living cells.

  • Mapping Lysine PTM-Mediated Interactions: Lysine residues are hubs for a multitude of PTMs, including acetylation, methylation, ubiquitination, and succinylation, which play crucial roles in regulating protein function and interaction networks.[7][8][9][10][11][12] this compound can be used to identify the "readers," "writers," and "erasers" of these modifications by incorporating it into bait proteins or peptides bearing the specific PTM.[2][13]

  • Identifying Drug Targets and Off-Targets: this compound can be incorporated into bioactive small molecules to create photo-affinity probes. These probes can then be used to identify the direct protein targets of a drug within the complex cellular milieu.

Quantitative Data Summary

The efficiency of photo-crosslinking and the subsequent identification of crosslinked peptides are critical for the success of a this compound-based proteomics experiment. While comprehensive, standardized quantitative comparisons are still emerging in the literature, some key findings highlight the utility of this approach.

ParameterObservationReferences
Crosslinking Efficiency δ-photo-lysine demonstrates higher cross-linking efficiency compared to γ-photo-lysine and photo-leucine in specific contexts.[1][6]
Incorporation Rate Photo-reactive amino acids, including this compound, can be incorporated into cellular proteins at rates ranging from 4% to 40%.[1]
Identified Crosslinked Peptides Using an enrichable photo-cross-linker, one study identified a total of 14,066 lysine-X cross-linked site pairs from 2,784 proteins in a membrane proteome-wide analysis.[14]
SILAC Quantitation Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with this compound crosslinking allows for the quantitative differentiation of specific interactors from non-specific background proteins.[11][15][16][17][18][19]

Experimental Protocols

A typical this compound proteomics experiment involves several key stages, from introducing the photo-amino acid into the proteome to identifying the crosslinked proteins by mass spectrometry.

Metabolic Labeling of Cells with this compound

This protocol describes the metabolic incorporation of this compound into mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Lysine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • L-lysine (for control)

  • Phosphate-buffered saline (PBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Culture Preparation: Culture the mammalian cells in complete medium until they reach the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the complete medium and wash the cells twice with sterile PBS.

  • Labeling Medium: Add lysine-free medium supplemented with dFBS and this compound. The final concentration of this compound may need to be optimized for your cell line but is typically in the low millimolar range. For a control experiment, supplement the lysine-free medium with L-lysine at a similar concentration.

  • Incubation: Incubate the cells for a period that allows for sufficient protein turnover and incorporation of this compound. This can range from 16 to 24 hours, depending on the cell line's doubling time.

  • Harvesting: After incubation, the cells are ready for the in-cell photo-crosslinking step.

In-Cell Photo-Crosslinking

Materials:

  • Cells metabolically labeled with this compound

  • Ice-cold PBS

  • UV crosslinking device (e.g., Stratalinker) with a 365 nm light source

Procedure:

  • Cell Preparation: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • UV Irradiation: Place the cell culture dish on ice and irradiate with 365 nm UV light. The optimal energy and duration of UV exposure should be determined empirically, but a typical starting point is 200,000 to 400,000 µJ/cm² for 15-30 minutes.[20] Keep the cells on ice throughout the irradiation to minimize cellular stress responses.

  • Cell Lysis: Following irradiation, immediately lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Affinity Purification of Crosslinked Protein Complexes

This protocol describes the enrichment of a bait protein and its crosslinked partners.

Materials:

  • Cell lysate containing crosslinked proteins

  • Antibody specific to the bait protein or an affinity tag

  • Protein A/G magnetic beads

  • Wash buffers (e.g., lysis buffer with varying salt concentrations)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation: Add the specific antibody to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specific binders. Typically, 3-5 washes are performed.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer. For mass spectrometry analysis, elution is often performed by directly adding SDS-PAGE sample buffer and heating.

Sample Preparation for Mass Spectrometry

Materials:

  • Eluted protein complexes

  • SDS-PAGE gel and running buffer

  • In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)

  • Peptide extraction and desalting materials (e.g., C18 ZipTips)

Procedure:

  • SDS-PAGE: Separate the eluted protein complexes on an SDS-PAGE gel.

  • In-gel Digestion: Excise the entire protein lane or specific bands of interest. Destain, reduce, alkylate, and digest the proteins with a protease such as trypsin overnight.

  • Peptide Extraction and Desalting: Extract the peptides from the gel pieces and desalt them using C18 chromatography.

Mass Spectrometry and Data Analysis

Procedure:

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., MaxQuant, MeroX, xiSEARCH) to identify the crosslinked peptides.[21][22] This involves searching the MS/MS data against a protein database and considering the mass shift introduced by the crosslinker. For quantitative proteomics using SILAC, the software will also calculate the heavy-to-light ratios for each identified protein to determine specific interaction partners.[15][17]

Visualizations

The following diagrams illustrate key concepts and workflows associated with the use of this compound in proteomics.

This compound Activation and Crosslinking Mechanism cluster_0 Photo-Activation cluster_1 Crosslinking This compound This compound Carbene Intermediate Carbene Intermediate This compound->Carbene Intermediate UV Light (365 nm) N2 N2 Carbene Intermediate->N2 releases Interacting Protein Interacting Protein Carbene Intermediate->Interacting Protein reacts with UV Light (365 nm) UV Light (365 nm) Covalent Bond Covalent Bond Interacting Protein->Covalent Bond forms

Caption: Mechanism of this compound activation and covalent crosslinking.

General Experimental Workflow for this compound Proteomics Metabolic Labeling Metabolic Labeling In-Cell UV Crosslinking In-Cell UV Crosslinking Metabolic Labeling->In-Cell UV Crosslinking Cell Lysis Cell Lysis In-Cell UV Crosslinking->Cell Lysis Affinity Purification Affinity Purification Cell Lysis->Affinity Purification SDS-PAGE SDS-PAGE Affinity Purification->SDS-PAGE In-Gel Digestion In-Gel Digestion SDS-PAGE->In-Gel Digestion LC-MS/MS LC-MS/MS In-Gel Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Identification Protein Identification Data Analysis->Protein Identification

Caption: A streamlined workflow for identifying protein-protein interactions.

Identifying Readers of Histone PTMs with this compound cluster_0 Bait Preparation cluster_1 Interaction & Crosslinking cluster_2 Identification Histone Peptide Histone Peptide Specific PTM Specific PTM Histone Peptide->Specific PTM add This compound Incorporation This compound Incorporation Specific PTM->this compound Incorporation incorporate Bait Peptide Bait Peptide This compound Incorporation->Bait Peptide Cell Lysate Cell Lysate Bait Peptide->Cell Lysate incubate with Reader Protein Reader Protein Cell Lysate->Reader Protein contains UV Crosslinking UV Crosslinking Reader Protein->UV Crosslinking binds bait & Covalent Complex Covalent Complex UV Crosslinking->Covalent Complex Affinity Purification Affinity Purification Covalent Complex->Affinity Purification Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Identified Reader Identified Reader Mass Spectrometry->Identified Reader

Caption: Workflow for identifying histone PTM reader proteins.

Conclusion

This compound has established itself as a powerful and versatile tool in the proteomics toolbox. Its ability to be readily incorporated into proteins by the cell's own machinery and to capture transient protein-protein interactions upon photoactivation provides researchers with a unique window into the dynamic cellular interactome. The combination of this compound-based crosslinking with quantitative mass spectrometry techniques like SILAC offers a robust platform for the high-confidence identification of specific interaction partners. As research continues to refine photo-crosslinking technologies and data analysis workflows, this compound is poised to play an even more critical role in elucidating the complex molecular networks that underpin cellular function and disease, thereby accelerating drug discovery and development.

References

Photo-Lysine Cross-Linking: A Technical Guide to Unraveling Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photo-lysine-based photo-affinity cross-linking technology. This compound, a photo-activatable amino acid analogue, has emerged as a powerful tool for capturing and identifying transient and stable protein-protein interactions (PPIs) in their native cellular environment. This guide details the mechanism of action, experimental protocols, data analysis, and applications of this compound in elucidating complex biological processes.

Core Principles: The Mechanism of this compound Cross-Linking

This compound is a synthetic amino acid where the side chain of lysine (B10760008) is modified to include a diazirine ring.[1][2] This small, photo-activatable group is relatively stable in the dark but upon exposure to ultraviolet (UV) light (typically around 365 nm), it gets excited and expels a molecule of nitrogen gas. This process generates a highly reactive and short-lived carbene intermediate.[2]

This carbene can then rapidly and non-selectively insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent cross-link with an interacting molecule, such as another protein.[3] Because this compound can be metabolically incorporated into proteins in place of natural lysine, this technique allows for the in vivo capture of PPIs.[4][5] The short half-life of the carbene intermediate ensures that cross-linking is limited to very close interactors, providing high-resolution information about protein complexes.

G

Quantitative Data on Photo-Cross-Linker Performance

While direct, comprehensive tables comparing the absolute cross-linking efficiencies of various photo-amino acids are not consistently available across the literature, several studies provide valuable quantitative insights. The efficiency of cross-linking can be influenced by numerous factors, including the specific proteins involved, the local environment of the photo-amino acid, and the experimental conditions.

One study reported that this compound exhibits higher cross-linking efficiency than photo-leucine for the chaperone proteins HSP90β and HSP60.[2] Another study mentioned that δ-photolysine, with the diazirine moiety closer to the end of the side chain, may have a higher crosslinking efficiency than γ-photolysine.[4] The incorporation rates of photo-amino acids into cellular proteins have been reported to range from 4% to 40%.[4]

Table 1: Reported Incorporation Rates of Photo-Amino Acids

Photo-Amino AcidReported Incorporation Rate into Cellular ProteinsCitation(s)
This compound4% - 40%[4]
Photo-leucine4% - 40%[4]
Photo-methionine4% - 40%[4]

Table 2: Qualitative Comparison of Photo-Activatable Amino Acids

FeatureThis compoundPhoto-leucine / Photo-methionine
Incorporation Metabolic replacement of lysine.Metabolic replacement of leucine (B10760876)/methionine.
Abundance Lysine is a relatively abundant amino acid, often found on protein surfaces.Leucine and methionine are also common, with leucine being more frequent than methionine.
Application Focus Ideal for studying interactions involving lysine post-translational modifications (PTMs) and proteins that bind to them ("readers" and "erasers").[4][5]General protein-protein interaction studies.
Reported Efficiency Higher efficiency reported for some proteins compared to photo-leucine.[2]Effective for a wide range of PPI studies.[3]

Detailed Experimental Protocols

Metabolic Labeling of Mammalian Cells with this compound

This protocol is adapted for HEK293T cells but can be modified for other cell lines.

  • Cell Culture Preparation:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Grow cells to 70-80% confluency in a 10 cm dish.

  • Lysine Depletion:

    • Aspirate the regular growth medium.

    • Wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS).

    • Add DMEM specifically lacking L-lysine, supplemented with 10% dialyzed FBS and 1% penicillin-streptomycin.

    • Incubate the cells for 1-2 hours to deplete endogenous lysine pools.

  • This compound Labeling:

    • Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS).

    • Add this compound to the lysine-free medium to a final concentration of 0.4 mM to 4 mM. The optimal concentration should be determined empirically for each cell line and experimental setup.

    • Continue to culture the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins.

In Vivo Photo-Cross-Linking
  • Cell Preparation:

    • After the labeling period, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a thin layer of ice-cold PBS to the dish to keep the cells moist and cool during irradiation.

  • UV Irradiation:

    • Use a UV lamp with a peak output at 365 nm.

    • Place the UV lamp at a fixed distance (e.g., 5-10 cm) above the cells.

    • Irradiate the cells on ice for 5-15 minutes. The optimal irradiation time should be determined empirically by assessing the formation of cross-linked products via SDS-PAGE and Western blotting.

  • Cell Lysis and Sample Preparation:

    • Immediately after irradiation, aspirate the PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • The supernatant containing the cross-linked protein complexes is now ready for downstream analysis, such as immunoprecipitation or direct analysis by mass spectrometry.

G

Mass Spectrometry Analysis of Cross-Linked Peptides
  • Protein Digestion:

    • The protein sample (either a purified complex or total cell lysate) is denatured, reduced, and alkylated.

    • Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Note that cross-linking at a lysine residue will block trypsin cleavage at that site.

  • Enrichment of Cross-Linked Peptides (Optional but Recommended):

    • Cross-linked peptides are often present in low abundance. Enrichment can be achieved by size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, as cross-linked peptides are larger and/or have different charge states than linear peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.

    • Employ different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), as they can provide complementary fragmentation patterns for identifying cross-linked peptides.

  • Data Analysis:

    • Use specialized software to identify the cross-linked peptides from the complex MS/MS data. Several software packages are available, including MeroX, Kojak, StavroX, and pLink.[6]

    • These programs search the MS/MS spectra against a protein sequence database to identify pairs of peptides that are covalently linked.

    • The software calculates the mass of the cross-linker and identifies fragment ions that support the identification of both peptide sequences and the cross-linking site.

Application in Signaling Pathway Elucidation: Histone PTMs

This compound has been instrumental in identifying the "readers," "writers," and "erasers" of histone post-translational modifications (PTMs), which are critical for regulating gene expression and other DNA-templated processes. By incorporating this compound into histones, researchers can capture the proteins that interact with specific lysine modifications.

For example, this compound can be used to investigate the network of proteins that bind to acetylated or methylated lysine residues on histone tails. This allows for the identification of bromodomain-containing proteins that "read" acetylation marks or chromodomain-containing proteins that recognize methylation marks, providing insights into the downstream signaling events triggered by these PTMs.

G

Conclusion

This compound cross-linking is a versatile and powerful technique for the study of protein-protein interactions in a physiological context. Its ability to be metabolically incorporated into proteins and activated with temporal control by UV light allows for the capture of both stable and transient interactions with high spatial resolution. While the identification of cross-linked peptides from complex mass spectrometry data can be challenging, the continuous development of specialized software is making this technology more accessible. For researchers in drug development, this compound can be a valuable tool for target identification and validation, as well as for understanding the mechanism of action of small molecules that modulate protein-protein interactions.

References

The Cornerstone of Target Identification: A Technical Guide to Photo-Affinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand and its protein target is paramount. Photo-affinity labeling (PAL) emerges as a powerful and indispensable technique to illuminate these interactions, providing a permanent, covalent snapshot of a transient binding event. This in-depth technical guide delves into the fundamental principles of PAL, offering a comprehensive overview of its core tenets, detailed experimental methodologies, and practical applications in modern research and drug discovery.

Photo-affinity labeling is a sophisticated chemical biology tool that enables the identification and characterization of direct binding partners of a small molecule or other ligand within a complex biological system.[1][2] The technique relies on a specially designed chemical probe that incorporates three key functionalities: a recognition element that mimics the ligand of interest, a photoreactive group that can be activated by light, and a reporter tag for detection and enrichment.[2] Upon binding to its target protein, the probe is irradiated with UV light of a specific wavelength, triggering the formation of a highly reactive intermediate that covalently crosslinks the probe to the target protein.[1][2] This irreversible bond allows for the subsequent isolation and identification of the target protein, providing invaluable insights into drug-target interactions, binding site mapping, and the elucidation of complex biological pathways.[3][4]

Core Principles: The Photochemistry of Covalent Capture

The success of a photo-affinity labeling experiment hinges on the judicious choice of the photoreactive moiety. These chemical groups remain inert in the dark but transform into highly reactive species upon light activation. The three most commonly employed classes of photophores are phenylazides, phenyldiazirines, and benzophenones.[5] Each possesses distinct photochemical properties, influencing their reactivity, stability, and the wavelength of light required for activation.

The ideal photophore should be chemically stable in the absence of light, relatively small to minimize perturbation of the ligand's binding affinity, and efficiently activated by a wavelength of light that does not cause significant damage to the biological sample.[2]

Quantitative Properties of Common Photoreactive Groups

The selection of an appropriate photoreactive group is a critical step in the design of a PAL experiment. The following table summarizes the key quantitative properties of the most widely used photophores.

Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateKey Characteristics
Phenylazide 254 - 320[6]NitreneSmall size, but can undergo intramolecular rearrangement.[7]
Phenyldiazirine ~350 - 365[6][7]CarbeneHighly reactive and short-lived, minimizing non-specific labeling.[2]
Benzophenone ~350 - 365[6][7]Triplet DiradicalLess reactive than carbenes, but can be repeatedly excited, increasing labeling efficiency.[7][8]

Visualizing the Workflow: From Probe to Identification

The experimental workflow of photo-affinity labeling can be conceptually broken down into several key stages, from the initial design and synthesis of the probe to the final identification of the labeled protein.

PAL_Workflow cluster_Probe Probe Design & Synthesis cluster_Labeling Target Labeling cluster_Analysis Analysis Probe_Design 1. Probe Design Probe_Synthesis 2. Probe Synthesis Probe_Design->Probe_Synthesis Chemical Synthesis Incubation 3. Incubation with Biological Sample Probe_Synthesis->Incubation Introduce Probe Irradiation 4. UV Irradiation Incubation->Irradiation Target Binding Lysis 5. Cell Lysis (if applicable) Irradiation->Lysis Covalent Crosslinking Enrichment 6. Enrichment of Labeled Proteins Lysis->Enrichment Click Chemistry/ Affinity Purification Identification 7. Protein Identification (e.g., Mass Spectrometry) Enrichment->Identification Sample Prep

Caption: A generalized experimental workflow for photo-affinity labeling.

The Chemistry of Activation: Generating Reactive Intermediates

The activation of the photoreactive group by UV light is the pivotal step in covalently capturing the target protein. The following diagrams illustrate the photochemical transformations of the three major classes of photophores.

Photophore_Activation cluster_azide Phenylazide Activation cluster_diazirine Phenyldiazirine Activation cluster_benzophenone Benzophenone Activation Azide Phenylazide Nitrene Nitrene (reactive) Azide->Nitrene UV Light (254-320 nm) - N₂ Diazirine Phenyldiazirine Carbene Carbene (highly reactive) Diazirine->Carbene UV Light (~350-365 nm) - N₂ Benzophenone Benzophenone Diradical Triplet Diradical (reactive) Benzophenone->Diradical UV Light (~350-365 nm)

Caption: Photochemical activation of common photoreactive groups.

Detailed Experimental Protocols

A successful photo-affinity labeling experiment requires meticulous attention to detail at each stage. Below are generalized protocols for key experiments.

Photo-affinity Probe Synthesis

The synthesis of a high-quality photo-affinity probe is the foundation of the entire experiment. This process typically involves multi-step organic synthesis to couple the recognition motif, the photoreactive group, and a reporter tag (often an alkyne or biotin (B1667282) for subsequent "click" chemistry or affinity purification).

Methodology:

  • Design: The probe should retain high affinity for the target protein. The photoreactive group and linker should be positioned to minimize steric hindrance and facilitate crosslinking within the binding pocket.

  • Synthesis of Core Scaffold: Synthesize or procure the core ligand structure.

  • Introduction of Photoreactive Group: Chemically attach the chosen photophore (e.g., a diazirine-containing carboxylic acid) to the ligand scaffold, often via amide bond formation.

  • Attachment of Reporter Tag: Incorporate a reporter tag, such as a terminal alkyne, for downstream applications. This is commonly achieved by reacting the ligand-photophore conjugate with an alkyne-containing linker.

  • Purification and Characterization: Purify the final probe using techniques like HPLC and confirm its structure and purity via mass spectrometry and NMR.

Photo-affinity Labeling in Live Cells

Performing PAL in a live-cell context provides a more physiologically relevant assessment of target engagement.

Methodology:

  • Cell Culture: Plate cells of interest and grow to the desired confluency (typically 70-90%).

  • Probe Incubation: Treat the cells with the photo-affinity probe at a predetermined optimal concentration and for a specific duration to allow for target binding. Include control groups, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the unlabeled parent compound.[9]

  • UV Irradiation: Wash the cells to remove unbound probe and then expose them to UV light at the appropriate wavelength and duration. This step should be performed on ice to minimize cellular stress.[4]

  • Cell Lysis: Immediately after irradiation, harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.[3]

  • Downstream Analysis: The resulting cell lysate is now ready for downstream applications such as click chemistry with a reporter tag, enrichment, and mass spectrometry-based protein identification.[3][4]

Photo-affinity Labeling in Cell Lysates

Labeling in cell lysates is a valuable alternative when dealing with probes that have poor cell permeability or when investigating cytosolic targets.

Methodology:

  • Preparation of Cell Lysate: Harvest and lyse cells to obtain a total protein extract.

  • Probe Incubation: Add the photo-affinity probe to the cell lysate and incubate to allow for binding to the target protein. As with live-cell labeling, include appropriate controls.

  • UV Irradiation: Irradiate the lysate-probe mixture with UV light under the same optimized conditions as for live-cell experiments.

  • Downstream Analysis: The labeled lysate can then be directly used for enrichment and identification of the target protein.

Target Enrichment and Identification by Mass Spectrometry

Following covalent labeling, the target protein must be isolated and identified from the complex proteome.

Methodology:

  • Click Chemistry (if applicable): If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a biotin-azide or fluorescent-azide reporter tag.[3]

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated probe-protein complexes.[10]

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the peptides of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the photo-affinity probe.[4]

  • Data Analysis: Compare the protein identification results from the experimental sample with the control samples to identify specific binding partners of the probe.

Elucidating Signaling Pathways: A Case Study with the EGFR Pathway

Photo-affinity labeling is a powerful tool for dissecting complex signaling cascades. For instance, it has been employed to identify and validate targets within the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.[11][12][13]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PAL_Probe Photo-affinity Probe (EGFR Kinase Inhibitor) PAL_Probe->EGFR Covalently Binds (upon UV irradiation)

Caption: EGFR signaling pathway with photo-affinity labeling intervention.

In this example, a photo-affinity probe designed based on an EGFR kinase inhibitor can be used to covalently label EGFR. This allows for the direct confirmation of target engagement in a cellular context and can be used to pull down the receptor and its associated signaling complexes for further analysis.

Conclusion

Photo-affinity labeling stands as a robust and versatile technique in the arsenal (B13267) of chemical biologists and drug discovery scientists. Its ability to forge a permanent link between a ligand and its target provides an unparalleled level of certainty in target identification and validation. By understanding the fundamental principles of photochemistry, mastering the detailed experimental protocols, and thoughtfully designing photo-affinity probes, researchers can unlock a deeper understanding of the molecular interactions that govern life's processes and pave the way for the development of more specific and effective therapeutics.

References

An In-Depth Technical Guide to Photo-Lysine Diazirine Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photo-affinity labeling (PAL) has emerged as a powerful technique for identifying and characterizing transient and weak biomolecular interactions, which are often challenging to study using conventional biochemical methods. Among the various photolabile groups utilized in PAL, the diazirine moiety has gained significant prominence due to its small size, chemical stability, and high reactivity upon photoactivation.[1][2] This guide provides a comprehensive overview of the chemistry of photo-lysine diazirine, a photo-reactive amino acid analog that can be incorporated into proteins to probe their interactions in vitro and in living cells.[3][4] We will delve into the core principles of diazirine photochemistry, present quantitative data on its reactivity, provide detailed experimental protocols, and visualize key workflows.

Core Principles of Diazirine Photochemistry

The utility of diazirines as photo-crosslinkers stems from their ability to generate highly reactive carbene intermediates upon exposure to ultraviolet (UV) light.[5] The diazirine is a three-membered ring containing two nitrogen atoms and one carbon atom. It is relatively stable in the dark and under various physiological conditions.[6]

Upon irradiation with UV light, typically in the range of 330-370 nm, the diazirine ring undergoes photolysis, leading to the extrusion of nitrogen gas and the formation of a carbene.[7][8] This carbene is a highly reactive species with a short lifetime that can readily insert into neighboring C-H, N-H, and O-H bonds, forming stable covalent adducts.[9] Recent studies have revealed a more nuanced two-step mechanism where the diazirine first isomerizes to a linear diazo intermediate, which can then be further photoactivated to the carbene.[10][11][12] The diazo intermediate itself can also react with nucleophilic residues.[12] This dual reactivity of both the diazo and carbene intermediates contributes to the cross-linking efficiency of diazirine-based probes.[10][11]

The choice of diazirine-containing probes offers several advantages over other photo-crosslinkers like benzophenones and aryl azides. Diazirines are smaller, leading to less steric hindrance and perturbation of the biological system under investigation.[1] They also require shorter irradiation times, minimizing potential photodamage to cells and proteins.[13]

Quantitative Data on this compound Diazirine Reactivity

The efficiency and specificity of photo-crosslinking experiments are influenced by several factors, including the quantum yield of photoactivation, the lifetime of the reactive intermediates, and the reactivity towards different amino acid residues. A summary of key quantitative data is presented below.

ParameterValueNotes
Optimal Photoactivation Wavelength 345 - 370 nmMinimizes damage to biological macromolecules that absorb at lower wavelengths.[14][15]
Carbene Intermediate Lifetime Nanoseconds to picosecondsThis short lifetime ensures that cross-linking is highly localized to the immediate vicinity of the probe.[13][16]
Carbene-Diazirine Ylide Reaction Rate ~10⁹ M⁻¹s⁻¹ for singlet dialkylcarbenesThis rapid reaction contributes to the efficiency of cross-linking.[17][18]
Cross-linking Efficiency Variable, can be up to 7-fold higher than conventional 254 nm UV crosslinkingEfficiency is dependent on the specific protein interaction, probe placement, and irradiation conditions.[19]
Amino Acid Reactivity Broad, with a preference for acidic residues (Glu, Asp) and TyrThe diazo intermediate shows a preference for buried polar residues.[9][12]

Experimental Protocols

Synthesis of Fmoc-L-Photo-Lysine

This protocol describes a general approach for the synthesis of an Fmoc-protected this compound analog, which can be used in solid-phase peptide synthesis.

Materials:

  • Fmoc-L-lysine(Boc)-OH

  • Appropriate diazirine-containing carboxylic acid

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Boc Deprotection: Dissolve Fmoc-L-lysine(Boc)-OH in a solution of TFA in DCM. Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC).

  • Neutralization: Neutralize the reaction mixture with a base such as DIPEA.

  • Coupling: To the deprotected and neutralized Fmoc-L-lysine, add the diazirine-containing carboxylic acid, HBTU, and DIPEA in DMF. Stir the reaction at room temperature until completion.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography to obtain the desired Fmoc-L-photo-lysine.

Genetic Incorporation of this compound into Proteins in Mammalian Cells

This protocol outlines the use of amber suppression technology to site-specifically incorporate this compound into a target protein in mammalian cells.

Materials:

  • Mammalian expression vector for the protein of interest with an amber codon (TAG) at the desired site.

  • Plasmid encoding an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair.

  • This compound amino acid.

  • Mammalian cell line (e.g., HEK293T).

  • Transfection reagent.

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture: Culture the mammalian cells in the appropriate medium.

  • Transfection: Co-transfect the cells with the plasmid for the protein of interest and the PylRS/tRNAPyl plasmid using a suitable transfection reagent.

  • Supplementation: After transfection, supplement the cell culture medium with this compound.

  • Protein Expression: Allow the cells to express the protein of interest for 24-48 hours. The evolved PylRS will charge the tRNAPyl with this compound, which will then be incorporated at the amber codon site during translation.[20]

  • Verification of Incorporation: Verify the incorporation of this compound by Western blot analysis (looking for a full-length protein) and/or mass spectrometry.[21]

In-Cell Photo-Crosslinking

This protocol describes the procedure for photo-crosslinking a protein of interest containing this compound within living cells.

Materials:

  • Cells expressing the this compound-containing protein.

  • Phosphate-buffered saline (PBS).

  • UV lamp (365 nm).

  • Lysis buffer.

Procedure:

  • Cell Preparation: Wash the cells expressing the this compound-containing protein with ice-cold PBS.[15]

  • UV Irradiation: Place the cells on ice and irradiate with a 365 nm UV lamp for 1-15 minutes.[14][22] The optimal irradiation time should be determined empirically.

  • Cell Lysis: After irradiation, immediately lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis of Cross-linked Products: The cross-linked protein complexes can then be analyzed by SDS-PAGE, Western blotting, or affinity purification followed by mass spectrometry.[23]

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing cross-linked protein samples for identification of interaction partners and cross-linking sites by mass spectrometry.

Materials:

  • Cross-linked protein sample.

  • SDS-PAGE equipment and reagents.

  • In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin).

  • Extraction buffers.

  • Mass spectrometer.

Procedure:

  • Protein Separation: Separate the cross-linked protein complexes by SDS-PAGE.

  • In-Gel Digestion: Excise the protein bands of interest from the gel. Reduce the disulfide bonds with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins with trypsin overnight.[24][25]

  • Peptide Extraction: Extract the peptides from the gel pieces using appropriate extraction buffers (e.g., solutions containing acetonitrile (B52724) and formic acid).[24]

  • Sample Cleanup: Desalt and concentrate the extracted peptides using a suitable method, such as C18 ZipTips.

  • Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS. The resulting data can be analyzed using specialized software to identify the cross-linked peptides and the specific amino acid residues involved in the interaction.[1][26]

Visualizations

Signaling Pathway: General Workflow for Target Identification

The following diagram illustrates a general workflow for identifying the cellular target of a small molecule using a diazirine-based photo-affinity probe.

cluster_0 Probe Design & Synthesis cluster_1 In-Cell Labeling & Cross-linking cluster_2 Target Enrichment & Identification A Small Molecule of Interest B Synthesize Photo-affinity Probe (Diazirine + Reporter Tag) A->B C Incubate Probe with Cells B->C D UV Irradiation (365 nm) C->D E Covalent Cross-linking to Target Protein D->E F Cell Lysis E->F G Affinity Purification of Probe-Target Complex (via Reporter Tag) F->G H Proteomic Analysis (Mass Spectrometry) G->H I Target Protein Identification H->I

Caption: Workflow for small molecule target identification using a diazirine photo-affinity probe.

Experimental Workflow: this compound Cross-linking and Mass Spectrometry

This diagram details the experimental workflow for identifying protein-protein interactions using genetically encoded this compound.

cluster_0 Protein Expression cluster_1 Cross-linking & Lysis cluster_2 Analysis A Genetic Encoding of this compound (Amber Suppression) B Expression of this compound Containing Protein of Interest A->B C UV Irradiation of Live Cells (365 nm) B->C D Formation of Covalent Cross-links C->D E Cell Lysis D->E F SDS-PAGE Separation E->F G In-Gel Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Identification of Interacting Proteins and Cross-linked Sites H->I

Caption: Experimental workflow for identifying protein-protein interactions with this compound.

References

An In-depth Technical Guide to In Vivo Protein Cross-Linking: Core Concepts and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of in vivo protein cross-linking. This powerful technique offers a snapshot of protein-protein interactions (PPIs) within their native cellular environment, capturing both stable and transient complexes that are crucial for cellular function and signaling pathways.[1][2][3][4][5] Understanding these interactions is paramount for elucidating disease mechanisms and developing targeted therapeutics.

Core Concepts of In Vivo Protein Cross-Linking

In vivo cross-linking utilizes chemical reagents that permeate the cell membrane to covalently link interacting proteins in close proximity within living cells.[3][6] This process essentially "freezes" the protein interactome at a specific moment in time, preserving interactions that might be lost during traditional in vitro methods that involve cell lysis prior to analysis.[3][7] The resulting cross-linked complexes can then be isolated and the constituent proteins identified, often through mass spectrometry (XL-MS).[6][8][9] This technique provides valuable information on protein conformations, complex topologies, and the dynamic nature of protein interaction networks.[2][6]

The key advantages of performing cross-linking in vivo include:

  • Physiological Relevance: Interactions are captured within their natural cellular context, preserving the influence of local environment, concentration, and post-translational modifications.[4]

  • Capture of Transient Interactions: Weak or transient interactions, which are often critical in signaling pathways, can be stabilized and identified.[3][5][7]

  • Network-Level Analysis: Provides a global view of protein interaction networks, allowing for the study of how these networks are perturbed by disease or therapeutic intervention.[4]

Common In Vivo Cross-Linking Reagents

The choice of cross-linking reagent is critical and depends on the specific experimental goals, including the desired spacer arm length and the target amino acid residues.[10]

Formaldehyde (B43269)

Formaldehyde is a widely used "zero-length" cross-linker, meaning it forms a direct covalent bond between reactive groups without introducing a spacer arm.[11] Its small size allows it to readily permeate cell membranes and cross-link primary amines (primarily on lysine (B10760008) residues) and other nucleophilic groups on neighboring proteins that are within a few angstroms of each other.[12]

Mechanism: Formaldehyde reacts with amino groups to form a Schiff base, which can then react with a second nucleophilic group to form a stable methylene (B1212753) bridge.

Advantages:

  • Excellent cell permeability.[13]

  • Efficiently cross-links proteins in close contact.[14]

  • Cross-links are reversible with heat, which is advantageous for downstream analysis.[15]

Limitations:

  • The short cross-linking distance may miss interactions between bulkier protein domains.

  • Can induce protein-protein and protein-nucleic acid cross-links, which can complicate analysis.[14]

  • The cross-linking process can be difficult to control, potentially leading to the formation of large, insoluble aggregates.[15]

Amine-Reactive Cross-Linkers (NHS Esters)

Homobifunctional N-hydroxysuccinimide (NHS) ester cross-linkers react with primary amines (lysine residues and N-termini) to form stable amide bonds.[10] These reagents consist of two NHS esters connected by a spacer arm of a defined length.

Common Reagents: Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3), are commonly used. Disuccinimidyl glutarate (DSG) is a shorter-chain alternative.

Advantages:

  • Defined spacer arm length provides distance constraints for structural modeling.

  • High reactivity towards primary amines.

Limitations:

  • Cell permeability can be a concern for some reagents, although membrane-permeable versions like DSG are available.[16]

Photo-Reactive Cross-Linkers

Photo-reactive cross-linkers contain a chemically inert group that becomes highly reactive upon exposure to UV light.[17] This allows for precise temporal control over the cross-linking reaction.[17] Diazirines and aryl azides are common photo-reactive groups.[11][17]

Mechanism: Upon UV activation, diazirines form highly reactive carbenes that can insert into any nearby C-H, N-H, or O-H bond, making them "zero-length" in terms of their reactive insertion.[11] Aryl azides form nitrene intermediates.

Advantages:

  • Temporal control over the cross-linking reaction.[17]

  • Can capture very transient interactions.[11]

  • Broader reactivity can cross-link a wider range of amino acid residues.[11]

Photo-Reactive Amino Acids: A powerful approach involves the metabolic incorporation of photo-reactive amino acid analogs, such as photo-leucine and photo-methionine, into newly synthesized proteins.[17][18] This turns the proteins themselves into cross-linking reagents.[17]

MS-Cleavable Cross-Linkers

A significant advancement in XL-MS is the development of MS-cleavable cross-linkers. These reagents contain a bond that can be selectively broken during tandem mass spectrometry (MS/MS) analysis.[8][9] This greatly simplifies data analysis by allowing for the independent identification of the two cross-linked peptides.[8][9] Protein Interaction Reporter (PIR) technologies utilize this principle.[9]

Advantages:

  • Greatly simplifies the identification of cross-linked peptides.[8][9]

  • Enables large-scale interactome studies in complex biological samples.[8][9]

Quantitative Data Summary of Common Cross-Linkers
Cross-LinkerReactive Group(s)Spacer Arm Length (Å)Target Residue(s)Key Features
Formaldehyde Aldehyde0Lys, Arg, Cys, His, Tyr, TrpZero-length, cell-permeable, reversible.[12]
DSS NHS Ester11.4Lys, N-terminusAmine-reactive, homobifunctional.
DSG NHS Ester7.7Lys, N-terminusShorter, amine-reactive, cell-permeable.
SDA NHS Ester, Diazirine4.4Lys, any proximal residueHeterobifunctional, photo-reactive.[11]
Photo-Leucine Diazirine0Any proximal residueMetabolically incorporated, photo-reactive.[18]
BDP-NHP NHP Ester~25LysMS-cleavable (PIR technology).[6]

Experimental Protocols

The following provides a generalized workflow for an in vivo cross-linking experiment coupled with mass spectrometry analysis. Specific parameters such as cross-linker concentration and incubation time need to be optimized for each biological system.[13][16]

General In Vivo Cross-Linking Workflow

InVivo_Crosslinking_Workflow cluster_cell_culture Cell Culture & Preparation cluster_crosslinking Cross-Linking cluster_processing Sample Processing cluster_analysis Analysis A 1. Cell Culture B 2. Harvest & Wash Cells A->B C 3. Add Cross-linker B->C D 4. Incubate C->D E 5. Quench Reaction D->E F 6. Cell Lysis E->F G 7. Protein Digestion F->G H 8. Enrichment of Cross-linked Peptides G->H I 9. LC-MS/MS Analysis H->I J 10. Data Analysis I->J K 11. Structural Modeling & Network Visualization J->K

Caption: A generalized workflow for in vivo cross-linking followed by mass spectrometry analysis.

Detailed Methodologies

Step 1: Cell Culture & Preparation

  • Culture cells to the desired density. For suspension cells, aim for a mid-log phase. For adherent cells, aim for sub-confluent density.[16]

  • Harvest cells and wash them multiple times with an amine-free buffer such as phosphate-buffered saline (PBS) to remove any interfering substances from the culture medium.[19]

Step 2: In Vivo Cross-Linking

  • Resuspend the washed cell pellet in PBS.

  • Add the cross-linking reagent to the desired final concentration. This needs to be empirically determined, but typical starting concentrations are 1-2 mM for NHS esters and 1% for formaldehyde.[1][19]

  • Incubate for a specific duration. For formaldehyde, this is often 10-15 minutes at room temperature.[7] For other cross-linkers, incubation times may vary from 30 minutes to 2 hours at 4°C or room temperature.[19]

  • For photo-reactive cross-linkers, expose the cells to UV light (e.g., 365 nm) for a short period (e.g., 5-15 minutes) on ice.

Step 3: Quenching

  • Stop the cross-linking reaction by adding a quenching buffer. For NHS esters, a primary amine-containing buffer like Tris or glycine (B1666218) is used (e.g., 20-50 mM final concentration). For formaldehyde, glycine or ammonium (B1175870) bicarbonate is commonly used.[7]

  • Incubate for 5-15 minutes to ensure all excess cross-linker is neutralized.

Step 4: Cell Lysis and Protein Digestion

  • Lyse the quenched cells using a strong denaturing buffer containing urea (B33335) or SDS to solubilize the cross-linked complexes.[1] Sonication may be required to shear genomic DNA and aid in lysis.[8]

  • Reduce and alkylate the protein sample to break disulfide bonds.

  • Digest the proteins into peptides using a protease such as trypsin.[8]

Step 5: Enrichment and Analysis

  • Cross-linked peptides are often present in low abundance. Therefore, an enrichment step is often necessary. This can be achieved through size exclusion chromatography (SEC) or, for biotin-tagged cross-linkers, through affinity purification using streptavidin beads.[6][19]

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Use specialized software (e.g., XlinkX, pLink, MeroX) to identify the cross-linked peptide pairs from the complex MS/MS data.[4]

Application in Drug Development: Targeting Signaling Pathways

In vivo cross-linking is a powerful tool for elucidating the mechanisms of drug action and for biomarker discovery.[4] By comparing the protein interaction networks of treated versus untreated cells, researchers can identify how a drug modulates specific signaling pathways.[4][20]

Example: Elucidating the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. In vivo cross-linking can be used to map the protein-protein interactions within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 AKT AKT mTORC1 mTORC1 mTORC2 mTORC2 Downstream Downstream Effectors (e.g., S6K, 4E-BP1)

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

By applying in vivo cross-linking to cells treated with an mTOR inhibitor, researchers could:

  • Confirm the disruption of the interaction between mTORC1 and its substrates.

  • Identify novel off-target effects by observing unexpected changes in other protein-protein interactions.

  • Discover potential resistance mechanisms by identifying compensatory changes in the interaction network.

Conclusion

In vivo protein cross-linking, particularly when coupled with mass spectrometry, is an indispensable tool in modern biological research and drug development. It provides a physiologically relevant method to study the intricate web of protein-protein interactions that govern cellular processes. By capturing these interactions as they occur in living cells, this technique offers unparalleled insights into protein function, complex architecture, and the dynamic nature of cellular signaling networks. As cross-linking chemistries and mass spectrometry technologies continue to advance, the depth and breadth of information that can be obtained from in vivo cross-linking experiments will undoubtedly expand, further revolutionizing our understanding of cellular biology.

References

Methodological & Application

Application Notes and Protocols for Photo-Lysine Crosslinking in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of photo-lysine, a photo-activatable amino acid analog, to identify and characterize protein-protein interactions (PPIs) within mammalian cells. This technique is particularly powerful for capturing transient and weak interactions, making it an invaluable tool in drug discovery and the elucidation of cellular signaling pathways.

Introduction

This compound is a synthetic amino acid that incorporates a diazirine moiety, a photo-activatable crosslinking group.[1][2] When introduced into cell culture medium, this compound is utilized by the cell's native translational machinery and incorporated into newly synthesized proteins in place of natural lysine (B10760008).[1][3] Upon exposure to ultraviolet (UV) light, the diazirine ring is activated, forming a highly reactive carbene intermediate that covalently bonds with nearby molecules, effectively "trapping" interacting proteins.[4] This method allows for the identification of direct and transient protein interactions in their native cellular environment.

A key application of this technology is the identification of "reader" and "eraser" proteins for post-translational modifications (PTMs) on histones, which play a crucial role in epigenetic regulation.[1][3][5] By using this compound in combination with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can quantitatively analyze changes in protein interactions in response to various stimuli or disease states.[6][7][8]

Key Applications

  • Identification of Novel Protein-Protein Interactions: Capture and identify both stable and transient PPIs in living cells.

  • Elucidation of Drug Mechanism of Action: Determine the cellular targets of small molecule drugs by observing changes in PPIs.

  • Mapping Post-Translational Modification-Dependent Interactions: Identify "reader" proteins that recognize specific histone modifications, providing insights into epigenetic regulatory networks.[1][9]

  • Characterization of Protein Complexes: Stabilize and isolate endogenous protein complexes for subsequent analysis.[2]

Data Presentation

Table 1: Typical Experimental Parameters for this compound Labeling and Crosslinking
ParameterTypical Range/ValueNotes
This compound Analog Photo-L-lysine, DiZPK, AbKThe choice of analog may depend on the specific application and commercial availability.
Cell Line HEK293T, HeLa, various mammalian cell linesOptimization may be required for different cell lines.
Culture Medium Lysine-deficient DMEM/RPMIEssential to ensure efficient incorporation of this compound.[7]
This compound Concentration 0.1 - 4 mMThe optimal concentration should be determined empirically to balance incorporation efficiency with potential toxicity.
Labeling Time 24 - 72 hoursShould be sufficient for several cell doublings to ensure adequate incorporation.
UV Irradiation Wavelength 365 nmMinimizes cellular damage compared to shorter wavelengths.[10]
UV Irradiation Time 5 - 30 minutesShorter times are generally preferred to reduce potential UV-induced artifacts.[11]
UV Irradiation Intensity 0.06 - 0.96 J/cm²The intensity should be optimized to achieve efficient crosslinking without causing excessive cell death.[11][12]
Table 2: Representative SILAC Data for Histone H3K4me3 Reader Protein Identification

This table illustrates the type of quantitative data obtained from a SILAC-based this compound pull-down experiment designed to identify proteins that interact with trimethylated histone H3 at lysine 4 (H3K4me3). "Heavy" labeled cells were treated with a this compound-containing H3K4me3 peptide probe and UV crosslinked, while "light" labeled cells were used as a control. The H/L ratio indicates the enrichment of a protein in the crosslinked sample.

Protein ID (UniProt)Gene NameProtein NameSILAC H/L RatioDescription
P29373TAF3TATA-box binding protein associated factor 3> 10Known reader of H3K4me3, part of the TFIID complex.
Q9UIV1PHF2PHD finger protein 2> 8A histone demethylase that contains a PHD finger, a known H3K4me3 binding motif.
Q9H3S4BPTFBromodomain and PHD finger transcription factor> 7Component of the NURF chromatin remodeling complex that binds to H3K4me3.
P22626CBX5Chromobox protein homolog 5 (HP1 alpha)~ 1Not expected to bind H3K4me3; serves as a negative control.
P62258ACTBActin, cytoplasmic 1< 1Common background protein.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
  • Cell Culture Preparation:

    • Culture mammalian cells (e.g., HEK293T) in standard DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Passage cells at least twice in lysine-deficient DMEM supplemented with 10% dialyzed FBS, 1% penicillin-streptomycin, and the desired concentration of this compound (e.g., 1 mM). This adaptation phase is crucial for efficient incorporation.[6]

  • Metabolic Labeling:

    • Seed the adapted cells in the this compound containing medium and culture for 48-72 hours to allow for incorporation of the photo-amino acid into the cellular proteome.

    • For quantitative experiments using SILAC, two populations of cells are cultured in parallel: one in "heavy" medium containing ¹³C₆,¹⁵N₂-lysine and the other in "light" medium containing standard lysine. For the this compound experiment, both populations will also be grown in the presence of this compound.[7]

Protocol 2: In Vivo Photo-Crosslinking
  • Cell Harvesting and Preparation:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a thin layer of ice-cold PBS to the plate to cover the cells.

  • UV Irradiation:

    • Place the culture plate on ice and irradiate with a 365 nm UV lamp for 10-15 minutes.[10] The optimal distance and time should be determined empirically for your specific UV source and cell type.

  • Cell Lysis:

    • Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the crosslinked protein complexes.

Protocol 3: Affinity Purification and Sample Preparation for Mass Spectrometry
  • Affinity Purification (for targeted studies):

    • If a specific "bait" protein was tagged (e.g., with a FLAG or HA tag), incubate the cell lysate with the appropriate antibody-conjugated beads (e.g., anti-FLAG M2 affinity gel) overnight at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads according to the manufacturer's instructions.

  • Protein Digestion:

    • For SILAC experiments, combine the "heavy" and "light" cell lysates in a 1:1 ratio based on total protein concentration before proceeding with purification or digestion.[8]

    • The eluted proteins or total cell lysate can be resolved by SDS-PAGE. Excise the gel bands of interest or the entire lane.

    • Perform in-gel digestion with trypsin overnight at 37°C.[13][14]

    • Alternatively, a Filter-Aided Sample Preparation (FASP) protocol can be used for in-solution digestion.[14]

  • Peptide Desalting:

    • Extract the peptides from the gel slices or clean up the in-solution digest using C18 StageTips or a similar desalting method.[13]

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap).[15]

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package such as MaxQuant.

    • The software will identify peptides and proteins and, for SILAC experiments, calculate the heavy-to-light (H/L) ratios for each identified protein.

    • Proteins with a high H/L ratio are considered specific interaction partners of the bait protein or are enriched under the experimental condition.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_purification Purification & Digestion cluster_analysis Analysis start Mammalian Cells culture Culture in Lysine-deficient Medium + this compound start->culture silac Optional: SILAC Labeling ('Heavy' & 'Light' populations) culture->silac wash Wash Cells with PBS silac->wash uv UV Irradiation (365 nm) wash->uv lyse Cell Lysis uv->lyse mix Mix 'Heavy' & 'Light' Lysates (SILAC) lyse->mix purify Affinity Purification (e.g., anti-FLAG) mix->purify digest In-gel or In-solution Trypsin Digestion purify->digest desalt Peptide Desalting (C18) digest->desalt ms LC-MS/MS Analysis desalt->ms data Data Analysis (e.g., MaxQuant) ms->data identify Protein Identification & Quantification (H/L Ratios) data->identify

Caption: Experimental workflow for this compound crosslinking coupled with SILAC-based quantitative proteomics.

Caption: Role of histone PTMs in recruiting "reader" proteins, a process studied using this compound.

References

Application Notes and Protocols for In Vivo Incorporation of Photo-lysine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo incorporation of photo-lysine into proteins, a powerful technique for capturing and identifying protein-protein interactions (PPIs) in their native cellular environment. This method is particularly valuable for studying transient or weak interactions that are often missed by traditional biochemical approaches. This document outlines two primary strategies for this compound incorporation: metabolic labeling and site-specific incorporation via genetic code expansion. Detailed protocols, data interpretation guidelines, and troubleshooting tips are provided to facilitate the successful application of this technology in your research.

Introduction to this compound

This compound is a non-canonical amino acid analog of lysine (B10760008) that contains a photo-activatable diazirine moiety.[1][2] Upon exposure to UV light (typically 365 nm), the diazirine group forms a highly reactive carbene intermediate that can covalently crosslink with interacting proteins, DNA, or other molecules in close proximity (within ~11 Å).[2] This "zero-length" crosslinking provides high-resolution information about interaction interfaces. Different isomers of this compound exist, such as γ-photo-lysine and δ-photo-lysine, with the position of the diazirine group on the side chain potentially influencing crosslinking efficiency.[2]

Methods for In Vivo Incorporation

There are two main approaches for incorporating this compound into proteins in living cells:

  • Metabolic Labeling: In this method, cells are cultured in a lysine-deficient medium supplemented with this compound. The cellular translational machinery recognizes this compound as a surrogate for lysine and incorporates it globally into newly synthesized proteins.[3][4] This approach is straightforward and allows for the proteome-wide capture of lysine-mediated interactions.

  • Site-Specific Incorporation (Genetic Code Expansion): This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate this compound at a specific, predetermined site in a protein of interest in response to a nonsense codon (e.g., the amber codon, UAG).[3] This method provides precise control over the location of the photo-crosslinker, enabling the detailed mapping of specific interaction interfaces. A commonly used this compound analog for this purpose is DiZPK.

Quantitative Data on this compound Incorporation

The efficiency of this compound incorporation can vary depending on the method, the specific this compound analog, the cell type, and the protein of interest. While comprehensive comparative data is limited, the following table summarizes available quantitative information.

Incorporation MethodThis compound AnalogOrganism/Cell LineProteinIncorporation Efficiency/YieldReference(s)
Metabolic LabelingPhoto-amino acids (general)VariousProteome-wide4% - 40%[1][2]
Site-Specific IncorporationACKE. colisfGFP2.4 mg/L culture
Site-Specific IncorporationAC2KE. colisfGFP0.8 mg/L culture

Note: Direct comparison of efficiencies between studies is challenging due to variations in experimental conditions. The data for ACK and AC2K, which are aminocoumarin-caged lysine derivatives, are included to provide an example of yields achievable with genetic code expansion of lysine analogs.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the general procedure for the global incorporation of this compound into the proteome of mammalian cells.

Materials:

  • Mammalian cells of interest

  • Lysine-free cell culture medium (e.g., DMEM or RPMI)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (e.g., L-Photo-Lysine)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard complete medium to the desired confluency.

    • To deplete endogenous lysine, wash the cells twice with PBS and then incubate in lysine-free medium supplemented with 10% dFBS for 1-2 hours.

  • This compound Labeling:

    • Prepare the labeling medium by supplementing the lysine-free medium with this compound. The optimal concentration should be determined empirically but typically ranges from 0.1 to 1 mM.

    • Replace the starvation medium with the this compound containing labeling medium.

    • Incubate the cells for a period ranging from 4 to 24 hours, depending on the protein turnover rate and experimental goals.

  • In Vivo Photo-crosslinking:

    • Wash the cells twice with ice-cold PBS to remove excess this compound.

    • Place the cell culture plate on ice and irradiate with a 365 nm UV lamp. The optimal irradiation time and distance from the lamp should be empirically determined but typically ranges from 5 to 15 minutes.

  • Cell Lysis and Downstream Analysis:

    • Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

    • The cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as affinity purification, SDS-PAGE, and mass spectrometry.

Protocol 2: Site-Specific Incorporation of DiZPK via Genetic Code Expansion in Mammalian Cells

This protocol details the site-specific incorporation of the this compound analog DiZPK into a protein of interest (POI) in mammalian cells using the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA pair.

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Plasmids:

    • pCMV-PylRSAF (encoding the engineered PylRS)

    • pCMV-tRNAPylCUA

    • pCMV-POI-TAG (encoding the protein of interest with an in-frame amber codon at the desired position)

  • DiZPK

  • DMEM supplemented with 10% FBS

  • Transfection reagent

  • UV lamp (365 nm)

  • Affinity purification reagents (e.g., anti-FLAG M2 affinity gel)

  • SILAC labeling reagents (optional, for quantitative proteomics)

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 10-cm dish and grow to 70-80% confluency.

    • Co-transfect the cells with the pCMV-PylRSAF, pCMV-tRNAPylCUA, and pCMV-POI-TAG plasmids using a suitable transfection reagent.

    • After 6 hours, replace the transfection medium with fresh DMEM containing 10% FBS and 1 mM DiZPK.

  • Protein Expression:

    • Incubate the cells for 48 hours to allow for expression of the POI with incorporated DiZPK.

  • In Vivo Photo-crosslinking:

    • Wash the cells twice with ice-cold PBS.

    • Irradiate the cells on ice with a 365 nm UV lamp for 10-20 minutes.

  • Cell Lysis and Affinity Purification:

    • Lyse the cells in a suitable lysis buffer.

    • Perform affinity purification of the POI and its crosslinked partners using an appropriate affinity resin (e.g., anti-FLAG M2 affinity gel if the POI is FLAG-tagged).

  • Mass Spectrometry Analysis:

    • Elute the purified protein complexes, reduce, alkylate, and digest with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins and map the crosslinking sites. For quantitative analysis, SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) can be integrated into the workflow.

Visualizations

Signaling_Pathway cluster_0 Photo-activation and Crosslinking Photo_Lysine This compound (Diazirine) Carbene Carbene Intermediate (Highly Reactive) Photo_Lysine->Carbene UV Light (365 nm) Interacting_Protein Interacting Protein Carbene->Interacting_Protein Covalent Bond Formation Crosslinked_Complex Covalent Crosslinked Complex Carbene->Crosslinked_Complex Interacting_Protein->Crosslinked_Complex Experimental_Workflow cluster_0 Metabolic Labeling Workflow cluster_1 Site-Specific Incorporation Workflow Start_ML Culture Cells Lys_Depletion Lysine Depletion Start_ML->Lys_Depletion PhotoLys_Incubation Incubate with This compound Lys_Depletion->PhotoLys_Incubation UV_Crosslinking_ML UV Crosslinking (365 nm) PhotoLys_Incubation->UV_Crosslinking_ML Lysis_ML Cell Lysis UV_Crosslinking_ML->Lysis_ML Analysis_ML Downstream Analysis (AP-MS) Lysis_ML->Analysis_ML Start_SS Co-transfect Plasmids: - Orthogonal Synthetase/tRNA - POI with TAG codon DiZPK_Addition Add DiZPK to medium Start_SS->DiZPK_Addition Expression Protein Expression (48h) DiZPK_Addition->Expression UV_Crosslinking_SS UV Crosslinking (365 nm) Expression->UV_Crosslinking_SS Lysis_SS Cell Lysis UV_Crosslinking_SS->Lysis_SS AP Affinity Purification Lysis_SS->AP Analysis_SS MS Analysis AP->Analysis_SS Logical_Relationship Goal Identify Protein-Protein Interactions in vivo Method1 Metabolic Labeling Goal->Method1 Method2 Site-Specific Incorporation Goal->Method2 Advantage1 Proteome-wide analysis Method1->Advantage1 Disadvantage1 Lower specificity for a single POI Method1->Disadvantage1 Advantage2 High specificity for interaction site mapping Method2->Advantage2 Disadvantage2 Requires genetic manipulation Method2->Disadvantage2 Application1 Global interactome studies Advantage1->Application1 Application2 Detailed interface mapping of a specific protein complex Advantage2->Application2 Disadvantage1->Method2 Consider if POI-specific info is needed Disadvantage2->Method1 Consider if genetic manipulation is not feasible

References

Application Notes and Protocols for Photo-Lysine in Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing photo-lysine in cross-linking mass spectrometry (XL-MS) to identify and quantify protein-protein interactions (PPIs) in their native cellular environment.

Introduction

This compound, a photo-activatable analog of the natural amino acid lysine (B10760008), is a powerful tool for capturing transient and stable protein-protein interactions.[1][2][3] It is metabolically incorporated into proteins, replacing lysine during protein synthesis.[1][4][5] Upon activation with UV light, a highly reactive carbene intermediate is generated from the diazirine moiety of this compound, which then forms covalent cross-links with interacting proteins in close proximity.[2][6] This "zero-length" cross-linking capability allows for the capture of direct protein interactions within a cell.[6]

Key Advantages:

  • In vivo Cross-linking: Captures interactions within a living cell, preserving the native cellular context.[2][7]

  • Capture of Transient Interactions: The rapid photo-activation allows for the trapping of weak and transient PPIs that are often missed by traditional methods.[1][7]

  • Broad Reactivity: The carbene intermediate can react with a wide range of amino acid residues, not limited to specific functional groups.[2][6]

  • Quantitative Analysis: When combined with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound XL-MS enables the quantitative analysis of changes in protein interactions under different cellular states.[2][4][8][9][10][11]

Data Presentation

The following tables summarize representative quantitative data that can be obtained from a this compound XL-MS experiment coupled with SILAC. In a typical experiment, one cell population is grown in "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids and also supplemented with this compound. The "heavy" sample is subjected to UV irradiation to induce cross-linking, while the "light" sample serves as a negative control. The relative abundance of cross-linked proteins is determined by the ratio of "heavy" to "light" peptides in the mass spectrometer.

Table 1: Identification of Histone H3.1 Interacting Proteins.

ProteinGeneDescriptionSILAC Ratio (Heavy/Light)
H3.1HIST1H3ACore Histone H3.11.00 (Bait)
CHAF1ACHAF1AChromatin Assembly Factor 1 Subunit A8.52
ASF1AASF1AAnti-silencing Function 1a Histone Chaperone7.98
NASPNASPNuclear Autoantigenic Sperm Protein6.54
UBR7UBR7E3 Ubiquitin-Protein Ligase UBR75.21
RBBP4RBBP4Retinoblastoma-Binding Protein 44.88

This table presents a representative list of proteins identified as interacting with histone H3.1 using a this compound-based approach. The SILAC ratio indicates the enrichment of the protein in the cross-linked sample compared to the control.

Table 2: Quantitative Comparison of Cross-linking Efficiency.

Cross-linkerTarget ProteinIdentified Cross-linked PeptidesCross-linking Efficiency (%)
This compoundHSP90β45Higher
Photo-leucineHSP90β28Lower
This compoundHSP6032Higher
Photo-leucineHSP6019Lower

This table illustrates the higher cross-linking efficiency of this compound compared to photo-leucine for chaperone proteins HSP90β and HSP60, as indicated by the number of identified cross-linked peptides.[5]

Experimental Protocols

Global Incorporation of this compound in Mammalian Cells

This protocol describes the metabolic labeling of mammalian cells with this compound for global analysis of protein-protein interactions.

Materials:

  • Mammalian cell line of choice (e.g., HEK293T, HeLa)

  • DMEM for SILAC (lysine and arginine deficient)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Arginine (light and heavy isotopes, e.g., 13C6, 15N4-Arg)

  • L-Lysine (light isotope)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • UV cross-linker (365 nm)

Procedure:

  • Cell Culture and SILAC Labeling:

    • Culture cells in lysine-deficient DMEM supplemented with 10% dFBS, L-arginine, and either light L-lysine (for the "light" control population) or this compound (for the "heavy" experimental population) for at least 5-6 cell divisions to ensure complete incorporation.[8][9][10][11]

    • For quantitative experiments, use heavy isotope-labeled L-arginine in the "heavy" cell population.

    • Monitor protein incorporation of this compound by mass spectrometry of a small cell sample.

  • In vivo Photo-Cross-linking:

    • Wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and irradiate the cells on ice with 365 nm UV light for 5-15 minutes. The optimal duration and intensity of UV exposure should be empirically determined.[8]

    • The "light" control cells should be handled identically but not exposed to UV light.

  • Cell Lysis and Protein Extraction:

    • After irradiation, scrape the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Sample Preparation for Mass Spectrometry:

    • Combine equal amounts of protein from the "heavy" (cross-linked) and "light" (non-cross-linked) cell lysates.

    • Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Mass Spectrometry and Data Analysis

LC-MS/MS Analysis:

  • Analyze the digested peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

  • Utilize a data acquisition strategy that is optimized for the identification of cross-linked peptides.

Data Analysis Workflow:

  • Use specialized software for the identification of cross-linked peptides, such as MaxLynx, pLink, or similar tools that can handle the complexity of cross-linked peptide spectra.[14][15]

  • The search parameters should include the mass modification corresponding to this compound and the potential for cross-links to any other amino acid.

  • For quantitative analysis, use software like MaxQuant to determine the SILAC ratios of identified proteins.[10]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Labeling cluster_crosslinking Cross-Linking cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Cells Cells in 'Light' Medium (Light Lys, Light Arg) No_UV No UV Irradiation (Control) Light_Cells->No_UV Heavy_Cells Cells in 'Heavy' Medium (Photo-Lys, Heavy Arg) UV UV Irradiation (365 nm) (Cross-linking) Heavy_Cells->UV Lysis_Light Cell Lysis No_UV->Lysis_Light Lysis_Heavy Cell Lysis UV->Lysis_Heavy Combine Combine Lysates Lysis_Light->Combine Lysis_Heavy->Combine Digestion Reduction, Alkylation, Trypsin Digestion Combine->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification and Quantification) LC_MS->Data_Analysis

signaling_pathway cluster_readers Histone PTM 'Readers' Histone_H3 Histone H3 (with this compound) UV_Activation UV Light (365 nm) Histone_H3->UV_Activation Reactive_H3 Photo-activated Histone H3 UV_Activation->Reactive_H3 Reader_1 Chromatin Remodeler Reactive_H3->Reader_1 Cross-link Reader_2 Histone Chaperone Reactive_H3->Reader_2 Cross-link Reader_3 E3 Ligase Reactive_H3->Reader_3 Cross-link

logical_relationship Input This compound Labeled Proteome Process1 UV Cross-linking Input->Process1 Process2 Enzymatic Digestion Process1->Process2 Process3 LC-MS/MS Process2->Process3 Output Identification of Cross-linked Peptides and Interacting Proteins Process3->Output

References

Application Notes and Protocols for Identifying Protein-Protein Interactions with Photo-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing photo-lysine, a photo-activatable amino acid analog, for the identification and characterization of protein-protein interactions (PPIs) in living cells. This technique offers a powerful approach to capture both stable and transient interactions directly within their native cellular context, providing valuable insights for basic research and drug discovery.

Introduction to this compound Based Photo-Crosslinking

This compound is a synthetic amino acid that incorporates a diazirine moiety, a photo-activatable crosslinking group, into the side chain of lysine (B10760008).[1] Due to its structural similarity to natural lysine, this compound can be readily incorporated into cellular proteins by the native translational machinery of mammalian cells.[2][3][4] Upon exposure to long-wave UV light (typically 365 nm), the diazirine group is activated, forming a highly reactive carbene intermediate. This carbene can then covalently crosslink with interacting proteins that are in close proximity, effectively "trapping" the interaction.[5]

This method is particularly advantageous for studying weak or transient interactions that are often difficult to capture using traditional methods like co-immunoprecipitation. Furthermore, because the crosslinking is triggered by light, it offers temporal control over the capture of PPIs. The identification of crosslinked protein complexes is subsequently achieved through mass spectrometry-based proteomic analysis.

Key Applications

  • Mapping Protein-Protein Interaction Networks: Elucidate complex interaction networks within their native cellular environment.

  • Identifying Transient or Weak Interactions: Capture fleeting interactions that are critical for cellular signaling and regulation.

  • Studying Post-Translational Modification (PTM)-Dependent Interactions: Investigate how PTMs on lysine residues, such as ubiquitination and acetylation, influence protein interactions by identifying "reader" and "eraser" proteins.[1][2][3]

  • Drug Target Validation: Identify the cellular binding partners of a drug target to understand its mechanism of action and potential off-target effects.

Experimental Workflow Overview

The overall workflow for identifying PPIs using this compound involves several key stages, from metabolic labeling to mass spectrometry analysis and data interpretation.

This compound Workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Processing cluster_analysis Analysis A Metabolic Labeling with this compound B UV Crosslinking (365 nm) A->B Cells incorporate This compound C Cell Lysis B->C Covalent capture of interactions D Protein Digestion (e.g., Trypsin) C->D E Enrichment of Crosslinked Peptides (SEC/SCX) D->E F LC-MS/MS Analysis E->F G Data Analysis and Interaction Identification F->G

Caption: General experimental workflow for this compound based PPI identification.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incorporation of this compound into the proteome of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Lysine-free medium

  • This compound (stock solution in PBS or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Cell Culture: Culture mammalian cells to approximately 70-80% confluency in complete medium.

  • Media Preparation: Prepare lysine-free medium supplemented with 10% dialyzed FBS. Immediately before use, add this compound to the desired final concentration. A typical starting concentration is 0.5-1 mM, but this may require optimization depending on the cell line.

  • Amino Acid Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells twice with pre-warmed sterile PBS. Then, incubate the cells in lysine-free medium for 30-60 minutes.

  • Metabolic Labeling: Remove the starvation medium and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for 12-24 hours to allow for sufficient incorporation of this compound into newly synthesized proteins. The optimal incubation time can vary between cell lines and should be determined empirically.

  • Harvesting: After incubation, proceed immediately to the UV crosslinking protocol.

Protocol 2: In-Cell UV Crosslinking

This protocol details the photo-activation of incorporated this compound to covalently capture interacting proteins.

Materials:

  • Cells metabolically labeled with this compound

  • Ice-cold PBS

  • UV crosslinking instrument (e.g., Stratalinker) with 365 nm bulbs

Procedure:

  • Preparation: Place the cell culture plate on ice.

  • Washing: Gently aspirate the culture medium and wash the cells twice with ice-cold PBS. Leave a thin layer of PBS on the cells.

  • UV Irradiation: Place the uncovered plate on a pre-chilled surface inside the UV crosslinker. Irradiate the cells with 365 nm UV light for 15-30 minutes. The optimal irradiation time and energy should be determined empirically.

  • Cell Collection: After crosslinking, immediately aspirate the PBS and proceed to cell lysis.

Protocol 3: Cell Lysis and Protein Digestion

This protocol describes the extraction of proteins from crosslinked cells and their preparation for mass spectrometry.

Materials:

  • Crosslinked cell pellet

  • Lysis Buffer (e.g., RIPA buffer or a buffer containing 8 M urea)

  • Protease and phosphatase inhibitor cocktails

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium (B1175870) bicarbonate solution (50 mM)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. For urea-based lysis, sonication may be required to fully solubilize the proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea (B33335) concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching: Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.

  • Desalting: Desalt the peptide mixture using a C18 desalting column.

Protocol 4: Enrichment of Crosslinked Peptides

Crosslinked peptides are often low in abundance. This protocol describes a two-dimensional fractionation approach using size-exclusion chromatography (SEC) followed by strong cation-exchange (SCX) chromatography to enrich for these species.

Materials:

  • Digested and desalted peptide mixture

  • SEC column and HPLC system

  • SCX column and HPLC system

  • Appropriate buffers for SEC and SCX (see manufacturer's recommendations)

Procedure:

  • Size-Exclusion Chromatography (SEC):

    • Reconstitute the dried peptides in the SEC mobile phase.

    • Inject the sample onto the SEC column.

    • Collect fractions corresponding to higher molecular weight species, as crosslinked peptides will be larger than linear peptides.

  • Strong Cation-Exchange (SCX) Chromatography:

    • Pool and dry the early-eluting SEC fractions.

    • Reconstitute the peptides in the SCX loading buffer.

    • Inject the sample onto the SCX column.

    • Elute the peptides using a salt gradient (e.g., KCl or NaCl). Crosslinked peptides, having a higher charge state, will typically elute at higher salt concentrations.

  • Fraction Desalting: Desalt the collected SCX fractions using C18 desalting columns prior to LC-MS/MS analysis.

Data Presentation

Quantitative Comparison of Photo-Reactive Amino Acids

While direct, comprehensive quantitative comparisons are limited in the literature, studies have qualitatively reported the efficiency of this compound.

Photo-Reactive Amino AcidRelative Crosslinking EfficiencyNotes
This compound HigherReported to have higher crosslinking efficiency for some chaperone proteins compared to photo-leucine.[6] The abundance of lysine in proteins may contribute to a higher probability of incorporation at interaction interfaces.
Photo-leucine Lower (in some cases)A commonly used photo-reactive amino acid. Its lower abundance at protein-protein interfaces compared to lysine may result in lower crosslinking yields for certain interactions.
Photo-methionine VariableAnother option for metabolic labeling. Its efficiency is dependent on the abundance of methionine at the interaction site.

Note: The crosslinking efficiency is highly dependent on the specific proteins and their interaction interface. The choice of photo-amino acid should be considered based on the properties of the system under investigation.

Signaling Pathway Elucidation: A Hypothetical Example

This compound crosslinking is a powerful tool to investigate signaling pathways that are regulated by protein-protein interactions, particularly those involving post-translational modifications of lysine, such as ubiquitination. Below is a hypothetical signaling pathway diagram illustrating how this compound could be used to identify components of the ubiquitin signaling cascade.

Ubiquitin Signaling Pathway cluster_upstream Upstream Signaling cluster_core Core Interaction Studied with this compound cluster_downstream Downstream Effects Signal Cellular Signal E1 E1 Ubiquitin-Activating Enzyme Signal->E1 E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ubiquitin Transfer E3 E3 Ubiquitin Ligase E2->E3 Target Target Protein E3->Target Ubiquitination of Target Reader Ubiquitin Reader Protein (Identified via this compound) Target->Reader Recruitment of Reader Response Cellular Response (e.g., Degradation, Signaling) Reader->Response

Caption: Hypothetical ubiquitin signaling pathway elucidated using this compound.

In this hypothetical example, a cellular signal activates the ubiquitination cascade. An E3 ligase ubiquitinates a specific lysine residue on a target protein. This compound incorporated into the target protein or the E3 ligase could be used to crosslink and identify the interacting E2 enzyme. More significantly, if this compound is incorporated into ubiquitin itself or the target protein, it can be used to identify "reader" proteins that bind to the ubiquitinated target, thereby elucidating the downstream effectors of this signaling event.

Conclusion

The use of this compound in combination with mass spectrometry provides a robust and versatile platform for the discovery and characterization of protein-protein interactions in their native cellular context. The detailed protocols and application notes provided here serve as a guide for researchers to implement this powerful technique in their own studies, ultimately contributing to a deeper understanding of cellular biology and aiding in the development of novel therapeutics.

References

Application Notes and Protocols for Photo-Lysine Based Mapping of Protein Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of photo-lysine based chemical crosslinking coupled with mass spectrometry (XL-MS) to identify and map protein-protein interaction sites. This powerful technique enables the "freezing" of transient and stable protein complexes in their native cellular environment, providing invaluable insights into protein interaction networks, signaling pathways, and the mechanism of action of therapeutic agents.

Introduction to this compound Based Crosslinking

This compound is an unnatural amino acid analog that incorporates a photo-activatable group, typically a diazirine moiety, into the side chain of lysine (B10760008).[1][2] This analog can be metabolically incorporated into proteins in living cells, replacing endogenous lysine.[1][3] Upon exposure to UV light, the diazirine group is activated to form a highly reactive carbene intermediate. This intermediate rapidly and non-specifically forms covalent bonds with any amino acid residue in close proximity, effectively crosslinking interacting proteins.[4][5]

Key Advantages:

  • In vivo Crosslinking: Captures protein interactions within their native cellular context.[3][6]

  • Temporal Resolution: The crosslinking reaction is initiated by a brief pulse of UV light, offering high temporal control.[5]

  • Captures Transient Interactions: The rapid and efficient nature of the crosslinking reaction allows for the capture of weak and transient protein-protein interactions.[1][7]

  • Residue-Level Resolution: Provides information about the specific regions of proteins that are in close contact.[5]

Applications in Research and Drug Development

This compound based mapping is a versatile technique with broad applications:

  • Mapping Protein-Protein Interaction Networks: Elucidation of complex interaction networks within the cell.[8][9]

  • Characterizing Signaling Pathways: Identifying components and mapping the topology of signaling cascades, such as those involving G-protein coupled receptors (GPCRs).[10][11][12][13]

  • Studying Post-Translational Modification (PTM) Dependent Interactions: Specifically identifying "reader" proteins that bind to PTMs like histone modifications.[1]

  • Target Identification and Validation: Identifying the cellular targets of small molecule drugs.

  • Structural Biology: Providing distance constraints for the modeling of protein complexes.

Experimental Workflow

The general workflow for a this compound based protein binding site mapping experiment is outlined below.

G cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A 1. Metabolic Labeling with this compound B 2. In vivo UV Crosslinking A->B Cells with incorporated This compound C 3. Cell Lysis & Protein Extraction B->C Covalently crosslinked protein complexes D 4. Protein Digestion (e.g., Trypsin) C->D Protein lysate E 5. Enrichment of Crosslinked Peptides D->E Peptide mixture F 6. LC-MS/MS Analysis E->F Enriched crosslinked peptides G 7. Data Analysis & Crosslink Identification F->G MS/MS spectra H Output: Protein Interaction Map

Caption: General experimental workflow for this compound based protein interaction mapping.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incorporation of a commercially available diazirine-containing this compound analog (e.g., L-Photo-Lysine) into cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Lysine-free DMEM (Dulbecco's Modified Eagle Medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Photo-Lysine (photo-activatable lysine analog)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Cell Culture: Culture mammalian cells to 70-80% confluency in standard DMEM supplemented with 10% FBS.

  • Media Preparation: Prepare labeling medium by supplementing lysine-free DMEM with 10% dFBS and the desired concentration of L-Photo-Lysine. A typical starting concentration is 0.4 mM.

  • Cell Wash: Gently wash the cells twice with pre-warmed sterile PBS to remove the standard lysine-containing medium.

  • Metabolic Labeling: Add the prepared labeling medium to the cells and incubate for 12-24 hours under standard cell culture conditions (37°C, 5% CO2). The incubation time may need to be optimized for different cell lines.

  • Proceed to Crosslinking: After the labeling period, the cells are ready for in vivo UV crosslinking.

Protocol 2: In vivo UV Crosslinking and Cell Lysis

Materials:

  • This compound labeled cells from Protocol 1

  • Ice-cold PBS

  • UV crosslinking device (e.g., Stratalinker with 365 nm bulbs)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Place the cell culture plate on ice and aspirate the labeling medium.

  • Wash: Gently wash the cells twice with ice-cold PBS.

  • UV Crosslinking: Remove the lid of the culture plate and place it in the UV crosslinker on a bed of ice. Irradiate the cells with 365 nm UV light for 1-5 minutes.[14] The optimal irradiation time should be determined empirically.

  • Cell Lysis: Immediately after crosslinking, add ice-cold lysis buffer to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for protein digestion.

Protocol 3: Protein Digestion and Enrichment of Crosslinked Peptides

Materials:

  • Cell lysate from Protocol 2

  • Urea (B33335)

  • Ammonium bicarbonate (Ambic)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Size-Exclusion Chromatography (SEC) column or other enrichment tools[4][15][16][17]

  • Formic acid

Procedure:

  • Denaturation and Reduction: To a protein lysate sample (typically 1 mg of total protein), add urea to a final concentration of 8 M and Ambic to 50 mM.[5] Add DTT to a final concentration of 10 mM and incubate at 37°C for 45 minutes.[5]

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 40 mM. Incubate in the dark for 30 minutes.[5]

  • Digestion: Dilute the sample with 50 mM Ambic to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Quenching: Quench the digestion by adding formic acid to a final concentration of 1%.

  • Enrichment of Crosslinked Peptides: Due to their low abundance, crosslinked peptides need to be enriched.[15][16] Size-exclusion chromatography is a common method.[4]

    • Equilibrate an SEC column with a suitable buffer (e.g., 30% acetonitrile (B52724), 0.1% trifluoroacetic acid).

    • Load the digested peptide mixture onto the column.

    • Collect fractions corresponding to higher molecular weight species, which will be enriched in crosslinked peptides.

  • Desalting: Desalt the enriched fractions using a C18 StageTip or equivalent. The sample is now ready for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap Fusion Tribrid or Q Exactive, is recommended.

  • LC Setup: Use a nano-flow HPLC system with a C18 column and a gradient of increasing acetonitrile in 0.1% formic acid.

  • MS Parameters:

    • MS1 Scan: Acquire precursor ion scans in the Orbitrap at a resolution of 120,000 over a mass range of 400-1600 m/z.[18]

    • MS/MS Scan: Use a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Charge State Selection: Select precursor ions with a charge state of +3 to +7 for fragmentation, as crosslinked peptides are typically more highly charged.

Data Analysis:

  • Software: Specialized software is required to identify crosslinked peptides from the complex MS/MS data.[19][20] Popular choices include MaxLynx (an extension of MaxQuant), MeroX, and xQuest.[20][21][22]

  • Database Searching: The software searches the MS/MS data against a protein sequence database, considering all possible peptide pairs linked by the this compound crosslinker.

  • False Discovery Rate (FDR): A target-decoy strategy is used to estimate the FDR and ensure high-confidence identifications. An FDR of 1-5% is typically applied at the crosslinked peptide level.

Data Presentation: Quantitative Analysis of Histone H3 Interactors

Quantitative proteomics, often using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be combined with this compound crosslinking to quantify changes in protein interactions under different cellular conditions.[2][7] The table below shows a representative example of quantitative data for proteins found to interact with histone H3 in two different cell cycle phases.

Protein IDGene NameCrosslinked Residue on Histone H3Interacting ProteinSILAC Ratio (Heavy/Light) G2/M vs. S PhaseDescription
P68431HIST1H3AK14P539992.5Tumor suppressor protein p53
P68431HIST1H3AK27Q134853.1Chromatin-remodeling factor CHD1
P68431HIST1H3AK36Q9H1600.8Histone-lysine N-methyltransferase SETD2
P62805H2AFXK119P096511.2DNA repair protein XRCC5

Visualization of Signaling Pathways

This compound based mapping can be used to delineate protein-protein interactions within signaling pathways. The following diagram illustrates a simplified GPCR signaling cascade where photo-crosslinking could be used to identify direct interactions between the activated receptor, G-proteins, and downstream effectors.

GPCR_Signaling GPCR GPCR (with this compound) G_protein G-Protein (αβγ) GPCR->G_protein Direct interaction upon ligand binding G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Ligand Ligand Ligand->GPCR Activation G_alpha->Effector Direct interaction Downstream Downstream Signaling G_beta_gamma->Downstream Other effectors PKA Protein Kinase A (PKA) Second_Messenger->PKA PKA->Downstream

Caption: Simplified GPCR signaling pathway highlighting potential photo-crosslinking targets.

Synthesis of Photo-Activatable Lysine Analogs

While some this compound analogs are commercially available, custom synthesis may be required for specific applications. A common photo-activatable lysine derivative is TmdZLys (Nε-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-benzyl)oxy)carbonyl]-L-lysine). The synthesis involves the protection of the α-amino group of lysine, followed by the coupling of the photo-reactive moiety to the ε-amino group, and subsequent deprotection.

A general synthetic scheme for a trifluoromethylphenyl diazirine-containing lysine analog is presented below.

Synthesis Lysine Boc-Lys(Fmoc)-OH Intermediate1 Boc-Lys-OH Lysine->Intermediate1 1. Piperidine/DMF TmdZLys_protected Boc-Lys(TmdZ)-OH Intermediate1->TmdZLys_protected 3. Activated moiety, base Photo_moiety 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol Activated_moiety Activated photo-reactive moiety (e.g., chloroformate) Photo_moiety->Activated_moiety 2. Phosgene or equivalent TmdZLys H-Lys(TmdZ)-OH (TmdZLys) TmdZLys_protected->TmdZLys 4. TFA/DCM

Caption: General synthetic route for a photo-activatable lysine analog.

For detailed synthetic procedures, refer to specialized organic chemistry literature.[23][24][25][26]

Conclusion

This compound based mapping of protein binding sites is a robust and powerful technique for dissecting protein-protein interactions in their native environment. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers looking to implement this methodology to advance their understanding of cellular processes and accelerate drug discovery efforts. Careful optimization of each experimental step is crucial for achieving high-quality, reproducible results.

References

Probing the Interactome: A Guide to Photo-Lysine Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Photo-lysine pull-down assays have emerged as a powerful chemical biology tool for identifying protein-protein interactions (PPIs) directly within living cells. This technique offers a significant advantage in capturing weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation. By incorporating a photo-activatable lysine (B10760008) analog into proteins, researchers can use UV light to covalently trap interacting partners in their native cellular environment. Subsequent affinity purification and mass spectrometry analysis reveal a snapshot of the protein's interactome, providing valuable insights into cellular signaling, disease mechanisms, and drug target engagement.

Principle of the Technique

The core of the this compound pull-down assay lies in the use of a synthetic amino acid, this compound, which contains a diazirine moiety.[1] This diazirine group is chemically inert in the dark but, upon exposure to UV light (typically around 365 nm), it forms a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively form a covalent bond with any nearby molecule, effectively "freezing" protein-protein interactions.[2]

There are two primary strategies for incorporating this compound into proteins of interest:

  • Metabolic Labeling: Cells are cultured in a lysine-deficient medium supplemented with this compound. The cellular machinery then incorporates this compound into newly synthesized proteins at lysine positions throughout the proteome.[3][4] This method is useful for globally mapping protein interactions.

  • Site-Specific Incorporation: Through genetic code expansion techniques, a unique codon (e.g., an amber stop codon) is introduced into the gene of the protein of interest. A corresponding tRNA/aminoacyl-tRNA synthetase pair is then used to specifically incorporate a this compound analog at that precise location. This allows for the targeted investigation of interactions at a specific protein domain or interface.

Following incorporation, cells are irradiated with UV light to induce crosslinking. The "bait" protein, often engineered with an affinity tag (e.g., HA, FLAG, or His-tag), is then purified from the cell lysate along with its covalently bound "prey" proteins. These interacting partners are subsequently identified using mass spectrometry.

Applications in Research and Drug Development

This compound pull-down assays have a broad range of applications, including:

  • Mapping Protein-Protein Interaction Networks: Unraveling complex cellular signaling pathways by identifying novel interaction partners of a protein of interest.

  • Studying Transient Interactions: Capturing fleeting interactions, such as those between kinases and their substrates or signaling proteins and their receptors, which are difficult to detect with other methods.

  • Identifying "Readers" of Post-Translational Modifications (PTMs): this compound can be used to identify proteins that recognize and bind to specific PTMs on other proteins, such as methylation or acetylation of histones.[3][5] This is crucial for understanding epigenetic regulation.

  • Drug Target Identification and Validation: In drug discovery, photo-activatable analogs of small molecule inhibitors can be used to identify their direct protein targets within the cell.[2] This helps in understanding a drug's mechanism of action and potential off-target effects.

  • Elucidating Protein-Ligand Interactions: This technique can be adapted to map the binding sites of small molecules on their protein targets.[2]

Experimental Workflow and Signaling Pathway Visualization

The general workflow for a this compound pull-down assay is depicted below, along with a conceptual representation of how this technique can be used to elucidate a signaling pathway.

experimental_workflow cluster_cell_culture Cellular Phase cluster_biochemistry Biochemical Phase cluster_analysis Analysis Phase A This compound Incorporation (Metabolic or Site-Specific) B Cell Culture & Growth A->B Metabolic Labeling C UV Crosslinking (365 nm) B->C Induce Covalent Bonds D Cell Lysis C->D E Affinity Purification (Pull-Down of Bait Protein) D->E Isolate Bait F Elution of Crosslinked Complexes E->F Release Prey G SDS-PAGE & In-Gel Digestion F->G H LC-MS/MS Analysis G->H Identify Peptides I Data Analysis & Protein Identification H->I Quantify Proteins

Figure 1. General experimental workflow for a this compound pull-down assay.

signaling_pathway cluster_pathway Signaling Cascade cluster_pulldown Pull-Down Result Receptor Receptor (with this compound) KinaseA Kinase A Receptor->KinaseA Crosslinked Interaction KinaseB Kinase B KinaseA->KinaseB Phosphorylation Bait Bait: Receptor TF Transcription Factor KinaseB->TF Activation Gene Gene Expression TF->Gene Prey Prey: Kinase A

References

Application Notes: UV-Activated Photo-Lysine for Covalent Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photo-lysine is a non-natural amino acid analogue that enables the study of protein-protein interactions (PPIs) with high spatial and temporal resolution.[1][2][3] It contains a diazirine moiety, a small, photo-activatable functional group, incorporated into the side chain of lysine (B10760008).[2][4] This chemically inert group can be activated by ultraviolet (UV) light, typically in the range of 330-370 nm, to form a highly reactive carbene intermediate.[4] This intermediate rapidly and indiscriminately forms covalent bonds with molecules in its immediate vicinity, effectively "capturing" transient and stable protein interactions.[1][4] this compound can be readily incorporated into proteins by the native mammalian translation machinery, making it a powerful tool for mapping PPIs in living cells.[2][3]

Mechanism of Activation

The activation of this compound is a light-dependent process. Upon irradiation with long-wave UV light, the diazirine ring absorbs a photon and releases nitrogen gas, generating a short-lived and highly reactive carbene species. This carbene can then insert into C-H, N-H, or O-H bonds of nearby amino acid residues, resulting in a stable covalent crosslink between the this compound-containing protein and its interaction partner(s). The compact size of the diazirine group minimizes steric hindrance, allowing for its incorporation into various positions within a protein structure.[1]

Applications in Research and Drug Development

The ability to covalently trap protein interactions makes this compound a valuable tool in various research and drug development applications:

  • Identification of Novel Protein-Protein Interactions: By incorporating this compound into a protein of interest, researchers can identify its direct and transient binding partners within a cellular context.[1][5]

  • Mapping Interaction Interfaces: Site-specific incorporation of this compound allows for the precise mapping of protein binding sites.

  • Validation of Drug Targets: this compound can be used to confirm the engagement of a drug with its intended protein target in a cellular environment.

  • Studying Post-Translational Modification-Mediated Interactions: This technique is particularly useful for capturing interactions that are dependent on post-translational modifications of lysine residues.[2][3]

Quantitative Data Summary

The efficiency of this compound activation and subsequent crosslinking is dependent on several key parameters of the UV irradiation protocol. The following table summarizes the critical quantitative data for successful this compound activation.

ParameterRecommended ValueNotes
UV Wavelength 330 - 370 nm (Optimal: ~345-365 nm)Avoid short-wave UV (e.g., 254 nm) to prevent damage to proteins and DNA.[6]
UV Light Source High-intensity 365 nm LED, Mercury Vapor Lamp, StratalinkerThe choice of lamp will influence the required exposure time and distance.
UV Intensity 10 - 18 mW/cm²Higher intensity sources can reduce irradiation time.
Irradiation Time 5 seconds - 15 minutesThis is highly dependent on the light source intensity and distance. Shorter times are possible with high-intensity sources.[3]
Distance from Sample 1 - 20 cmCloser distances are required for lower intensity lamps. For example, 3-5 cm for a 15W lamp and 1 cm for a handheld lamp.[6]
Energy Dose Optimization is typically required.While a specific dose for this compound is not consistently reported, a starting point for optimization could be in the range of 100-500 mJ/cm².

Experimental Protocols

1. Incorporation of this compound into Cellular Proteins

This protocol describes the metabolic labeling of mammalian cells with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Lysine-free cell culture medium

  • This compound (e.g., H-L-Photo-lysine)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture mammalian cells to the desired confluency (typically 70-80%).

  • Aspirate the complete culture medium and wash the cells once with sterile PBS.

  • Replace the medium with lysine-free medium supplemented with this compound. The final concentration of this compound may need to be optimized but is typically in the low millimolar range.

  • Incubate the cells for a period sufficient to allow for protein turnover and incorporation of this compound. This can range from a few hours to overnight, depending on the cell type and the protein of interest.

2. UV Irradiation for Photo-Crosslinking

This protocol outlines the procedure for activating this compound to induce protein-protein crosslinking in adherent mammalian cells.

Materials:

  • Cells with incorporated this compound

  • Ice-cold PBS

  • UV light source (e.g., 365 nm UV lamp)

  • UV radiometer (optional, for measuring light intensity)

Procedure:

  • Place the cell culture plate on ice.

  • Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

  • Remove the lid of the culture plate to avoid blocking the UV light.

  • Position the UV lamp at a fixed distance above the cells. The distance will depend on the lamp's intensity.[6]

  • Irradiate the cells with UV light (365 nm) for the desired duration. The optimal time will need to be determined empirically but can range from a few seconds to several minutes depending on the light source.[3] For high-intensity sources, shorter exposure times are recommended to minimize potential cell damage.

  • Following irradiation, immediately proceed with cell lysis and downstream analysis (e.g., immunoprecipitation, SDS-PAGE, mass spectrometry).

Visualizations

Photo_Lysine_Activation_Pathway cluster_0 This compound Activation cluster_1 Crosslinking PhotoLysine This compound (Diazirine) Carbene Reactive Carbene Intermediate PhotoLysine->Carbene hv Nitrogen N2 Gas PhotoLysine->Nitrogen hv UV_Light UV Light (330-370 nm) CovalentBond Covalent Crosslink Carbene->CovalentBond InteractingProtein Interacting Protein InteractingProtein->CovalentBond

Caption: Mechanism of this compound activation and crosslinking.

UV_Irradiation_Workflow Start Start: Cells with incorporated this compound Wash Wash cells with ice-cold PBS Start->Wash Irradiate Irradiate with 365 nm UV Light Wash->Irradiate Lysis Cell Lysis Irradiate->Lysis Analysis Downstream Analysis (IP, MS, etc.) Lysis->Analysis

Caption: Experimental workflow for UV irradiation of cells.

References

Application Notes: Unveiling "Reader" and "Eraser" Protein Interactions with Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in a vast array of cellular processes. The dynamic nature of these modifications is governed by the interplay of "writer" enzymes that install the marks, "eraser" enzymes that remove them, and "reader" proteins that recognize and bind to these modified residues, translating the PTM into a functional cellular outcome.[1][2] Studying the often transient and low-affinity interactions of reader and eraser proteins with their substrates is a significant challenge. Photo-lysine, a photo-reactive amino acid analog, offers a powerful solution for capturing these fleeting interactions in living cells.[1][3]

Principle of the Technology

This compound is a synthetic amino acid that incorporates a diazirine moiety, a small, stable functional group that becomes highly reactive upon exposure to UV light.[3][4] Due to its structural similarity to natural lysine (B10760008), this compound is readily incorporated into proteins by the cell's native translational machinery when supplied in the culture medium.[1][3][5] Once incorporated, UV irradiation triggers the diazirine group to form a highly reactive carbene intermediate, which rapidly and indiscriminately forms a covalent bond with any nearby molecule, effectively "trapping" interacting proteins.[4] This in vivo crosslinking approach allows for the capture of protein-protein interactions (PPIs) in their native cellular context. The resulting covalently linked complexes can then be isolated and the interacting partners identified using mass spectrometry-based proteomics.[5][6]

Applications in Studying Reader and Eraser Proteins

The study of reader and eraser proteins is crucial for understanding the intricate signaling pathways that govern cellular function and for the development of novel therapeutics.[2] this compound-based chemical proteomics provides a robust method to:

  • Identify novel reader and eraser proteins: By using a protein with a specific PTM as "bait," this compound can be used to capture previously unknown interacting reader and eraser proteins.[1][5]

  • Map interaction interfaces: The short crosslinking radius of the activated diazirine group ensures that only proteins in close proximity are captured, providing insights into the binding interface.

  • Stabilize transient interactions: The covalent crosslink formed by this compound can stabilize weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation.[7][8]

  • Profile context-dependent interactomes: When combined with quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), this compound allows for the comparison of PPIs under different cellular conditions, revealing the dynamic nature of reader and eraser interactions.[7][8][9][10]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies employing this compound and related chemical proteomics approaches to investigate reader and eraser protein interactions.

Table 1: Identification of H3K4Cr "Eraser" Candidates using CLASPI [7][8]

ProteinFunctionSILAC Ratio (H/L) in "Selectivity Filter"SILAC Ratio (H/L) in "Affinity Filter"
SIRT1Histone deacetylaseHighHigh
SIRT2Histone deacetylaseHighHigh
SIRT3Histone deacetylaseHighHigh
HDAC1Histone deacetylaseHighLow
HDAC2Histone deacetylaseHighLow
  • CLASPI (Cross-Linking Assisted and SILAC-based Protein Identification): A chemical proteomics strategy to identify PTM-binding proteins.[7][8]

  • "Selectivity Filter": Compares proteins captured by a PTM-modified probe versus an unmodified control probe. A high H/L ratio indicates selective binding to the PTM.[7][8]

  • "Affinity Filter": Compares proteins captured by the PTM-modified probe in the presence or absence of a competitor peptide. A high H/L ratio indicates high-affinity binding.[7][8]

Table 2: Representative Mass Spectrometry Parameters for Photo-Crosslinking Studies [11][12][13]

ParameterSetting
Mass SpectrometerLTQ-Orbitrap, Orbitrap XL, or similar
MS Tolerance6 ppm
MS/MS Tolerance10 ppm or 0.5 Da
EnzymeTrypsin
Max Missed Cleavages2-3
Fixed ModificationCarbamidomethylation of Cysteine
Variable ModificationsOxidation of Methionine, N-terminal Acetylation
Crosslinker-specific modificationsDependent on the specific photo-crosslinker used
FDR< 1%

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving the use of this compound to study reader and eraser proteins.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incorporation of this compound into the proteome of cultured mammalian cells.

  • Cell Culture Preparation:

    • Culture mammalian cells (e.g., HEK293T, HeLa) in standard DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

    • For quantitative proteomics, use SILAC-compatible media and dialyzed FBS.[10][13][14][15][16][17]

  • Preparation of this compound Labeling Medium:

    • Prepare lysine-free DMEM or RPMI-1640 medium.

    • Supplement the lysine-free medium with 10% dialyzed FBS.

    • Add this compound to a final concentration of 0.4 mM to 0.8 mM. The optimal concentration may need to be determined empirically for each cell line.

    • For SILAC experiments, use "light," "medium," or "heavy" isotopically labeled amino acids in the respective media preparations.[10][14][15][16][17]

  • Metabolic Labeling:

    • Wash the cells once with pre-warmed, sterile PBS.

    • Remove the standard culture medium and replace it with the prepared this compound labeling medium.

    • Incubate the cells for 16-24 hours to allow for sufficient incorporation of this compound into newly synthesized proteins. For SILAC, this should be done for at least five cell doublings to ensure complete labeling.[10][15][16]

Protocol 2: In Vivo UV Crosslinking

This protocol details the photo-activation of incorporated this compound to crosslink interacting proteins in living cells.

  • Cell Preparation:

    • After the metabolic labeling period, place the cell culture plates on ice.

    • Wash the cells twice with ice-cold PBS to remove any remaining labeling medium.

    • Aspirate the final PBS wash, leaving a thin layer of PBS on the cells.

  • UV Irradiation:

    • Place the uncovered cell culture plates directly under a UV lamp (365 nm).[11][18][19]

    • Irradiate the cells for 15-30 minutes.[18] The optimal irradiation time may need to be optimized.

    • Ensure the UV source provides uniform irradiation across the plate.

  • Cell Harvesting:

    • Immediately after UV irradiation, add ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant and proceed to cell lysis.

Protocol 3: Cell Lysis and Protein Extraction

This protocol describes the lysis of cells and extraction of proteins for subsequent analysis.

  • Lysis Buffer Preparation:

    • Prepare a suitable lysis buffer, such as RIPA buffer, containing protease and phosphatase inhibitors.

  • Cell Lysis:

    • Resuspend the cell pellet in the lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate to shear genomic DNA and ensure complete lysis.

  • Protein Extraction:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 4: Affinity Purification of Crosslinked Complexes

This protocol is for the enrichment of a specific bait protein and its crosslinked partners.

  • Antibody-Bead Conjugation:

    • Conjugate an antibody specific to your bait protein (or its affinity tag) to protein A/G magnetic beads according to the manufacturer's instructions.

  • Immunoprecipitation:

    • Incubate the protein lysate with the antibody-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads three to five times with lysis buffer to remove non-specific binders.

  • Elution:

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

Protocol 5: Sample Preparation for Mass Spectrometry

This protocol outlines the preparation of the enriched protein sample for mass spectrometry analysis.

  • SDS-PAGE and In-Gel Digestion:

    • Run the eluted protein sample on an SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

    • Excise the entire gel lane or specific bands of interest.

    • Destain the gel pieces and perform in-gel digestion with trypsin overnight at 37°C.[16][17]

  • Peptide Extraction and Desalting:

    • Extract the digested peptides from the gel pieces using an appropriate extraction buffer (e.g., 5% formic acid/acetonitrile).[13]

    • Desalt the extracted peptides using C18 spin columns or tips.[17]

  • Sample Concentration:

    • Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 6: Mass Spectrometry Analysis and Data Interpretation

This protocol provides a general overview of the mass spectrometry and data analysis workflow.

  • LC-MS/MS Analysis:

    • Analyze the peptide sample using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.[7][8][13]

    • Set up a data-dependent acquisition method to acquire MS1 scans followed by MS2 fragmentation of the most intense precursor ions.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human).[13]

    • For SILAC data, the software will quantify the relative abundance of "heavy" and "light" peptides.

    • Identify proteins that are significantly enriched in the experimental sample compared to the control. These are your potential interaction partners.

Visualizations

Signaling Pathway: Histone Acetylation and Deacetylation

Histone_Modification_Pathway HAT Histone Acetyltransferase (Writer) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Adds Acetyl Group HDAC Histone Deacetylase (Eraser) Unmodified_Histone Unmodified Histone Acetylated_Histone->HDAC Removes Acetyl Group Reader Bromodomain Protein (Reader) Acetylated_Histone->Reader Recognizes Acetyl-Lysine Chromatin_Remodeling Chromatin Remodeling Reader->Chromatin_Remodeling Transcription_Activation Transcriptional Activation Chromatin_Remodeling->Transcription_Activation

Caption: Dynamic regulation of histone acetylation by writer, eraser, and reader proteins.

Experimental Workflow: this compound Crosslinking Proteomics

Photo_Lysine_Workflow Start Start: Culture Cells Labeling Metabolic Labeling with this compound Start->Labeling Crosslinking UV Crosslinking (365 nm) Labeling->Crosslinking Lysis Cell Lysis & Protein Extraction Crosslinking->Lysis Purification Affinity Purification of Bait-Crosslinked Complexes Lysis->Purification Digestion SDS-PAGE & In-Gel Digestion Purification->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis & Protein ID MS->Data_Analysis End End: Identified Interactors Data_Analysis->End

Caption: General workflow for identifying protein-protein interactions using this compound.

References

Quantitative Proteomics with Photo-Lysine Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-lysine, a photo-activatable amino acid analog, has emerged as a powerful tool in quantitative proteomics for the in vivo capture of protein-protein interactions (PPIs). This technique allows for the covalent cross-linking of interacting proteins upon UV irradiation, providing a snapshot of transient and stable interactions within their native cellular context. When combined with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound labeling enables the accurate quantification of changes in PPIs under different experimental conditions. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-based quantitative proteomics to elucidate signaling pathways and identify novel drug targets.

This compound is designed with a diazirine ring in its side chain, which upon exposure to UV light, generates a highly reactive carbene intermediate that can form covalent bonds with interacting proteins in close proximity.[1][2] This method is particularly advantageous for capturing weak or transient interactions that are often lost during traditional co-immunoprecipitation experiments.

Applications in Drug Discovery and Development

  • Target Deconvolution: Identify the cellular binding partners of a small molecule inhibitor by comparing the interactome of a target protein in the presence and absence of the compound.

  • Pathway Elucidation: Map dynamic changes in protein interaction networks in response to drug treatment or disease-related stimuli.

  • Biomarker Discovery: Identify novel protein-protein interactions that are specific to a disease state, which can serve as potential biomarkers for diagnostics or therapeutic monitoring.

  • Understanding Drug Resistance: Investigate how drug resistance mechanisms alter protein interaction networks, leading to the identification of new therapeutic strategies.

Experimental Workflow Overview

The overall workflow for a quantitative proteomics experiment using this compound labeling and SILAC is a multi-step process that requires careful planning and execution. The key stages include:

  • SILAC Labeling and this compound Incorporation: Two cell populations are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The "heavy" medium is also supplemented with this compound.

  • Experimental Treatment: The "heavy" labeled cells are subjected to the experimental condition (e.g., drug treatment), while the "light" cells serve as the control.

  • In Vivo UV Cross-Linking: Both cell populations are irradiated with UV light to induce covalent cross-linking between this compound residues and interacting proteins.

  • Cell Lysis and Protein Extraction: The cells are lysed, and the proteomes are extracted.

  • Sample Mixing and Protein Digestion: The "light" and "heavy" protein lysates are mixed in a 1:1 ratio, followed by enzymatic digestion to generate peptides.

  • Enrichment of Cross-Linked Peptides (Optional): Cross-linked peptide species can be enriched to increase their detection by mass spectrometry.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: The MS data is processed to identify proteins and quantify the relative abundance of proteins in the experimental versus control samples based on the heavy/light SILAC ratios.

cluster_0 Cell Culture & Labeling cluster_1 Experiment & Cross-Linking cluster_2 Sample Processing cluster_3 Analysis Light Cells Light Cells Control Treatment Control Treatment Light Cells->Control Treatment Heavy Cells + this compound Heavy Cells + this compound Experimental Treatment Experimental Treatment Heavy Cells + this compound->Experimental Treatment UV Cross-Linking UV Cross-Linking Control Treatment->UV Cross-Linking Experimental Treatment->UV Cross-Linking Cell Lysis Cell Lysis UV Cross-Linking->Cell Lysis Mix Lysates (1:1) Mix Lysates (1:1) Cell Lysis->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein ID & Quantification Protein ID & Quantification Data Analysis->Protein ID & Quantification

Experimental workflow for this compound SILAC.

Detailed Protocols

Protocol 1: Cell Culture and SILAC Labeling with this compound

This protocol describes the metabolic labeling of two cell populations for a typical two-plex SILAC experiment with the incorporation of this compound in the "heavy" labeled cells.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium (deficient in L-lysine and L-arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-lysine (light)

  • ¹³C₆,¹⁵N₂-L-lysine (heavy)

  • L-arginine (light)

  • This compound

  • Cell line of interest

  • Standard cell culture reagents and equipment

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Reconstitute the lysine- and arginine-deficient medium according to the manufacturer's instructions. Supplement with "light" L-lysine and L-arginine to their normal physiological concentrations (e.g., 146 mg/L L-lysine and 84 mg/L L-arginine for DMEM).[3] Add 10% dFBS.

    • Heavy Medium: Reconstitute the lysine- and arginine-deficient medium. Supplement with "heavy" ¹³C₆,¹⁵N₂-L-lysine (e.g., 152.8 mg/L) and "light" L-arginine to their normal physiological concentrations.[3] Add 10% dFBS.

  • Cell Culture and Adaptation:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium (control group) and the other in the "heavy" medium (experimental group).

    • Passage the cells for at least five to six cell doublings to ensure a labeling efficiency of >97%.[3][4] The exact number of passages will depend on the cell line's doubling time.

  • This compound Incorporation:

    • For the final 24-48 hours of culture before the experiment, replace the "heavy" medium with "heavy" medium supplemented with this compound. The optimal concentration of this compound should be determined empirically but is typically in the range of 0.1-1 mM.

  • Verify Labeling Efficiency (Optional but Recommended):

    • After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.

    • Confirm that >97% of lysine-containing peptides show the expected +8 Da mass shift.[4]

Protocol 2: In Vivo UV Cross-Linking and Sample Preparation

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • UV cross-linking apparatus (e.g., Stratalinker) with 365 nm bulbs

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

Procedure:

  • Experimental Treatment:

    • Treat the "heavy" this compound labeled cells with the experimental condition (e.g., drug treatment).

    • Treat the "light" labeled cells with a vehicle control.

  • Cell Harvesting and Washing:

    • After the desired treatment period, aspirate the media from both "light" and "heavy" cell culture plates.

    • Wash the cells twice with ice-cold PBS.

  • UV Cross-Linking:

    • Place the cell culture plates on ice and irradiate with 365 nm UV light. The optimal energy and duration should be determined empirically, but a typical starting point is 1-2 J/cm² for 1-5 minutes.[5]

  • Cell Lysis:

    • Immediately after cross-linking, add ice-cold lysis buffer to the plates.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Extraction and Quantification:

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the soluble proteins) to a new tube.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Sample Mixing:

    • Combine equal amounts of protein from the "light" and "heavy" lysates in a 1:1 ratio.

Protocol 3: Protein Digestion and Mass Spectrometry Analysis

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the combined protein mixture to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • In-Solution Digestion:

    • Dilute the protein mixture with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of detergents.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using C18 desalting columns according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS. A typical setup involves a nano-flow HPLC system coupled to a high-resolution mass spectrometer.[4]

Data Presentation

Quantitative data from a this compound SILAC experiment is typically presented in a table format. The table should include the identified proteins, their accession numbers, the calculated heavy/light (H/L) ratios, and statistical significance values. For ease of interpretation, H/L ratios are often log₂ transformed. A log₂(H/L) ratio greater than 0 indicates an increased interaction in the experimental condition, while a ratio less than 0 suggests a decreased interaction.

Table 1: Representative Quantitative Data from a this compound SILAC Experiment to Identify Proteins that Dissociate from a Bait Protein upon Drug Treatment.

Protein AccessionGene SymbolProtein Namelog₂(H/L Ratio)p-value
P04637TP53Cellular tumor antigen p53-2.580.001
Q06323DPF2Zinc finger protein DPF2-2.150.003
P62258H3-3AHistone H3.30.050.89
P16401HNRNPA1Heterogeneous nuclear ribonucleoprotein A1-0.120.75
Q13148SMARCA4Transcription activator BRG1-1.980.005
P51532HDAC1Histone deacetylase 1-0.080.81

Case Study: Elucidating the Role of Histone Modifications in Transcriptional Regulation

This compound labeling has been instrumental in identifying "reader" proteins that recognize specific post-translational modifications (PTMs) on histones and translate them into downstream biological outcomes.[2][6] One such regulatory interplay involves the methylation of histone H3 at arginine 2 (H3R2me2a) and its influence on the methylation of H3 at lysine (B10760008) 4 (H3K4me3), a key mark of active promoters.

The enzyme PRMT6 is responsible for depositing the H3R2me2a mark.[7][8] At gene promoters, the presence of H3R2me2a can inhibit the binding of the KMT2A/D complex, which is responsible for H3K4 trimethylation.[9][10] This leads to transcriptional repression. Conversely, at enhancers, H3R2me2a can facilitate the recruitment of KMT2D, leading to H3K4 monomethylation (H3K4me1) and transcriptional activation.[7][9] The DPF domain of proteins like DPF2 has been shown to recognize acetylated histone tails, and its interaction with chromatin can be influenced by other nearby modifications.[10]

Using a this compound-based approach, one could design an experiment to identify proteins that are recruited to or dissociate from H3R2me2a-modified chromatin. For example, a "heavy" cell line could be treated with an inhibitor of PRMT6, leading to a decrease in H3R2me2a levels. By comparing the interactome of histone H3 in these cells to untreated "light" cells, one could quantify the changes in the association of reader proteins like DPF2 and enzymes like KMT2A/D.

cluster_0 Promoter cluster_1 Enhancer PRMT6_p PRMT6 H3R2me2a_p H3R2me2a PRMT6_p->H3R2me2a_p deposits KMT2A_p KMT2A/D H3R2me2a_p->KMT2A_p inhibits binding H3K4me3 H3K4me3 KMT2A_p->H3K4me3 deposits Transcription_Repression Transcription Repression H3K4me3->Transcription_Repression leads to PRMT6_e PRMT6 H3R2me2a_e H3R2me2a PRMT6_e->H3R2me2a_e deposits KMT2D_e KMT2D H3R2me2a_e->KMT2D_e recruits H3K4me1 H3K4me1 KMT2D_e->H3K4me1 deposits Transcription_Activation Transcription Activation H3K4me1->Transcription_Activation leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Photo-Lysine Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of photo-lysine and its derivatives into proteins in E. coli. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind incorporating this compound into proteins in E. coli?

A1: The site-specific incorporation of this compound, an unnatural amino acid (UAA), relies on the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1] The most commonly used OTS for this purpose is derived from the pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl) from Methanosarcina species.[2] This aaRS is evolved to specifically recognize and charge the tRNA with this compound. The tRNA has its anticodon mutated to recognize the amber stop codon (UAG). When a gene of interest is engineered to contain an in-frame UAG codon at the desired incorporation site, this specialized tRNA will deliver this compound to the ribosome, allowing its incorporation into the growing polypeptide chain.[1][3]

Q2: Which E. coli strains are recommended for this compound incorporation?

A2: The choice of E. coli strain is critical for high-yield protein expression. Strains like BL21(DE3) are widely used due to their deficiency in Lon and OmpT proteases, which reduces the degradation of the expressed protein.[4] For eukaryotic proteins that may have different codon usage, Rosetta strains, which are derivatives of BL21(DE3) containing extra tRNA genes for rare codons, can improve expression.[4] Additionally, strains engineered to have reduced levels of Release Factor 1 (RF1), which competes with the suppressor tRNA at the amber codon, can significantly enhance incorporation efficiency.[1][3] For proteins that are toxic to the host cell, strains like C41(DE3) and C43(DE3) are beneficial as they allow for more controlled expression.[4]

Q3: What are the key components of the expression system for this compound incorporation?

A3: A typical expression system consists of two plasmids co-transformed into the E. coli host strain. The first plasmid carries the gene for the evolved aminoacyl-tRNA synthetase (e.g., a this compound specific PylRS variant) and one or more copies of the suppressor tRNA gene. The second plasmid contains the target gene with an in-frame amber (UAG) stop codon at the desired site of this compound incorporation.[5] The expression of the target protein is typically under the control of an inducible promoter, such as the T7 promoter, which is activated by the addition of IPTG in strains like BL21(DE3).[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound incorporation experiments and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the full-length protein 1. Inefficient amber suppression: Competition from Release Factor 1 (RF1) can lead to premature termination of translation.[1][3] 2. Suboptimal aaRS/tRNA pair: The synthetase may have low activity or specificity for this compound, or the tRNA may not be efficiently charged or recognized by the ribosome.[7] 3. Low intracellular concentration of this compound: Poor uptake of the UAA by the E. coli cells can limit its availability for protein synthesis.[8] 4. Toxicity of the expressed protein: High-level expression of a toxic protein can impair cell growth and protein production.[4] 5. Suboptimal codon context: The nucleotides surrounding the UAG codon can influence suppression efficiency.[9]1. Use an E. coli strain with a deleted or down-regulated RF1.[1][3] 2. Use an evolved, highly active aaRS/tRNA pair. Consider using plasmids with multiple copies of the tRNA gene to increase its cellular concentration.[7] 3. Increase the concentration of this compound in the growth medium. Consider using a methyl-ester derivative of this compound to enhance cell permeability.[8][10] 4. Use an expression strain designed for toxic proteins, such as C41(DE3) or C43(DE3).[4] Lower the induction temperature and IPTG concentration to reduce the expression rate. 5. If possible, modify the codons flanking the UAG site. Some studies suggest that certain nucleotide contexts are more favorable for suppression.[2][9]
High levels of truncated protein 1. Strong competition from RF1: This is a primary cause of premature termination at the UAG codon.[3] 2. Insufficient charged suppressor tRNA: The concentration of this compound-charged tRNA may be too low to effectively compete with RF1.1. Switch to an RF1-deficient E. coli strain. 2. Increase the expression of both the aaRS and the suppressor tRNA. Use a higher concentration of this compound in the medium.
No protein expression even in the absence of this compound 1. "Leaky" suppression: The aaRS may be charging the suppressor tRNA with a natural amino acid, leading to readthrough of the amber codon.[3] 2. Contamination: The growth medium may be contaminated with a natural amino acid that is being incorporated.1. Use a highly specific, evolved aaRS that does not cross-react with natural amino acids.[3] 2. Ensure the purity of the this compound and use high-purity media components.
Poor cell growth after induction 1. Toxicity of the target protein: Overexpression can be detrimental to the host cells.[4] 2. Toxicity of the unnatural amino acid: High concentrations of some UAAs can be toxic.[10]1. Reduce the inducer (IPTG) concentration and lower the expression temperature (e.g., 16-25°C).[5] Use a strain designed for toxic protein expression.[4] 2. Determine the optimal, non-toxic concentration of this compound through a dose-response experiment.

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving UAA incorporation efficiency.

Table 1: Effect of Engineered aaRS/tRNA Pairs on Incorporation Efficiency

Orthogonal PairUnnatural Amino AcidFold Improvement in EfficiencyReference
chPylRSIPYE/tRNAM15 vs. chPylRSIPYE/tRNAPyl*BocK>2x[7]
chPylRSIPYE/tRNAM15 vs. MbPylRSF/tRNAM15PrK1.4x[7]

Table 2: Impact of UAA Methyl Ester Forms on Protein Yield

Unnatural Amino AcidProteinFold Improvement in Yield (Methyl Ester vs. Free Acid)Reference
L-ThzKUbiquitin (UB)2-6x[8]
D-ThzKGreen Fluorescent Protein (GFP)2-6x[8]
BocKUB and GFP2-5x[8]
PrKUB and GFP2-5x[8]

Experimental Protocols

Protocol 1: General Protein Expression for this compound Incorporation in E. coli

  • Transformation: Co-transform the E. coli expression host (e.g., BL21(DE3)) with the plasmid containing the this compound-specific synthetase and suppressor tRNA, and the plasmid encoding the target protein with an amber codon.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with the necessary antibiotics and this compound (typically 0.5-2 mM) with the overnight culture to an OD600 of 0.05-0.1.[2] Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially toxic proteins, lower the temperature to 16-25°C and induce for a longer period (e.g., 16-18 hours).[5]

  • Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Analysis: Analyze the protein expression by SDS-PAGE and Western blot or mass spectrometry to confirm the incorporation of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis plasmid_prep Plasmid Preparation (aaRS/tRNA & Target Gene) transformation Co-transformation plasmid_prep->transformation ecoli_prep E. coli Host Preparation (e.g., BL21(DE3)) ecoli_prep->transformation starter_culture Overnight Starter Culture transformation->starter_culture main_culture Main Culture Growth + this compound starter_culture->main_culture induction IPTG Induction main_culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis purification Protein Purification lysis->purification analysis SDS-PAGE / Western Blot / Mass Spectrometry purification->analysis

Caption: Experimental workflow for this compound incorporation in E. coli.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Full-Length Protein Yield rf1_competition RF1 Competition? start->rf1_competition ots_efficiency Inefficient OTS? start->ots_efficiency uaa_uptake Poor UAA Uptake? start->uaa_uptake use_rf1_deficient_strain Use RF1-deficient strain rf1_competition->use_rf1_deficient_strain Yes evolve_ots Use evolved aaRS/tRNA ots_efficiency->evolve_ots Yes increase_uaa_conc Increase UAA concentration Use methyl ester form uaa_uptake->increase_uaa_conc Yes amber_suppression_pathway cluster_components System Components cluster_process Translation Process photo_lysine This compound charging tRNA Charging photo_lysine->charging aaRS Engineered aaRS aaRS->charging suppressor_tRNA Suppressor tRNA(CUA) suppressor_tRNA->charging ribosome Ribosome charging->ribosome Delivers This compound-tRNA protein Full-length Protein with this compound ribosome->protein Successful Suppression truncation Truncated Protein ribosome->truncation Termination mrna mRNA with UAG codon mrna->ribosome rf1 Release Factor 1 (RF1) rf1->ribosome Competes with tRNA

References

Technical Support Center: Troubleshooting Low Yield in Photo-Lysine Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photo-lysine cross-linking. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their cross-linking experiments. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Low or no cross-linking yield is a common issue in this compound cross-linking experiments. This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low cross-linking yield.

TroubleshootingWorkflow start Low or No Cross-Linking Yield Detected reagent_check 1. Verify Reagent Integrity start->reagent_check buffer_check 2. Check Buffer Composition reagent_check->buffer_check Reagents OK reagent_issue Prepare fresh this compound and crosslinker solutions. reagent_check->reagent_issue Issue Found concentration_check 3. Optimize Concentrations buffer_check->concentration_check Buffer OK buffer_issue Use amine-free buffers (e.g., PBS, HEPES) at pH 7-9. buffer_check->buffer_issue Issue Found uv_check 4. Evaluate UV Irradiation Step concentration_check->uv_check Concentrations Optimized concentration_issue Titrate crosslinker-to-protein molar ratio. Increase protein concentration if possible. concentration_check->concentration_issue Issue Found quenching_check 5. Review Quenching Protocol uv_check->quenching_check UV Step Optimized uv_issue Optimize UV wavelength (365 nm), energy dose, and exposure time. uv_check->uv_issue Issue Found analysis_check 6. Assess Downstream Analysis quenching_check->analysis_check Quenching OK quenching_issue Ensure efficient quenching with Tris or glycine (B1666218) (20-50 mM final). quenching_check->quenching_issue Issue Found success Cross-Linking Yield Improved analysis_check->success Analysis Confirmed analysis_issue Enrich for cross-linked peptides; optimize MS parameters for low-abundance species. analysis_check->analysis_issue Issue Found reagent_issue->buffer_check buffer_issue->concentration_check concentration_issue->uv_check uv_issue->quenching_check quenching_issue->analysis_check analysis_issue->success

Caption: A step-by-step decision tree for troubleshooting low this compound cross-linking yield.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any cross-linked products on my SDS-PAGE gel?

A1: There are several potential reasons for a complete lack of cross-linking:

  • Reagent Instability: this compound and associated crosslinkers, especially those with NHS esters, are sensitive to moisture.[1] Always prepare stock solutions in a dry organic solvent like DMSO or DMF immediately before use and do not store them for extended periods.[1][2] this compound itself should be stored protected from light.[3]

  • Incompatible Buffers: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with the lysine (B10760008) residues on your protein, effectively quenching the reaction before it can occur.[1][2] It is crucial to use amine-free buffers such as PBS, HEPES, or phosphate (B84403) buffers at a pH between 7 and 9.[2]

  • Insufficient UV Activation: The diazirine group on this compound requires UV light (typically around 365 nm) to become activated.[4] Ensure your UV source is functioning correctly and that the energy dose and exposure time are sufficient for your sample volume and concentration.

  • Low Protein Concentration: Cross-linking is a bimolecular reaction, and its efficiency is dependent on the concentration of the interacting partners. If your protein concentration is too low, the probability of a successful cross-linking event is reduced.[2]

Q2: My cross-linking yield is very low. How can I improve it?

A2: Low yield can often be improved by optimizing several experimental parameters:

  • Molar Ratio of Crosslinker to Protein: The optimal molar excess of the crosslinker needs to be determined empirically.[1] A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.[5] However, excessive crosslinker can lead to protein precipitation.[1]

  • UV Irradiation Energy: Both insufficient and excessive UV irradiation can lead to low yields. Insufficient energy will not activate enough this compound molecules, while excessive exposure can cause protein damage. It is recommended to perform a titration of the UV energy dose. For collagen cross-linking, energies in the range of 0.06 to 0.96 J/cm² have been evaluated.[6]

  • Reaction Temperature: Temperature can influence the flexibility of your proteins and the stability of the crosslinker. Some studies have found that carrying out the cross-linking reaction at 4°C can reduce non-specific cross-links.

Q3: I see a smear or precipitate after the cross-linking reaction. What is happening?

A3: This is likely due to over-crosslinking, which can cause protein aggregation and precipitation.[1] This occurs when too many cross-linking events happen, altering the protein's net charge and solubility. To resolve this, try reducing the molar excess of the crosslinker or decreasing the reaction time.

Q4: How do I properly quench the cross-linking reaction?

A4: To stop the reaction, add a buffer containing a high concentration of primary amines. A common and effective quenching solution is 1 M Tris-HCl (pH 7.5) or 1 M glycine, added to a final concentration of 20-50 mM.[2][5] The quenching reaction should be incubated for approximately 15 minutes at room temperature.[2][5][7]

Q5: Can the this compound be incorporated into proteins in living cells?

A5: Yes, this compound can be metabolically incorporated into proteins by the native mammalian translation machinery when cells are grown in lysine-deficient media supplemented with this compound.[8][9] This allows for the capture of protein-protein interactions within a cellular context.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound cross-linking experiments.

Table 1: Recommended Molar Ratios of Crosslinker to Protein

Protein ConcentrationRecommended Molar Excess of CrosslinkerExpected Outcome
> 5 mg/mL10-foldSufficient for initial trials
< 5 mg/mL20- to 50-foldCompensates for lower protein concentration[5]
Optimized0.5 to 2 (crosslinker to total lysine)Maximizes cross-link yield while minimizing mono-links[8]

Table 2: UV Irradiation Parameters for Photo-activation

Wavelength (nm)Energy Dose (J/cm²)Typical Exposure TimeNotes
~3650.06 - 0.9630 seconds - 30 minutesOptimal for diazirine activation.[4][6] Titration is recommended.
2540.06 - 0.9630 minutesUsed for some collagen cross-linking, may cause protein damage.[6]
High Intensity (>50 mW/cm²)5.4< 2 minutesMay lead to a sudden decrease in cross-linking efficacy.[5]

Experimental Protocols

Protocol 1: In Vitro this compound Cross-Linking of Purified Proteins

This protocol provides a general workflow for cross-linking two purified proteins (Protein A and Protein B) using a hetero-bifunctional crosslinker with an NHS ester and a photo-activatable group.

Materials:

  • Purified Protein A and Protein B

  • This compound containing crosslinker (e.g., Sulfo-SDA)

  • Dry, amine-free solvent (e.g., DMSO)

  • Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • UV lamp (365 nm)

Procedure:

  • Sample Preparation: Prepare a mixture of Protein A and Protein B in the Reaction Buffer to the desired final concentrations (e.g., 20 µM of each).

  • Prepare Crosslinker Solution: Immediately before use, dissolve the this compound crosslinker in DMSO to a concentration of 25 mM.[4]

  • NHS Ester Reaction (if applicable): Add the crosslinker solution to the protein mixture to a final concentration of 2 mM (100-fold molar excess). Incubate at room temperature for 30 minutes to allow the NHS ester to react with lysine residues.[4]

  • UV Activation: Place the sample on ice and irradiate with UV light (365 nm) for 30 seconds to 30 minutes. The optimal time should be determined empirically.

  • Incubation: After irradiation, incubate the sample for an additional 30 minutes at room temperature.[4]

  • Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[4][7]

  • Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry.

Visual Representation of the In Vitro Cross-Linking Protocol

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_final Final Steps p1 1. Prepare Protein Mixture in Amine-Free Buffer p2 2. Prepare Fresh Crosslinker Solution in Dry DMSO r1 3. Add Crosslinker to Proteins (Incubate 30 min at RT) p2->r1 r2 4. UV Irradiation (365 nm) on Ice r1->r2 r3 5. Post-Irradiation Incubation (30 min at RT) r2->r3 q1 6. Quench Reaction with Tris or Glycine r3->q1 a1 7. Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry q1->a1

Caption: Workflow for a typical in vitro this compound cross-linking experiment.

Disclaimer: This technical support guide provides general recommendations based on published literature. Optimal conditions for specific applications may vary and should be determined experimentally.

References

Technical Support Center: Photo-Lysine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photo-lysine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in crosslinking studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and artifacts that can arise during this compound experiments, from initial probe incorporation to final data analysis.

Probe Incorporation and Cell Viability

Question: I am observing low incorporation of this compound into my target proteins. What are the possible causes and solutions?

Answer:

Low incorporation of this compound can be a significant hurdle. Here are several factors to consider and troubleshoot:

  • Amino Acid Competition: The presence of natural lysine (B10760008) in the cell culture medium will compete with this compound for incorporation by the cellular translation machinery.

    • Solution: Use a lysine-free medium and dialyzed fetal bovine serum (FBS) to minimize the concentration of natural lysine.[1]

  • This compound Concentration: The concentration of this compound in the medium may be suboptimal.

    • Solution: Titrate the concentration of this compound to find the optimal balance between incorporation efficiency and potential cytotoxicity.

  • Cell Health: The overall health of the cells can impact protein synthesis and, consequently, this compound incorporation.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Monitor cell viability throughout the labeling process.

  • Incorporation Time: The duration of incubation with this compound may not be sufficient for adequate protein turnover and incorporation.

    • Solution: Optimize the incubation time based on the turnover rate of your protein of interest. For metabolically stable proteins, a longer incubation period may be necessary.

Question: I am observing significant cytotoxicity after adding this compound to my cell culture. How can I mitigate this?

Answer:

Cytotoxicity can be a concern with the introduction of unnatural amino acids. Here are some strategies to minimize cell death:

  • Optimize this compound Concentration: High concentrations of this compound can be toxic to cells.

    • Solution: Perform a dose-response experiment to determine the highest concentration of this compound that can be used without significantly impacting cell viability.

  • Gradual Adaptation: Abruptly switching to a lysine-free medium containing this compound can be stressful for cells.

    • Solution: Gradually adapt the cells to the lysine-free medium before introducing this compound.

  • Monitor Cell Confluency: Overly confluent or sparse cell cultures can be more susceptible to stress.

    • Solution: Plate cells at an optimal density to ensure they are in a healthy state during the experiment.

UV Crosslinking Artifacts

Question: I am seeing a high degree of non-specific crosslinking in my results. What could be causing this and how can I reduce it?

Answer:

Non-specific crosslinking is a common artifact in this compound experiments due to the highly reactive carbene intermediate generated upon UV activation.[2] Here’s how to address it:

  • UV Dosage: Excessive UV irradiation can lead to the formation of highly reactive species that crosslink indiscriminately.

    • Solution: Optimize the UV dose by titrating both the intensity and duration of exposure. The goal is to use the minimum amount of UV energy required to achieve efficient crosslinking of your target interaction while minimizing non-specific events.[3][4]

  • Scavengers: The presence of other reactive molecules in the buffer can contribute to non-specific reactions.

    • Solution: Consider the addition of mild radical scavengers to the lysis buffer (after crosslinking) to quench unreacted carbene intermediates.

  • Proximity of the Diazirine Moiety: The position of the diazirine group on the lysine side chain can influence its reactivity and specificity.

    • Solution: Different this compound isomers (e.g., γ-photolysine vs. δ-photolysine) are available. δ-photolysine, with the diazirine closer to the end of the side chain, may offer higher crosslinking efficiency in some contexts.[5]

Question: My crosslinking efficiency is very low, resulting in weak signals. How can I improve it?

Answer:

Low crosslinking efficiency can make it difficult to detect interacting partners. Here are some ways to boost your signal:

  • Optimize UV Wavelength and Dose: The wavelength and total energy of the UV light are critical for efficient diazirine activation.

    • Solution: Use a UV lamp with a peak output around 365 nm.[6] Optimize the duration and intensity of the UV exposure. A higher intensity lamp may allow for shorter exposure times, which can also help to reduce UV-induced cell damage.

  • This compound Incorporation: As discussed above, ensuring high incorporation of this compound is a prerequisite for efficient crosslinking.

  • Quenching of Reactive Intermediates: The highly reactive carbene can be quenched by water, reducing the efficiency of protein-protein crosslinking.

    • Solution: While difficult to control in a cellular environment, being aware of this limitation is important. In in vitro experiments, using buffers with lower water activity could be explored, though this may impact protein structure.

Mass Spectrometry Analysis Artifacts

Question: I am having difficulty identifying the crosslinked peptides in my mass spectrometry data. What are some common challenges and solutions?

Answer:

Identifying crosslinked peptides by mass spectrometry can be complex. Here are some common issues and how to address them:

  • Complex Fragmentation Spectra: Crosslinked peptides produce complex MS/MS spectra that can be challenging for standard search algorithms to interpret.

    • Solution: Use specialized software designed for the analysis of crosslinked peptides. These programs can handle the complexity of the fragmentation patterns and identify both inter- and intra-peptide crosslinks.

  • Low Abundance of Crosslinked Peptides: Crosslinked species are often present at low stoichiometry, making them difficult to detect.

    • Solution: Incorporate an enrichment step for crosslinked peptides prior to MS analysis. This can be achieved using affinity tags on the crosslinker or by size exclusion chromatography.[7][8]

  • Unexpected Mass Shifts: You may observe unexpected mass modifications in your data.

    • Solution: Be aware of potential side reactions. For example, formylation can be an artifact of sample preparation using formic acid.[9] High-resolution mass spectrometry is crucial to differentiate between modifications with similar masses.

Data Presentation

Comparison of Photo-Reactive Amino Acids

The choice of photo-reactive amino acid can impact the efficiency and specificity of your crosslinking experiment. While this compound is a popular choice due to the high abundance of lysine in proteins, other options like photo-leucine and photo-methionine are also available.

FeatureThis compoundPhoto-LeucinePhoto-Methionine
Incorporation Rate 4% - 40%[5]Generally lower than this compoundGenerally lower than this compound
Crosslinking Efficiency Generally high; can be more efficient than photo-leucine for some proteins[7][10]VariableVariable, can be low (e.g., 0.7% in one study)[11]
Positional Advantage High abundance on protein surfacesLower abundance, often in hydrophobic coresLower abundance
Potential Artifacts High reactivity can lead to non-specific crosslinkingLower incorporation may require higher concentrations or longer labeling timesLower incorporation may require higher concentrations or longer labeling times
UV Crosslinking Parameters

Optimizing the UV crosslinking step is critical to balance crosslinking efficiency with potential cell damage.

ParameterRecommendationRationale
Wavelength 365 nmOptimal for diazirine activation with reduced risk of DNA and protein damage compared to shorter wavelengths.[6]
Intensity High-intensity lampAllows for shorter exposure times, minimizing cellular stress.
Duration 1-15 minutes (to be optimized)Shorter durations reduce the risk of UV-induced artifacts and cell death.[6]
Temperature On ice or at 4°CHelps to minimize cellular processes and potential degradation during irradiation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic incorporation of this compound into proteins in mammalian cells.

  • Cell Culture Preparation:

    • Culture mammalian cells in standard lysine-containing medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) until they reach the desired confluency (typically 70-80%).

  • Medium Exchange:

    • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add lysine-free DMEM supplemented with 10% dialyzed FBS.

    • Incubate the cells for 1-2 hours to deplete intracellular lysine pools.

  • This compound Labeling:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Add this compound to the lysine-free medium to the desired final concentration (typically in the range of 0.1-1 mM, to be optimized).

    • Incubate the cells for the desired labeling period (e.g., 18-24 hours), depending on the protein turnover rate.

  • Harvesting Cells for Crosslinking:

    • After the incubation period, wash the cells twice with ice-cold PBS to remove unincorporated this compound.

    • The cells are now ready for the UV crosslinking procedure.

Protocol 2: UV Crosslinking and Sample Preparation for Mass Spectrometry

This protocol outlines the steps for UV crosslinking of this compound labeled cells and subsequent sample preparation for mass spectrometry analysis.

  • UV Crosslinking:

    • Place the plate of washed cells on ice.

    • Irradiate the cells with 365 nm UV light. The distance from the lamp and the duration of exposure should be optimized for your specific cell type and experimental setup. A common starting point is a 15-minute irradiation.[6]

  • Cell Lysis:

    • After irradiation, immediately lyse the cells on the plate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Perform an in-solution or in-gel tryptic digest of the proteins.

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Enrich for crosslinked peptides using techniques such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[8]

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a high-resolution mass spectrometer for accurate mass measurements.

  • Data Analysis:

    • Use specialized software for the identification of crosslinked peptides from the MS/MS data.

Visualizations

Experimental Workflow for this compound Crosslinking

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_analysis Sample Preparation & Analysis A Culture cells in standard medium B Switch to lysine-free medium A->B C Add this compound B->C D Wash cells C->D E UV Crosslinking (365 nm) D->E F Cell Lysis E->F G Protein Digestion (Trypsin) F->G H Enrichment of Crosslinked Peptides G->H I LC-MS/MS Analysis H->I J Data Analysis (Specialized Software) I->J

Caption: Workflow for a typical this compound crosslinking experiment.

p53 Signaling Pathway

The p53 signaling pathway plays a crucial role in cellular stress responses, including DNA damage, leading to outcomes such as cell cycle arrest, apoptosis, or DNA repair. This compound crosslinking can be a powerful tool to study the dynamic protein-protein interactions within this pathway.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair

Caption: A simplified diagram of the p53 signaling pathway.

References

Technical Support Center: Improving the Specificity of Photo-Lysine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of photo-lysine labeling experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that can lead to decreased specificity in this compound labeling experiments, such as high background or off-target labeling.

Problem Potential Cause Recommended Solution
High Background Signal 1. Excess Probe Concentration: Using too much this compound probe can lead to non-specific binding to proteins and other cellular components.Titrate the this compound probe concentration to find the optimal balance between labeling efficiency and background signal. Start with a low concentration and gradually increase it.
2. Prolonged UV Exposure: Excessive UV irradiation time can cause non-specific crosslinking.Optimize the UV exposure time by performing a time-course experiment. Start with a short exposure and incrementally increase it to identify the shortest time required for efficient labeling of the target.
3. Inefficient Quenching: Residual, unreacted this compound can bind non-specifically after cell lysis.Add a quenching agent, such as a DTT- or BME-containing buffer, immediately after UV irradiation to neutralize unreacted probe.
Off-Target Labeling 1. Probe Reactivity: The photo-activatable group may react with abundant, non-target proteins in close proximity.Include control experiments, such as labeling in the absence of the target protein or using a non-photo-reactive lysine (B10760008) analog, to identify off-target interactions.
2. Sub-optimal Washing Steps: Inadequate washing after probe incubation can leave unbound probe that crosslinks non-specifically upon UV activation.Increase the number and stringency of wash steps after probe incubation and before UV irradiation to remove unbound probe.
Low Labeling Efficiency of Target 1. Insufficient UV Energy: The UV lamp may not be providing enough energy to efficiently activate the this compound.Check the age and output of your UV lamp. Ensure the correct wavelength (typically 365 nm for diazirines) is being used.
2. Inaccessible Lysine Residues: The target protein may not have accessible lysine residues within the binding pocket of interest.Consider using alternative photo-amino acids that target different residues, such as photo-leucine or photo-methionine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration range for a this compound probe?

The optimal concentration is highly dependent on the specific probe and the biological system. However, a general starting point is to perform a concentration titration from a low micromolar range (e.g., 1-10 µM) to a higher concentration (e.g., 50-100 µM). The goal is to identify the lowest concentration that gives a robust signal for the target of interest with minimal background.

Q2: How can I be sure that my labeling is specific to the intended binding site?

To confirm labeling specificity, it is crucial to run parallel control experiments. A key control is to perform the labeling experiment in the presence of an excess of a known binder or inhibitor of the target protein. A significant reduction in the labeling of your target in the presence of the competitor would indicate specific binding. Additionally, using a "scrambled" or inactive version of your probe that is not expected to bind the target can help differentiate specific from non-specific labeling.

Q3: What are the best practices for the UV irradiation step?

For the UV irradiation step, it is important to be consistent with the distance between the sample and the UV source. Perform a time-course experiment to determine the minimal exposure time needed for efficient crosslinking. It is also advisable to keep the samples on ice during irradiation to minimize potential heat-induced artifacts.

Q4: Can the choice of photo-activatable group on the lysine affect specificity?

Yes, the choice of the photo-activatable moiety can influence specificity. The two most common photo-activatable groups are diazirines and benzophenones. Diazirines are generally considered more specific as they generate highly reactive carbenes upon UV activation, which have a shorter lifetime and are more likely to react with molecules in their immediate vicinity. Benzophenones, on the other hand, form longer-lived triplet biradicals that can diffuse further before reacting, potentially leading to more off-target labeling.

Experimental Workflow & Signaling Pathways

The following diagrams illustrate key experimental workflows and the chemical logic behind this compound labeling.

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Downstream Analysis prep_cells Prepare Cells/Lysate add_probe Add this compound Probe prep_cells->add_probe incubate Incubate add_probe->incubate wash Wash to Remove Unbound Probe incubate->wash uv_irradiate UV Irradiation (365 nm) wash->uv_irradiate quench Quench Unreacted Probe uv_irradiate->quench lysis Cell Lysis quench->lysis enrichment Target Enrichment lysis->enrichment analysis SDS-PAGE / Mass Spectrometry enrichment->analysis

Caption: A generalized experimental workflow for this compound labeling experiments.

logical_relationship cluster_factors Key Experimental Factors specificity High Specificity probe_conc Low Probe Concentration probe_conc->specificity uv_time Short UV Exposure uv_time->specificity quenching Efficient Quenching quenching->specificity washing Stringent Washing washing->specificity

Caption: Key factors that contribute to achieving high specificity in this compound labeling.

Technical Support Center: Identification of Photo-Lysine Cross-Linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the identification of photo-lysine cross-linked peptides.

Troubleshooting Guide

Problem: Low or No Identification of Cross-Linked Peptides

Possible Cause 1: Inefficient Cross-Linking Reaction

  • Solution: Optimize the cross-linking conditions. The efficiency of the photo-cross-linking reaction is critical.[1][2] Ensure the UV irradiation time and wavelength are appropriate for the specific this compound analog used. Verify the concentration of the cross-linking reagent and the protein sample. It's important to recognize that the yield of cross-linked peptides is often very low, sometimes less than 1% of the total identified peptides.[3][4]

  • Experimental Protocol: Optimization of UV Cross-Linking

    • Prepare a series of protein samples with a constant concentration of the incorporated this compound.

    • Expose the samples to a range of UV irradiation times (e.g., 5, 10, 15, 20 minutes) at a fixed wavelength (typically 365 nm for diazirine-based photo-lysines).

    • Conversely, test different UV wavelengths if your light source allows, keeping the irradiation time constant.

    • Analyze the cross-linking efficiency by SDS-PAGE, looking for the appearance of higher molecular weight bands corresponding to cross-linked protein complexes.

    • Digest the optimally cross-linked sample for mass spectrometry analysis.

Possible Cause 2: Low Abundance of Cross-Linked Peptides

  • Solution: Employ enrichment strategies to increase the concentration of cross-linked peptides relative to unmodified peptides.[3][5][6] The low stoichiometry of cross-linking reactions makes enrichment almost essential for successful identification.[7]

  • Data Presentation: Comparison of Enrichment Strategies

Enrichment StrategyPrincipleAdvantagesDisadvantages
Strong Cation Exchange (SCX) Chromatography Separates peptides based on charge. Cross-linked peptides are typically more positively charged.[3][8]Simple and effective for enriching cross-linked peptides.[3]May not be as effective for all types of cross-linked peptides.
Size Exclusion Chromatography (SEC) Separates peptides based on size. Cross-linked peptides are larger than their linear counterparts.[3][8]Good for removing smaller, unmodified peptides.[3]Resolution may be insufficient to separate cross-linked peptides from large linear peptides.
Affinity Purification Utilizes tags incorporated into the cross-linker (e.g., biotin) for capture on a resin (e.g., streptavidin).[4][5][6]Highly specific and can lead to significant enrichment.[5][6]The tag can interfere with analysis and requires an additional chemical modification step.

Possible Cause 3: Complex Fragmentation Spectra

  • Solution: Utilize advanced fragmentation techniques and specialized data analysis software. The fragmentation spectra of cross-linked peptides are a mixture of fragments from two different peptide chains, making interpretation challenging.[9][10]

  • Recommendations:

    • Fragmentation Methods: Higher-energy collisional dissociation (HCD) is often effective for fragmenting cross-linked peptides.[11] Electron-transfer dissociation (ETD) can be complementary, especially for highly charged precursors.[11] A combination of fragmentation methods (e.g., EThcD) can provide the most comprehensive fragmentation data.[11]

    • Mass Spectrometer Settings: Use a high-resolution mass spectrometer (e.g., Orbitrap) for both precursor and fragment ion detection to improve mass accuracy.[8][12]

    • Data Analysis Software: Employ specialized software designed for cross-link identification, such as XlinkX, pLink, or MeroX.[3][9] These tools can handle the complexity of cross-linked peptide spectra and perform database searches against a library of all possible cross-linked pairs.[10]

Problem: High False-Discovery Rate (FDR) in Cross-Link Identification

Possible Cause: Inadequate Database Search Strategy

  • Solution: Implement a robust database search and validation strategy. The large search space created by considering all possible peptide pairs can lead to a high number of false positives.

  • Experimental Protocol: Database Search and Validation Workflow

    • Database Creation: Create a database containing the sequences of the proteins of interest.

    • In Silico Digestion: Perform an in silico digestion of the protein sequences with the appropriate enzyme (e.g., trypsin).

    • Cross-Link Generation: Generate a list of all possible linear and cross-linked peptide pairs, considering the mass modification of the this compound and the cross-linker.

    • Database Search: Search the experimental spectra against this custom database using a specialized cross-link search algorithm.[10][13]

    • FDR Calculation: Use a target-decoy approach to estimate the false discovery rate.[8] This involves searching against a database of decoy (reversed or shuffled) sequences.

    • Manual Validation: Manually inspect the spectra of high-scoring peptide-spectrum matches (PSMs) to confirm the presence of characteristic fragment ions from both peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cross-linking?

A1: this compound is an unnatural amino acid analog of lysine (B10760008) that contains a photo-reactive group, typically a diazirine.[14] This amino acid can be incorporated into proteins during protein synthesis by the cell's own machinery.[15] Upon exposure to UV light, the diazirine group is activated to form a highly reactive carbene intermediate.[9][16] This carbene can then form a covalent bond with any nearby amino acid residue, effectively "cross-linking" the two interacting proteins.[9] This method is particularly useful for capturing transient or weak protein-protein interactions in their native cellular environment.[15]

Q2: What are the main challenges in identifying this compound cross-linked peptides?

A2: The primary challenges include:

  • Low abundance: Cross-linked products are often formed at very low yields.[1][7]

  • Complex spectra: Tandem mass spectra of cross-linked peptides contain fragment ions from two different peptide chains, complicating their interpretation.[9]

  • Large search space: The computational complexity of searching for all possible peptide pairs in a database is significant.[7]

  • Non-specific reactivity: The photo-activated carbene can react with any amino acid, which increases the complexity of the resulting products and the database search.[14][16]

Q3: How do I choose the right photo-amino acid for my experiment?

A3: Besides this compound, other photo-reactive amino acids like photo-leucine and photo-methionine are available.[15][17][18] The choice depends on the specific biological question and the system being studied.

  • This compound: Useful for studying interactions involving lysine-rich regions or post-translational modifications on lysine.[14]

  • Photo-leucine/methionine: These are often used to probe protein-protein interactions within the hydrophobic core of proteins or at interfaces where these residues are abundant.[17][18][19] Their smaller size compared to other photo-crosslinkers can be advantageous in preserving native interactions.[17]

Q4: Can I perform quantitative analysis with this compound cross-linking?

A4: Yes, quantitative cross-linking mass spectrometry (QCLMS) is possible.[8] By using stable isotope labeling approaches, you can compare the abundance of specific cross-links under different conditions (e.g., with and without a drug treatment). This can provide insights into how protein conformations and interactions change in response to stimuli.[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_results Results protein_expression Protein Expression with This compound uv_crosslinking UV Cross-Linking protein_expression->uv_crosslinking digestion Proteolytic Digestion uv_crosslinking->digestion enrichment Enrichment of Cross-Linked Peptides digestion->enrichment lc_msms LC-MS/MS Analysis enrichment->lc_msms database_search Database Search (e.g., XlinkX) lc_msms->database_search fdr_calculation FDR Calculation database_search->fdr_calculation validation Manual Validation fdr_calculation->validation interaction_mapping Protein Interaction Mapping validation->interaction_mapping

Caption: Experimental workflow for identifying this compound cross-linked peptides.

Troubleshooting_Logic start Low/No Cross-Link IDs cause1 Inefficient Cross-Linking? start->cause1 cause2 Low Abundance? start->cause2 cause3 Complex Spectra? start->cause3 cause4 High FDR? start->cause4 solution1 Optimize UV Exposure & Reagent Concentration cause1->solution1 solution2 Enrich with SCX/SEC or Affinity Purification cause2->solution2 solution3 Use HCD/ETD Fragmentation & Specialized Software cause3->solution3 solution4 Use Target-Decoy Strategy & Manual Validation cause4->solution4

Caption: Troubleshooting logic for common issues in cross-link identification.

References

Technical Support Center: Optimizing UV Exposure for Photo-Lysine Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photo-lysine activation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing ultraviolet (UV) exposure time and troubleshooting common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it activated?

This compound is a photo-reactive amino acid analog that incorporates a diazirine functional group. This diazirine moiety is chemically inert in the dark but can be activated by UV light. Upon exposure to a specific wavelength of UV light, the diazirine ring loses nitrogen gas and forms a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, enabling the "capture" of protein-protein or protein-small molecule interactions.

Q2: What is the optimal UV wavelength for activating this compound?

The diazirine group in this compound is most efficiently activated by long-wave UV light, typically in the range of 330-370 nm.[1][2] The optimal wavelength for activation is generally considered to be around 345-355 nm.[3][4] It is crucial to use a UV source that emits in this range to maximize activation efficiency while minimizing potential damage to proteins and cells that can occur with shorter UV wavelengths (e.g., 254 nm).[1]

Q3: How do I determine the optimal UV exposure time?

The optimal UV exposure time is a critical parameter that needs to be empirically determined for each experimental setup. It is dependent on several factors, including the intensity of the UV lamp, the distance of the sample from the lamp, and the specific biological system being studied. A good starting point is to perform a time-course experiment, irradiating samples for various durations (e.g., 1 to 15 minutes) to find the time point that yields the highest cross-linking efficiency with the lowest background.

Q4: What is the recommended UV energy dose for this compound activation?

The total UV energy dose, measured in Joules per square centimeter (J/cm²), is the most critical parameter for consistent and reproducible photo-activation. Unfortunately, a universal optimal energy dose for all this compound experiments cannot be provided as it is highly dependent on the specific experimental conditions. It is recommended to calibrate your UV source and determine the optimal energy dose for your system by titrating the exposure time and measuring the cross-linking efficiency.

Q5: Can I perform this compound cross-linking in living cells?

Yes, this compound can be metabolically incorporated into proteins in living cells, allowing for in-vivo cross-linking studies. For live-cell experiments, it is particularly important to optimize the UV exposure to minimize cytotoxicity. Shorter exposure times with a higher intensity lamp are often preferred. Total UV irradiation time for live cells should generally be kept under 15 minutes.[1]

Experimental Protocols

Protocol: Optimizing UV Exposure Time for this compound Activation

This protocol provides a general framework for optimizing UV exposure time. Specific parameters should be adjusted based on the experimental system and available equipment.

Materials:

  • This compound incorporated protein sample

  • UV cross-linker with a 365 nm light source

  • Appropriate reaction buffer (e.g., PBS, HEPES)

  • SDS-PAGE analysis reagents

  • Western blot analysis reagents (if applicable)

Procedure:

  • Sample Preparation: Prepare multiple identical aliquots of your this compound containing protein sample. Include a negative control sample that does not contain this compound or is not exposed to UV light.

  • UV Cross-linker Setup:

    • Turn on the UV lamp to allow it to warm up and stabilize according to the manufacturer's instructions.

    • Ensure the lamp emits at or near 365 nm.

    • Position the samples at a fixed and reproducible distance from the UV source (e.g., 3-5 cm for a 15W lamp).[1]

  • Time-Course Experiment:

    • Expose each aliquot to the UV light for a different amount of time. A suggested time course could be: 0 min (no UV control), 1 min, 2 min, 5 min, 10 min, and 15 min.

    • To minimize heating, consider placing the samples on ice during irradiation.[5]

  • Analysis of Cross-linking Efficiency:

    • After UV exposure, analyze the samples by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked complexes.

    • Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody against your protein of interest.

  • Quantification and Optimization:

    • Quantify the intensity of the cross-linked bands and the monomeric protein band for each time point.

    • Plot the cross-linking efficiency (ratio of cross-linked protein to total protein) against the UV exposure time.

    • The optimal exposure time is the one that gives the highest cross-linking efficiency with minimal non-specific background or protein degradation.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
UV Wavelength 330 - 370 nmOptimal activation is typically around 345-355 nm.[3][4] Avoid wavelengths below 300 nm to minimize protein and DNA damage.[1]
UV Lamp Power 6W - 100WHigher wattage lamps may allow for shorter exposure times. This is highly equipment-dependent.[6]
Exposure Time 1 - 15 minutesThis is a starting range and must be optimized for each specific experiment and UV source.[1]
Distance to Sample 1 - 20 cmCloser distances increase intensity but may also increase heating. A fixed distance is crucial for reproducibility.[1][4]
UV Energy Dose Variable (J/cm²)Must be empirically determined. Start with a time-course experiment to find the optimal dose for your system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Cross-linking Insufficient UV exposure (time or intensity).Increase UV exposure time or decrease the distance to the UV source. Consider using a more powerful lamp. Perform a time-course experiment to optimize.[3]
Incorrect UV wavelength.Ensure your UV lamp emits in the 330-370 nm range. Check the lamp specifications.[3]
Low incorporation of this compound.Optimize the conditions for this compound incorporation into your protein. Verify incorporation by mass spectrometry.
Quenching of the reactive carbene.Avoid buffers containing components that can react with carbenes (e.g., Tris at high concentrations). Use buffers like PBS or HEPES.
High Background/Non-specific Cross-linking Excessive UV exposure.Reduce the UV exposure time or energy dose. Perform a time-course experiment to find the optimal balance.
High concentration of the bait protein.Reduce the concentration of the this compound containing protein to minimize random collisions and non-specific cross-linking.
Presence of highly abundant, "sticky" proteins.Include appropriate controls, such as a sample without the this compound incorporated protein, to identify non-specific interactions. Consider additional purification steps.
Protein Degradation or Aggregation Sample overheating during UV exposure.Place the sample on ice or a cooling block during irradiation.[5] Use a UV source with a cooling fan.
Photodamage from inappropriate UV wavelength.Use a long-wave UV source (330-370 nm) and avoid short-wave UV (e.g., 254 nm).[1]
High protein concentration.Optimize the protein concentration to a level that allows for efficient cross-linking without promoting aggregation.
Inconsistent Results Variable UV lamp output.Allow the lamp to warm up and stabilize before each experiment. Regularly check the lamp's output with a UV meter.
Inconsistent sample placement.Use a fixed sample holder to ensure a constant distance from the UV source for all experiments.
Hydrolysis of this compound.Store this compound and incorporated proteins properly, protected from light and moisture. Prepare fresh solutions for each experiment.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis cluster_optimization Optimization p1 Incorporate this compound into Protein of Interest p2 Prepare Aliquots (including controls) p1->p2 u2 Perform Time-Course Exposure (e.g., 1-15 min) p2->u2 u1 Set up UV Crosslinker (365 nm) u1->u2 a1 SDS-PAGE u2->a1 a2 Western Blot / Staining a1->a2 a3 Quantify Cross-linking a2->a3 o1 Determine Optimal Exposure Time a3->o1

Caption: Workflow for optimizing UV exposure time for this compound activation.

Signaling_Pathway cluster_activation Photo-Activation cluster_crosslinking Cross-linking PL This compound (with Diazirine) Carbene Reactive Carbene Intermediate PL->Carbene forms UV UV Light (365 nm) UV->PL Activation ProteinB Interacting Protein B Carbene->ProteinB Complex Covalently Cross-linked Protein A-B Complex ProteinA Protein A (with this compound)

Caption: Mechanism of this compound activation and protein cross-linking.

References

Technical Support Center: Dealing with Photo-lysine Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to photo-lysine toxicity that may be encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic amino acid analog of L-lysine that contains a photo-activatable diazirine ring.[1][2] It is readily incorporated into proteins by the cell's natural translational machinery in place of lysine (B10760008).[1][2][3] Upon exposure to ultraviolet (UV) light (typically around 365 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "crosslinking" the this compound-containing protein to its interacting partners. This technique is invaluable for studying protein-protein interactions in their native cellular environment.

Q2: Is this compound toxic to cells?

Yes, this compound can exhibit cytotoxicity, particularly at high concentrations and upon prolonged exposure. The toxicity can stem from several factors:

  • Inherent chemical toxicity: As an unnatural amino acid, high concentrations can interfere with normal cellular processes.

  • Metabolic stress: The incorporation of this compound can potentially disrupt normal lysine metabolism and protein synthesis.

  • UV-induced damage: The UV light required for photo-activation is a known inducer of cellular stress, DNA damage, and apoptosis.[4][5][6]

  • Reactive carbene toxicity: The highly reactive carbene generated upon photo-activation can react non-specifically with other cellular components, leading to damage.

Q3: What are the visible signs of this compound toxicity in cell culture?

Common signs of cytotoxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding up, detachment from the culture surface, and membrane blebbing.

  • Increased number of floating, dead cells in the culture medium.

  • Induction of apoptosis or necrosis.

Q4: How can I minimize this compound toxicity in my experiments?

Minimizing toxicity is crucial for obtaining reliable experimental results. Key strategies include:

  • Optimizing this compound concentration: Use the lowest effective concentration of this compound required for sufficient incorporation and crosslinking.

  • Titrating UV exposure: Minimize the duration and intensity of UV irradiation to the minimum required for efficient crosslinking.

  • Using appropriate controls: Include control groups with no this compound, and with this compound but no UV exposure, to distinguish between chemical toxicity and phototoxicity.

  • Maintaining healthy cell cultures: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments and provides potential solutions.

Problem Potential Cause Suggested Solution
High cell death after adding this compound (before UV exposure) The concentration of this compound is too high, causing chemical toxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration and gradually increase it.
Cells are sensitive to lysine-deficient media used for incorporation.Gradually adapt the cells to the lysine-deficient medium over several passages before the experiment.
Significant cell death after UV irradiation UV dose (intensity x time) is too high, causing phototoxicity and DNA damage.Optimize the UV exposure. Reduce the irradiation time or the intensity of the UV lamp. Ensure the UV wavelength is appropriate for diazirine activation (~365 nm) and not shorter, more damaging wavelengths.
The combination of this compound and UV light is synergistically toxic.Re-evaluate the this compound concentration in combination with a lower UV dose.
Poor crosslinking efficiency with low cell toxicity This compound concentration is too low for sufficient incorporation.Gradually increase the this compound concentration while monitoring for signs of toxicity.
UV exposure is insufficient for efficient activation.Increase the UV irradiation time or intensity incrementally. Ensure the light source is properly calibrated and positioned.
Inconsistent results between experiments Variability in cell health and density.Standardize cell seeding density and ensure cells are in a consistent growth phase for each experiment.
Inconsistent this compound incubation time or UV exposure.Strictly adhere to a standardized protocol for all experimental replicates.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Materials:

  • Cells of interest

  • Complete culture medium

  • Lysine-free culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO or other solubilizing agent[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in lysine-free medium. It is advisable to also include a control with regular lysine-containing medium.

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a "no-cell" control for background measurement.

  • Incubate the plate for the desired duration of this compound incorporation (e.g., 12-24 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[7]

  • Solubilize the formazan crystals by adding 100 µL of DMSO to each well and mixing thoroughly.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Illustrative Quantitative Data (Example)

This compound Conc. (mM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
0.198 ± 5.1
0.295 ± 4.8
0.585 ± 6.2
1.060 ± 7.3
2.035 ± 5.9

Note: This is example data. The optimal concentration will vary depending on the cell line.

Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[10][11][12]

Materials:

  • Cells treated with this compound and/or UV light

  • Control (untreated) cells

  • Cell lysis buffer

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)[10]

  • Fluorometer or fluorescence plate reader

Procedure:

  • Culture and treat cells with the desired concentrations of this compound and UV exposure.

  • Harvest both treated and control cells and wash with cold PBS.

  • Lyse the cells using the provided lysis buffer and incubate on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well black plate, add an equal amount of protein from each lysate.

  • Add the caspase-3 substrate to each well and incubate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).[10]

  • Quantify the increase in fluorescence as an indicator of caspase-3 activity.

Illustrative Quantitative Data (Example)

TreatmentRelative Caspase-3 Activity (Fold Change)
Control1.0
This compound (1 mM)1.5
UV only (1 J/cm²)3.2
This compound (1 mM) + UV (1 J/cm²)5.8

Note: This is example data and will vary based on experimental conditions.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed cells in appropriate vessel adherence Allow cells to adhere (overnight) cell_culture->adherence lysine_free Replace with lysine-free medium adherence->lysine_free photo_lysine_inc Incubate with This compound lysine_free->photo_lysine_inc uv_exposure UV Irradiation (~365 nm) photo_lysine_inc->uv_exposure cell_lysis Cell Lysis uv_exposure->cell_lysis viability_assay Viability Assay (e.g., MTT) uv_exposure->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3) cell_lysis->apoptosis_assay crosslink_analysis Crosslink Analysis (e.g., Western Blot, MS) cell_lysis->crosslink_analysis signaling_pathway cluster_stimulus Stress Stimuli cluster_response Cellular Response cluster_outcome Cell Fate photo_lysine This compound (Chemical Stress) metabolic_stress Metabolic Stress photo_lysine->metabolic_stress protein_stress Protein Synthesis Disruption photo_lysine->protein_stress uv_light UV Light (Phototoxicity) dna_damage DNA Damage uv_light->dna_damage ros Reactive Oxygen Species (ROS) uv_light->ros metabolic_stress->ros apoptosis Apoptosis dna_damage->apoptosis ros->apoptosis protein_stress->apoptosis caspase3 Caspase-3 Activation apoptosis->caspase3 cell_death Cell Death caspase3->cell_death

References

Technical Support Center: Enrichment Strategies for Photo-Lysine Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enrichment of photo-lysine labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for studying protein-protein interactions?

This compound is a synthetic amino acid analog that contains a photo-activatable diazirine ring.[1] It can be metabolically incorporated into proteins in place of natural lysine (B10760008) during protein synthesis in living cells.[1][2] Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate, which then covalently crosslinks with nearby interacting molecules, including proteins.[3] This process effectively "captures" transient and weak protein-protein interactions, allowing for their subsequent enrichment and identification by mass spectrometry.

Q2: What are the common enrichment strategies for this compound labeled peptides?

The most common strategy for enriching this compound labeled and crosslinked protein complexes is affinity purification. This typically involves a "tag" that is incorporated into the experimental design. A widely used method is the biotin-streptavidin system.[4] In this approach, a biotin (B1667282) tag is attached to the bait protein or a bio-orthogonal handle on the this compound itself. After crosslinking and cell lysis, the biotinylated protein complexes are captured using streptavidin-coated beads.[4] Alternative strategies include using other affinity tags like FLAG or HA tags, or employing photo-cleavable crosslinkers that facilitate release from the affinity matrix.[5][6]

Q3: How can I confirm the successful incorporation of this compound into my proteins?

Successful incorporation can be indirectly assessed by Western blot analysis. If the bait protein is tagged (e.g., with FLAG or HA), a band shift corresponding to the crosslinked complex can sometimes be observed after UV irradiation. A more direct, though more complex, method is mass spectrometry analysis of the purified bait protein to detect the mass shift corresponding to this compound incorporation.

Q4: What are the critical parameters to optimize for efficient UV crosslinking?

The efficiency of UV crosslinking is influenced by several factors:

  • UV Wavelength and Dose: Long-wave UV light (typically 350-365 nm) is used to activate the diazirine group.[7] The optimal energy dose needs to be determined empirically for each experimental setup to maximize crosslinking while minimizing cellular damage.

  • Irradiation Time: Shorter irradiation times are generally preferred to minimize potential artifacts and cell damage.

  • Distance from UV Source: The distance between the UV lamp and the cells will affect the intensity of the irradiation. This should be kept consistent across experiments.

  • Cellular State: The physiological state of the cells can influence protein interactions. It's crucial to perform crosslinking under conditions that are relevant to the biological question being investigated.

Troubleshooting Guides

Low Yield of Enriched Peptides

Problem: After the enrichment procedure, the yield of the target peptide-protein complexes is low, as determined by Western blot or mass spectrometry.

Possible Cause Suggested Solution
Inefficient this compound Incorporation Ensure the correct concentration of this compound is used in lysine-free media. Optimize the incubation time to allow for sufficient protein turnover and incorporation.
Suboptimal UV Crosslinking Empirically determine the optimal UV energy dose and irradiation time. Ensure the UV lamp is functioning correctly and is at a consistent distance from the samples.
Inefficient Cell Lysis Use a lysis buffer compatible with both maintaining protein interactions and the subsequent affinity purification. Sonication or other mechanical disruption methods may be necessary to ensure complete lysis.
Inefficient Binding to Affinity Resin Ensure the affinity resin (e.g., streptavidin beads) is not expired and has sufficient binding capacity. Optimize the incubation time and temperature for binding. Pre-clear the lysate with beads lacking the affinity ligand to reduce non-specific binding.
Loss of Peptides During Wash Steps Use wash buffers with appropriate stringency. While stringent washes are necessary to reduce background, overly harsh conditions can disrupt the interaction of interest.
Inefficient Elution Optimize the elution conditions. For biotin-streptavidin, this may involve using harsh denaturants (e.g., SDS), boiling, or on-bead digestion. If using a cleavable linker, ensure the cleavage reaction goes to completion.
High Background of Non-Specific Proteins

Problem: The final enriched sample contains a large number of non-specifically bound proteins, which can interfere with the identification of true interaction partners.

Possible Cause Suggested Solution
Non-Specific Binding to Affinity Resin Pre-clear the cell lysate by incubating it with beads that do not have the affinity ligand (e.g., unconjugated beads) before adding the affinity resin. Block the affinity resin with a blocking agent like BSA before adding the cell lysate.
Insufficiently Stringent Wash Steps Increase the number of wash steps. Increase the salt concentration (e.g., up to 1M KCl) or include non-ionic detergents (e.g., 0.1% Tween-20) in the wash buffers to disrupt weak, non-specific interactions. A common wash series includes a high salt wash, a carbonate wash, and a urea (B33335) wash.
Hydrophobic Interactions with the Resin Add a non-ionic detergent (e.g., 0.2% Tween-20) to the wash and elution buffers.
Contamination from Endogenous Biotinylated Proteins If using the biotin-streptavidin system, be aware of endogenously biotinylated proteins. These can be identified by performing a control pulldown from cells not treated with the biotinylated probe.

Experimental Protocols

Protocol 1: Metabolic Labeling with this compound and UV Crosslinking
  • Cell Culture: Culture mammalian cells in standard DMEM/RPMI medium.

  • Lysine Depletion: When cells reach 70-80% confluency, wash them twice with PBS and replace the medium with lysine-free DMEM/RPMI. Incubate for 1-2 hours to deplete endogenous lysine.

  • This compound Labeling: Supplement the lysine-free medium with this compound to a final concentration of 100-400 µM. The optimal concentration should be determined empirically. Incubate the cells for 18-24 hours to allow for incorporation into newly synthesized proteins.[8]

  • UV Crosslinking: Wash the cells twice with ice-cold PBS. Place the culture dish on ice and irradiate with 365 nm UV light. The optimal energy dose (typically 0.5-2 J/cm²) should be determined for your specific cell type and experimental setup.[9]

  • Cell Harvesting: After irradiation, scrape the cells in ice-cold PBS containing protease and phosphatase inhibitors. Pellet the cells by centrifugation and store at -80°C until lysis.

Protocol 2: Biotin-Streptavidin Pulldown of Crosslinked Complexes
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing Lysate: (Optional but recommended) Add unconjugated streptavidin beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Binding to Streptavidin Beads: Add streptavidin-conjugated magnetic beads to the pre-cleared lysate.[10] Incubate overnight at 4°C with gentle rotation to allow for the capture of biotinylated protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is as follows (5-10 minutes per wash with rotation):

    • 2x Wash with RIPA buffer.

    • 1x Wash with 1 M KCl.

    • 1x Wash with 0.1 M Na2CO3.

    • 1x Wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.

    • 2x Wash with RIPA buffer.

    • 2x Wash with PBS.

  • Elution: Elute the bound proteins from the beads. Common elution methods include:

    • On-bead digestion: Resuspend the beads in a digestion buffer (e.g., containing trypsin) and incubate to release the peptides for mass spectrometry analysis. This is a common method for proteomics.

    • Denaturing elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by Western blot.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_enrichment Enrichment cluster_analysis Downstream Analysis A 1. Cell Culture B 2. Lysine Depletion A->B C 3. This compound Labeling B->C D 4. UV Crosslinking C->D E 5. Cell Lysis D->E F 6. Affinity Capture (e.g., Streptavidin Beads) E->F G 7. Stringent Washes F->G H 8. Elution G->H I 9. Mass Spectrometry H->I J 10. Western Blot H->J

Caption: Experimental workflow for this compound labeled peptide enrichment.

troubleshooting_logic Start Low Yield or High Background? LowYield Low Yield? Start->LowYield HighBg High Background? Start->HighBg CheckIncorp Verify this compound Incorporation LowYield->CheckIncorp Yes Preclear Pre-clear Lysate HighBg->Preclear Yes OptUV Optimize UV Crosslinking CheckIncorp->OptUV OptLysis Optimize Cell Lysis OptUV->OptLysis CheckBeads Check Affinity Resin OptLysis->CheckBeads OptWash Optimize Wash Conditions CheckBeads->OptWash OptElution Optimize Elution OptWash->OptElution BlockBeads Block Beads Preclear->BlockBeads StringentWash Increase Wash Stringency BlockBeads->StringentWash

Caption: Troubleshooting decision tree for enrichment issues.

References

reducing non-specific binding in Photo-lysine pull-downs

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in photo-lysine pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in pull-down assays?

This compound is a photo-reactive amino acid analog that can be metabolically incorporated into cellular proteins in place of natural lysine.[1][2] It contains a diazirine group, which upon exposure to UV light, forms a highly reactive carbene that covalently crosslinks the protein to its nearby interactors (within a short radius).[2] This process allows for the capture of both stable and transient protein-protein interactions (PPIs) that might otherwise be lost during standard affinity purification procedures.[2][3]

Q2: Why is non-specific binding a major issue in these experiments?

Non-specific binding refers to the attachment of proteins to the affinity resin, antibody, or bait protein through interactions other than the specific biological interaction being studied.[4][5] This is a significant problem because it increases the background "noise," making it difficult to distinguish true interaction partners from contaminants.[4][6] Common non-specific binders include highly abundant cellular proteins, proteins that stick to the affinity matrix (beads), or the antibody itself.[4][5]

Q3: What are the primary sources of non-specific binding in a this compound pull-down?

The main sources include:

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the affinity beads (e.g., agarose, magnetic) or the antibody via hydrophobic or charge-based interactions.[7][8]

  • Highly Abundant Proteins: Proteins like cytoskeletal components, ribosomal proteins, and heat shock proteins are so abundant in the lysate that they are often pulled down as contaminants.[4]

  • Insufficient Washing: Inadequate washing steps fail to remove proteins that are weakly bound to the beads or the bait protein complex.[9]

  • Inappropriate Lysis/Wash Buffer Composition: The choice and concentration of salts and detergents are critical. Buffers that are too mild may not effectively block non-specific interactions.[10][11]

Q4: Should I perform a pre-clearing step?

Yes, pre-clearing the cell lysate is a highly recommended, though sometimes optional, step to reduce non-specific binding.[12][13] This involves incubating the lysate with the affinity beads (without the antibody) before the immunoprecipitation.[10] This removes proteins from the lysate that would non-specifically bind to the beads themselves.[10][13]

Troubleshooting Guide

This section addresses common problems encountered during this compound pull-downs, identified by high background or the presence of known contaminants.

Q: My negative control pull-down (e.g., using beads only or a non-specific antibody) shows many protein bands. What should I do?

A: This indicates significant non-specific binding to the affinity matrix or the antibody.

1. Optimize Lysis and Wash Buffers: The stringency of your buffers is the most critical factor. The goal is to disrupt weak, non-specific interactions while preserving the specific, covalent crosslinked interactions.[9]

  • Increase Salt Concentration: Gradually increase the NaCl concentration in your lysis and wash buffers (e.g., from 150 mM up to 500 mM) to disrupt ionic interactions.[7][10]
  • Adjust Detergent Type and Concentration: The choice of detergent is crucial. Non-ionic detergents (e.g., NP-40, Triton X-100) are milder, while ionic detergents (e.g., SDS, deoxycholate) are more stringent.[10][12][14] Often, a combination in a RIPA-like buffer is effective.[12][15] Be aware that harsh detergents can disrupt some protein complexes, but this is less of a concern for covalently crosslinked interactors.[10]

2. Increase the Number and Duration of Wash Steps:

  • Perform at least 3-5 washes after incubating the lysate with the beads.[10]
  • Increase the incubation time for each wash (e.g., 5-10 minutes on a rotator at 4°C) to allow contaminants to dissociate.

3. Add Blocking Agents:

  • Include blocking agents like Bovine Serum Albumin (BSA) or salmon sperm DNA in your lysis buffer to occupy non-specific binding sites on the beads.

Q: I see many common contaminants (keratins, ribosomal proteins, HSPs) in my mass spectrometry results. How can I reduce them?

A: These are classic "background" proteins. In addition to the steps above, consider the following:

1. Pre-clear the Lysate: This is a crucial step to remove proteins that bind directly to the affinity beads.[10][13]

2. Use High-Quality Reagents: Use proteomic-grade detergents, as lower-grade reagents can contain oxidizing agents and other impurities that cause artifacts.[14]

3. Filter Lysates: Before incubation, centrifuge your lysate at a high speed (e.g., >10,000 x g) and filter it through a 0.22 or 0.45 µm filter to remove cellular debris and protein aggregates that can clog the column and increase background.[7][16]

4. Optimize Elution: Instead of boiling the beads in SDS sample buffer, which is highly non-specific, consider a more specific elution method if your bait protein is tagged.[4][17] For example, using a FLAG-tagged bait protein can be eluted with a competitive FLAG peptide.[17]

Experimental Protocols & Data

Optimizing Lysis and Wash Buffer Conditions

The composition of your lysis and wash buffers is paramount for reducing background. Start with a standard buffer and systematically increase the stringency to find the optimal balance for your specific protein complex.

Table 1: Comparison of Lysis Buffer Components for Adjusting Stringency

ComponentStarting ConcentrationHigh Stringency ConcentrationPurpose & Notes
Tris-HCl (pH 7.4-8.0) 50 mM50 mMMaintains a stable pH.
NaCl 150 mM300-500 mMDisrupts non-specific ionic interactions.[7][10]
Non-ionic Detergent (NP-40 or Triton X-100) 1%0.5 - 1%Mildly solubilizes proteins without extensive denaturation.[10][12]
Ionic Detergent (Sodium Deoxycholate) 0.1 - 0.5%0.5%Increases stringency; helps disrupt membranes and aggregates.[12][15]
Ionic Detergent (SDS) 0.1%0.1%A harsh detergent; use with caution as it can denature proteins, but is very effective at reducing background.[12][15]
Protease/Phosphatase Inhibitors 1x Cocktail1x CocktailEssential to prevent protein degradation and preserve post-translational modifications.[12][18]

Note: The ideal buffer composition must be empirically determined for each experimental system.

Detailed Protocol: this compound Pull-Down Workflow

This protocol outlines the key steps for a this compound pull-down experiment with an emphasis on minimizing non-specific binding.

  • Metabolic Labeling: Culture mammalian cells in lysine-free DMEM supplemented with this compound. The concentration and duration should be optimized for sufficient incorporation.

  • UV Crosslinking: Wash cells with ice-cold PBS. Irradiate cells with UV light (typically 365 nm) on ice to activate the this compound and induce covalent crosslinking.[1]

  • Cell Lysis:

    • Scrape cells into an optimized, ice-cold lysis buffer (see Table 1) containing protease and phosphatase inhibitors.[18]

    • Incubate on ice to ensure complete lysis.

    • Sonicate the lysate briefly to shear nucleic acids, which can cause viscosity and non-specific interactions.[13][15]

    • Clarify the lysate by centrifugation at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris.[13] Filter the supernatant.

  • Pre-Clearing (Recommended):

    • Add affinity beads (e.g., Protein A/G magnetic beads) to the clarified lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads (using a magnet or centrifugation) and transfer the supernatant (the pre-cleared lysate) to a new tube.[13]

  • Immunoprecipitation (IP):

    • Add the specific antibody against your bait protein to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add fresh, pre-washed affinity beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold, high-stringency wash buffer.

    • Incubate for 5-10 minutes with rotation.

    • Repeat this wash step 3 to 5 times to thoroughly remove non-specifically bound proteins.[10]

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the crosslinked protein complexes from the beads. For mass spectrometry, a common method is to boil the beads in SDS-PAGE loading buffer.[4] For higher specificity, competitive elution with a peptide can be used if the bait is tagged.[17]

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for proteome-wide identification of interactors.

Visual Guides

Experimental Workflow

This diagram illustrates the key stages of a this compound pull-down experiment, highlighting where to focus efforts on reducing non-specific binding.

G cluster_prep Phase 1: Sample Preparation cluster_purify Phase 2: Affinity Purification cluster_analysis Phase 3: Analysis A Metabolic Labeling (with this compound) B UV Crosslinking (365 nm) (Covalently trap interactions) A->B C Cell Lysis (Use optimized buffer) B->C D Pre-Clearing with Beads (CRITICAL STEP) C->D E Immunoprecipitation (Incubate with Antibody) D->E F Capture with Beads E->F G Intensive Washing (CRITICAL STEP) F->G H Elution G->H I SDS-PAGE / Mass Spectrometry H->I

Caption: Workflow for this compound pull-downs, emphasizing critical background reduction steps.
Troubleshooting Logic

This flowchart provides a logical path for diagnosing and solving issues related to high non-specific binding.

G Start High Non-Specific Binding (Contaminants in Control Lane) Cause1 Problem: Binding to Beads/Ab Start->Cause1 Cause2 Problem: Insufficient Washing Start->Cause2 Cause3 Problem: Sticky Proteins Start->Cause3 Solution1a Action: Pre-Clear Lysate Cause1->Solution1a Solution1b Action: Add Blocking Agents (BSA) Cause1->Solution1b Solution2a Action: Increase Wash Buffer Stringency (↑ Salt, ↑ Detergent) Cause2->Solution2a Solution2b Action: Increase Number and Duration of Washes Cause2->Solution2b Solution3a Action: Optimize Lysis Buffer (e.g., RIPA) Cause3->Solution3a Solution3b Action: Filter Lysate (0.45µm) Cause3->Solution3b

References

Validation & Comparative

Validating Photo-Lysine Interaction Partners: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to unravel the intricate web of protein-protein interactions (PPIs), photo-affinity labeling using photo-lysine has emerged as a powerful tool to capture fleeting and transient interactions in a cellular context. However, the identification of these crosslinked partners is only the first step. Rigorous validation is paramount to confirm the biological relevance of these findings. This guide provides a comprehensive comparison of Western blot analysis with alternative methods for validating this compound interaction partners, tailored for researchers, scientists, and drug development professionals.

Comparing Validation Techniques: Western Blot vs. Mass Spectrometry

While mass spectrometry (MS) is often the primary method for the initial discovery of interaction partners, Western blotting remains a crucial and widely used technique for orthogonal validation.[1][2][3] Each method presents a unique set of advantages and limitations.

FeatureWestern BlotMass Spectrometry (MS)
Primary Use Targeted validation of specific, predetermined protein interactions.High-throughput, unbiased discovery of a wide range of interaction partners.
Throughput Low; typically analyzes one or a few proteins at a time.[1]High; can identify hundreds to thousands of proteins in a single run.
Sensitivity Generally lower sensitivity compared to modern MS techniques.[1]High sensitivity, capable of detecting low-abundance proteins.[2][3]
Quantitative Capability Semi-quantitative at best; prone to variability based on antibody affinity and signal saturation.[1]Can be highly quantitative, especially with techniques like SILAC or iTRAQ.[4]
Cost Relatively low initial setup and per-sample cost.[5]High initial instrument cost and requires specialized expertise and maintenance.[1]
Confirmation Provides confirmation of protein identity and an estimation of its size.Provides high-confidence protein identification through peptide sequencing.
Antibody Dependence Highly dependent on the availability of specific and high-quality primary antibodies.[2]Does not require antibodies for protein identification.

Experimental Workflows and Protocols

Successful validation hinges on meticulous experimental execution. Below are detailed protocols for the key stages of the process, from cell culture to Western blot analysis.

Experimental Workflow for this compound Crosslinking and Validation

The overall process involves incorporating this compound into cellular proteins, inducing crosslinking, isolating the protein of interest and its crosslinked partners, and finally, validating these interactions.

G cluster_0 Cell Culture & Labeling cluster_1 Crosslinking & Lysis cluster_2 Immunoprecipitation cluster_3 Elution & Analysis A Seed and culture cells B Incubate with this compound A->B C UV irradiation (365 nm) to induce crosslinking B->C D Cell lysis and protein extraction C->D E Incubate lysate with antibody against bait protein D->E F Pull-down with Protein A/G beads E->F G Wash to remove non-specific binders F->G H Elute crosslinked complexes G->H I SDS-PAGE H->I J Western Blot I->J Validation K Mass Spectrometry I->K Discovery

Caption: Workflow for validating this compound interaction partners.

Detailed Protocol: Western Blot Validation

This protocol outlines the steps for validating a putative interaction partner identified through a this compound pulldown experiment.

1. Sample Preparation from Cell Culture: [6][7]

  • Cell Lysis:

    • After photo-crosslinking and immunoprecipitation, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell pellet.

    • Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading of samples on the gel.

2. SDS-PAGE and Electrotransfer:

  • Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the putative interaction partner overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system. The presence of a band at the expected molecular weight of the interaction partner confirms its presence in the pulldown sample.

Logical Relationship of Validation Methods

The interplay between discovery and validation proteomics is crucial for generating high-confidence data on protein-protein interactions.

G cluster_0 Discovery Phase cluster_1 Validation Phase MS Mass Spectrometry (High-throughput, Unbiased) WB Western Blot (Targeted, Low-throughput) MS->WB Validates specific hits CoIP Co-Immunoprecipitation (Confirms interaction) MS->CoIP Confirms interaction of specific hits WB->CoIP Provides initial validation before confirming interaction

Caption: Relationship between discovery and validation techniques.

Signaling Pathway Example: Investigating a Kinase Interactome

This compound crosslinking followed by Western blot validation can be instrumental in dissecting signaling pathways. For example, identifying the substrates and regulatory partners of a specific kinase.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase of Interest (with this compound) Receptor->Kinase activates Substrate Putative Substrate Kinase->Substrate crosslinks to Scaffold Scaffold Protein Kinase->Scaffold crosslinks to Downstream Downstream Effector Substrate->Downstream activates Scaffold->Downstream facilitates interaction Response Cellular Response Downstream->Response

Caption: Validating kinase interaction partners in a signaling pathway.

References

A Head-to-Head Comparison of Photo-Lysine and Photo-Leucine for In Vivo Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture transient or weak protein-protein interactions directly within a living system, photo-activatable amino acids have emerged as an indispensable tool. Among these, photo-lysine and photo-leucine, both featuring a diazirine moiety for UV-induced cross-linking, are popular choices. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

At the heart of both this compound and photo-leucine is the diazirine functional group, a three-membered ring containing two nitrogen atoms.[1] Upon exposure to long-wave UV light (typically around 365 nm), this ring efficiently releases nitrogen gas, generating a highly reactive carbene intermediate.[2][3] This carbene can then rapidly and indiscriminately insert into neighboring C-H, N-H, or O-H bonds, creating a stable covalent cross-link between the protein of interest and its interacting partners.[2][3] This "zero-length" cross-linking provides a high-resolution snapshot of protein interactions in their native cellular environment.[1][4]

Performance Comparison: this compound vs. Photo-Leucine

While both amino acids operate on the same principle, their inherent structural differences can influence their incorporation into proteins and their cross-linking efficiency. This compound, being an analog of the frequently surface-exposed and often post-translationally modified lysine (B10760008), can be particularly advantageous for capturing interactions mediated by such modifications.[5] Conversely, the hydrophobic nature of photo-leucine makes it well-suited for probing interactions within transmembrane domains or hydrophobic cores of proteins.

One study directly comparing the two found that this compound exhibited higher cross-linking efficiency than photo-leucine when investigating the interaction of chaperone proteins HSP90β and HSP60.[5] However, the choice between the two often depends on the specific biological question and the protein system under investigation.

FeatureThis compoundPhoto-LeucineReferences
Reactive Group DiazirineDiazirine[1]
Activation UV light (~365 nm)UV light (~365 nm)[2][3]
Reactive Intermediate CarbeneCarbene[2][3]
Cross-linking Bond Type Covalent (C-C, C-N, C-O)Covalent (C-C, C-N, C-O)[2][3]
Cross-linking Reach Zero-lengthZero-length[1][4]
In Vivo Incorporation Readily incorporated by native mammalian translation machinery.Readily incorporated by native mammalian and E. coli translation machinery.[4][5]
Cross-linking Efficiency Reported to have higher efficiency for some chaperone proteins (HSP90β and HSP60).Generally efficient, with incorporation rates of up to 34% reported in E. coli.[5][6]
Primary Applications Capturing proteins that bind to lysine post-translational modifications, identifying "readers" and "erasers" of histone modifications.Studying protein-protein interactions in the hydrophobic core of proteins and membrane proteins.[4][5]

Experimental Protocols

In Vivo Photo-Cross-Linking Workflow

The general workflow for an in vivo photo-cross-linking experiment using either this compound or photo-leucine is outlined below. This process involves the metabolic incorporation of the photo-amino acid, UV irradiation to induce cross-linking, cell lysis, and subsequent analysis of the cross-linked complexes.

General In Vivo Photo-Cross-Linking Workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Cross-Linking cluster_analysis Analysis A Seed cells B Culture in amino acid-deficient medium A->B C Supplement with photo-amino acid (this compound or photo-leucine) B->C D Wash cells with PBS C->D E Irradiate with UV light (~365 nm) D->E F Lyse cells E->F G Isolate protein of interest (e.g., via immunoprecipitation) F->G H Analyze cross-linked complexes (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) G->H

Caption: General workflow for in vivo photo-cross-linking experiments.

Detailed Protocol for Mammalian Cells (HEK293) with this compound

This protocol is adapted for adherent mammalian cells, such as HEK293T, and focuses on the metabolic incorporation of this compound.

  • Cell Seeding: Seed HEK293T cells in a suitable culture dish and allow them to reach 50-70% confluency.

  • Media Preparation: Prepare lysine-deficient DMEM supplemented with 10% dialyzed fetal bovine serum.

  • Labeling:

    • Wash the cells once with pre-warmed PBS.

    • Replace the normal growth medium with the lysine-deficient medium.

    • Add this compound to a final concentration of 4 mM.

    • Incubate the cells for 12-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.

  • UV Cross-Linking:

    • Wash the cells twice with ice-cold PBS.

    • Place the culture dish on ice and remove the lid.

    • Irradiate the cells with a 365 nm UV lamp (e.g., a Stratalinker 2400) at a distance of 3-5 cm for 10-15 minutes.[7] Ensure even irradiation by gently rocking the plate.

  • Cell Lysis and Analysis:

    • Immediately after irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Proceed with immunoprecipitation or other affinity purification methods to isolate the protein of interest and its cross-linked partners.

    • Analyze the captured complexes by SDS-PAGE and Western blotting or by mass spectrometry for identification of interacting proteins.

Detailed Protocol for E. coli (BL21) with Photo-Leucine

This protocol is designed for high-yield incorporation of photo-leucine in E. coli BL21(DE3) strains for subsequent cross-linking studies.[4]

  • Starter Culture: Inoculate a single colony of E. coli BL21(DE3) expressing the protein of interest into LB medium and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium with the overnight culture to an OD600 of ~0.02 and grow at 37°C with shaking until the OD600 reaches 0.6.[4]

  • Induction and Labeling:

    • Centrifuge the cells and resuspend them in a minimal medium lacking leucine.

    • Add photo-leucine to a final concentration of 4 mM.[4]

    • Induce protein expression with IPTG (e.g., 1 mM final concentration).[4]

    • Continue to culture the cells for 4 hours at 37°C with shaking.[4]

  • UV Cross-Linking:

    • Harvest the cells by centrifugation and wash them with ice-cold PBS.

    • Resuspend the cell pellet in PBS and transfer to a petri dish on ice.

    • Irradiate the cells with a 365 nm UV source, such as a UV Stratalinker 2400, with an energy of 1.25 J.[4]

  • Lysis and Analysis:

    • Lyse the cells using sonication or other appropriate methods.

    • Purify the protein of interest (e.g., via a His-tag) and its cross-linked partners.

    • Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.[4]

Chemical Structures and Activation Pathway

The core of both this compound and photo-leucine's functionality lies in the diazirine ring. The diagram below illustrates their chemical structures and the photo-activation pathway that leads to the formation of a reactive carbene intermediate.

Chemical Structures and Activation of Photo-Amino Acids cluster_lysine This compound cluster_leucine Photo-Leucine cluster_activation Photo-Activation Pathway lysine_structure leucine_structure Diazirine Diazirine Ring Carbene Reactive Carbene Diazirine->Carbene - N2 Crosslink Covalent Cross-link Carbene->Crosslink + Interacting Protein N2 N2 (gas) UV UV Light (~365 nm) UV->Diazirine

Caption: Structures of this compound and Photo-Leucine and their activation.

Concluding Remarks

Both this compound and photo-leucine are powerful tools for the in vivo investigation of protein-protein interactions. The choice between them should be guided by the specific characteristics of the protein system under study. This compound may be preferable for studying interactions involving surface-exposed lysine residues and their post-translational modifications, while photo-leucine is a strong candidate for probing interactions within hydrophobic environments. Careful optimization of the labeling and UV irradiation conditions is crucial for successful and reproducible cross-linking experiments. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively implement these advanced techniques in their quest to unravel complex biological networks.

References

The Decisive Advantage: A Comparative Guide to Photo-lysine and Traditional Cross-linkers in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology and drug development, understanding the dynamic interplay of proteins is paramount. Chemical cross-linking has long been a cornerstone technique for elucidating these protein-protein interactions (PPIs). However, the emergence of photo-activatable amino acids, particularly Photo-lysine, has revolutionized the field by offering unprecedented control and precision. This guide provides an in-depth comparison of this compound and traditional chemical cross-linkers, supported by experimental insights, to aid researchers in selecting the optimal tool for their specific needs.

Unveiling the Mechanisms: A Tale of Two Cross-linking Strategies

Traditional chemical cross-linkers are bifunctional reagents that spontaneously react with specific functional groups on amino acid side chains, creating covalent bonds between interacting proteins.[1][2] Common examples include glutaraldehyde (B144438) and N-hydroxysuccinimide (NHS) esters, which primarily target the primary amines found in lysine (B10760008) residues and at the N-terminus of proteins.[2][3]

In contrast, this compound is a synthetic amino acid analog that incorporates a photo-reactive diazirine moiety into the side chain of lysine.[4][5] This unnatural amino acid is readily incorporated into proteins by the cell's own translational machinery.[4][5] The cross-linking reaction is initiated "on-demand" by exposing the sample to a specific wavelength of UV light.[6] This triggers the diazirine group to form a highly reactive and short-lived carbene intermediate, which can then covalently bond with any nearby amino acid residue, providing a snapshot of the protein's interactions at that precise moment.[7]

Head-to-Head Comparison: this compound vs. Traditional Cross-linkers

The distinct mechanisms of action translate into significant differences in their experimental application and the quality of data they generate.

FeatureThis compoundTraditional Cross-linkers (e.g., Glutaraldehyde, NHS-esters)
Temporal Control High (activated by UV light)Low (reaction begins upon addition)
In Vivo Application Highly suitable for living cellsOften limited by toxicity and cell permeability
Capture of Transient Interactions ExcellentChallenging, may miss fleeting interactions
Target Specificity Non-specific insertion after activationSpecific for certain functional groups (e.g., amines, sulfhydryls)
Potential for Artifacts Lower, due to rapid and controlled reactionHigher, can induce non-physiological interactions
Reversibility Generally irreversibleCan be reversible with certain linkers

The Advantages of Precision: Why this compound Excels

The primary advantage of this compound lies in its temporal control. The ability to trigger the cross-linking reaction with a pulse of light allows researchers to study dynamic cellular processes and capture fleeting or weak interactions that are often missed by traditional methods.[6][8] This is particularly crucial in drug development for identifying transient drug-target interactions.

Furthermore, the ability to incorporate this compound directly into proteins within living cells opens the door to studying PPIs in their native context, avoiding the potential artifacts introduced by cell lysis or harsh chemical treatments.[6][9] While traditional cross-linkers like formaldehyde (B43269) can be used in vivo, they often exhibit higher toxicity and less specificity.[10][11] Glutaraldehyde, another common fixative, can form polymers and lead to non-specific cross-linking, which can complicate data interpretation.[12][13]

The non-specific reactivity of the carbene generated from this compound, once activated, is also a significant benefit. While traditional cross-linkers are limited to reacting with specific amino acids that may not be present at the protein-protein interface, the carbene can react with a much broader range of residues, providing a more comprehensive map of the interaction surface.[14]

Experimental Protocols: A Glimpse into the Lab

Key Experiment 1: Photo-cross-linking with this compound in Live Cells

This protocol outlines the general steps for identifying protein-protein interactions in a cellular context using this compound.

Methodology:

  • Cell Culture and this compound Incorporation: Culture mammalian cells in a lysine-free medium supplemented with this compound to allow for its incorporation into newly synthesized proteins.[8]

  • UV Irradiation: After a desired incubation period, expose the cells to UV light (typically 365 nm) to activate the diazirine group and induce cross-linking.[15]

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein content.

  • Enrichment of Cross-linked Complexes: Utilize affinity purification or other chromatographic methods to enrich for the protein of interest and its cross-linked partners.

  • Proteolytic Digestion: Digest the enriched protein complexes into smaller peptides using an enzyme such as trypsin.[16]

  • Mass Spectrometry Analysis: Analyze the peptide mixture using LC-MS/MS to identify the cross-linked peptides and map the sites of interaction.[17]

Key Experiment 2: Traditional Cross-linking of Purified Proteins with DSS

This protocol describes a typical in vitro cross-linking experiment using the NHS-ester cross-linker, disuccinimidyl suberate (B1241622) (DSS).

Methodology:

  • Protein Preparation: Prepare the purified protein samples in an amine-free buffer (e.g., PBS) at a suitable concentration.[18]

  • Cross-linker Preparation: Immediately before use, dissolve DSS in an organic solvent like DMSO to the desired stock concentration.[18]

  • Cross-linking Reaction: Add the DSS solution to the protein sample and incubate for a specific time (e.g., 30 minutes) at room temperature to allow the cross-linking reaction to proceed.[18]

  • Quenching the Reaction: Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to stop the reaction by consuming any unreacted DSS.[18]

  • Analysis of Cross-linked Products: Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.[19]

  • Further Analysis (Optional): For identification of cross-linked sites, the bands corresponding to the cross-linked complexes can be excised from the gel, digested, and analyzed by mass spectrometry.[20]

Visualizing the Process: Workflows and Mechanisms

Photo_Lysine_Workflow cluster_Cell In Vivo cluster_Analysis In Vitro Analysis A This compound Incorporation B UV Activation (365nm) A->B Metabolism C Cross-linked Complex B->C Carbene Reaction D Cell Lysis C->D E Affinity Purification D->E F Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Interaction Mapping G->H

Caption: Workflow for this compound based protein-protein interaction mapping.

Traditional_Crosslinking cluster_Proteins Interacting Proteins ProtA Protein A LysineA Lysine ProtB Protein B LysineB Lysine Crosslinker NHS-ester Cross-linker CovalentBond Covalent Cross-link LysineA->CovalentBond Reacts with LysineB->CovalentBond Reacts with

Caption: Mechanism of a traditional NHS-ester cross-linker with lysine residues.

Conclusion

This compound offers a sophisticated and powerful alternative to traditional chemical cross-linkers for the study of protein-protein interactions. Its key advantages of temporal control, suitability for in vivo studies, and ability to capture transient interactions provide researchers with a tool to investigate cellular processes with higher fidelity and precision. While traditional cross-linkers remain valuable for certain in vitro applications, the versatility and control afforded by this compound make it an indispensable technique for modern proteomics and drug discovery, enabling a deeper understanding of the complex and dynamic protein interaction networks that govern life.

References

A Guide to Negative Control Experiments for Photo-Lysine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photo-lysine, a photo-activatable amino acid analog, has emerged as a powerful tool for mapping protein-protein interactions (PPIs) within their native cellular environment. By incorporating this compound into a protein of interest, researchers can initiate covalent crosslinking to nearby interacting partners upon UV irradiation, allowing for the capture of both stable and transient interactions. However, the interpretation of data from such experiments is critically dependent on the use of appropriate negative controls to distinguish specific, light-induced interactions from non-specific binding.

This guide provides a comparative overview of essential negative control experiments for this compound studies, complete with experimental protocols, quantitative data presentation, and workflow visualizations to aid in the robust design and interpretation of your photo-crosslinking experiments.

Comparison of Key Negative Controls

Two fundamental negative controls are indispensable for validating the specificity of interactions identified in this compound crosslinking experiments: the "Minus Light" control and the use of a non-photo-reactive lysine (B10760008) analog.

Control Type Description Purpose Expected Outcome
Minus Light Control The complete experimental procedure is followed, including the incorporation of this compound, but the UV irradiation step is omitted.To identify proteins that non-specifically associate with the bait protein or the affinity purification resin in the absence of photo-crosslinking.A significant reduction in the recovery of interacting proteins compared to the UV-irradiated sample. Proteins that are pulled down in the absence of light are considered non-specific binders.
Non-Photo-Reactive Lysine Analog A lysine analog that lacks the photo-activatable diazirine group, such as Nε-Boc-lysine (BocK), is used in place of this compound. The experiment is performed with UV irradiation.To demonstrate that the observed crosslinking is dependent on the photo-activation of the diazirine moiety of this compound and not a result of other chemical properties of the unnatural amino acid.A substantial decrease in the yield of crosslinked products compared to the experiment using this compound. This confirms that the interactions are captured via the specific photo-activation mechanism.

Experimental Protocols

Below are detailed methodologies for performing a this compound pull-down experiment with the inclusion of the critical negative controls.

I. General this compound Pull-Down Protocol (with UV)

This protocol outlines the primary experimental workflow for identifying protein interactions using this compound.

  • Cell Culture and this compound Incorporation:

    • Culture mammalian cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum.

    • Add this compound to the medium to allow for its incorporation into newly synthesized proteins.

  • UV Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined duration to induce photo-crosslinking.[1]

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.[2]

  • Immunoprecipitation/Pull-Down:

    • Incubate the cell lysate with an antibody targeting the bait protein or with affinity beads (e.g., Strep-Tactin for a Strep-tagged bait).[3]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the crosslinked protein complexes from the beads.

    • Prepare the samples for analysis by SDS-PAGE and subsequent mass spectrometry.

II. "Minus Light" Negative Control Protocol

This control is run in parallel with the main experiment.

  • Cell Culture and this compound Incorporation:

    • Follow the same procedure as the general protocol (Section I, step 1).

  • Omission of UV Crosslinking:

    • After washing the cells with ice-cold PBS, proceed directly to cell lysis without UV irradiation.

  • Cell Lysis, Immunoprecipitation, and Elution:

    • Follow steps 3-5 of the general protocol.

III. Non-Photo-Reactive Lysine Analog (Nε-Boc-lysine) Control Protocol

This control is also performed in parallel.

  • Cell Culture and Nε-Boc-lysine Incorporation:

    • Culture cells in lysine-free medium as in the general protocol.

    • Supplement the medium with Nε-Boc-lysine instead of this compound.

  • UV "Crosslinking":

    • Perform the UV irradiation step as described in the general protocol (Section I, step 2).

  • Cell Lysis, Immunoprecipitation, and Elution:

    • Follow steps 3-5 of the general protocol.

Quantitative Data Presentation

Quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful method to compare the abundance of proteins identified in the experimental and control samples.[4][5] The data can be summarized in a table to clearly distinguish specific interactors from non-specific background proteins.

Table 1: SILAC-based Quantitative Proteomic Analysis of a this compound Pull-Down

Protein ID Protein Name SILAC Ratio (this compound +UV / "Minus Light") SILAC Ratio (this compound +UV / BocK +UV) Interpretation
P12345Interactor A10.58.2High-confidence specific interactor
Q67890Interactor B8.26.5High-confidence specific interactor
R54321Background Protein X1.10.9Non-specific binder
S98765Background Protein Y0.91.2Non-specific binder

Note: The SILAC ratios represent the relative abundance of a given protein in the experimental sample compared to the negative control. A high ratio indicates specific enrichment upon photo-crosslinking.

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can provide a clear and intuitive understanding of the experimental design and biological context.

Experimental_Workflow cluster_experiment This compound Experiment cluster_minus_light cluster_bock Non-Photo-Reactive Control PL_incorporation 1. Incorporate This compound UV_crosslinking 2. UV Crosslinking (365 nm) PL_incorporation->UV_crosslinking Lysis_IP_exp 3. Lysis & Immunoprecipitation UV_crosslinking->Lysis_IP_exp MS_analysis_exp 4. Mass Spectrometry Lysis_IP_exp->MS_analysis_exp Data_Comparison Quantitative Comparison (e.g., SILAC) MS_analysis_exp->Data_Comparison Minus Minus Light Light Control Control ML_incorporation 1. Incorporate This compound No_UV 2. No UV Irradiation ML_incorporation->No_UV Lysis_IP_ml 3. Lysis & Immunoprecipitation No_UV->Lysis_IP_ml MS_analysis_ml 4. Mass Spectrometry Lysis_IP_ml->MS_analysis_ml MS_analysis_ml->Data_Comparison BocK_incorporation 1. Incorporate Nε-Boc-lysine UV_mock 2. UV Irradiation (365 nm) BocK_incorporation->UV_mock Lysis_IP_bock 3. Lysis & Immunoprecipitation UV_mock->Lysis_IP_bock MS_analysis_bock 4. Mass Spectrometry Lysis_IP_bock->MS_analysis_bock MS_analysis_bock->Data_Comparison Specific_Interactors Identification of Specific Interactors Data_Comparison->Specific_Interactors Signaling_Pathway Bait Bait Protein (with this compound) Interactor1 Direct Interactor 1 Bait->Interactor1 UV Crosslink Interactor2 Direct Interactor 2 Bait->Interactor2 UV Crosslink Downstream1 Downstream Effector A Interactor1->Downstream1 Downstream2 Downstream Effector B Interactor2->Downstream2

References

A Head-to-Head Comparison: Diazirine- and Benzophenone-Based Photo-Cross-Linkers for Elucidating Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of two paramount classes of photo-activatable cross-linkers. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to aid in the strategic design of cross-linking studies.

In the intricate world of molecular biology and drug discovery, understanding the transient and dynamic interactions between molecules is fundamental. Photo-cross-linkers are indispensable tools that, upon activation by light, forge covalent bonds between interacting molecules, effectively "freezing" these interactions for subsequent analysis. Among the most utilized classes of photo-activatable moieties are diazirines and benzophenones. The choice between these two powerful tools can significantly impact the outcome of an experiment. This guide offers an objective comparison to inform this critical decision.

At a Glance: Key Differences and Performance Metrics

Diazirine and benzophenone-based cross-linkers operate through distinct photochemical mechanisms, leading to differences in their reactivity, specificity, and experimental handling.[1][2] Diazirines, upon irradiation with UV light (typically 340–380 nm), extrude nitrogen gas to generate highly reactive carbenes.[1] In contrast, benzophenones are activated by UV light (around 330–365 nm) to form a triplet diradical.[1] These differences in reactive intermediates translate to distinct advantages and disadvantages in various applications.

FeatureDiazirine-Based Cross-LinkersBenzophenone-Based Cross-Linkers
Photo-reactive Group Alkyl or Aryl DiazirineBenzophenone (B1666685)
Reactive Intermediate Carbene[1][3]Triplet Diradical[1][3]
Activation Wavelength ~340–380 nm[1][4][5]~330–365 nm[1][6]
Cross-linking Efficiency Generally lower, can be quenched by water[1]Generally higher, less susceptible to quenching by water[1]
Reactivity Highly reactive and non-specific insertion into C-H and R-H bonds[3]Preferentially abstracts hydrogen atoms from C-H bonds[1]
Specificity Can exhibit preferential labeling of acidic amino acids[7][8][9]Labels virtually all amino acids[1]
Size of Photophore Smaller, less likely to cause steric hindrance[10][11]Bulkier, may interfere with molecular interactions[11][12]
Irradiation Time Shorter irradiation times are typically sufficient[12]Requires longer irradiation periods[1][11]
Off-Target Labeling Can be less prone to non-specific labeling with shorter irradiation[12]Longer irradiation can increase non-specific cross-linking[1][11]
Stability Can be unstable for long-term studies[1]Relatively stable[1]

Delving into the Mechanisms and Workflow

The distinct chemistries of diazirine and benzophenone cross-linkers dictate their reaction pathways and, consequently, their experimental workflows.

Chemical Structures and Reaction Mechanisms

cluster_diazirine Diazirine Mechanism cluster_benzophenone Benzophenone Mechanism Diazirine Diazirine (R-C(N2)-R') Diazo Diazo Intermediate Diazirine->Diazo hv (340-380 nm) Carbene Carbene (R-C:-R') Product_D Cross-linked Product Carbene->Product_D + Target Molecule Diazo->Carbene - N2 Benzophenone Benzophenone (Ph-CO-Ph) Singlet Singlet State (S1) Benzophenone->Singlet hv (330-365 nm) Triplet Triplet State (T1) (Diradical) Singlet->Triplet Intersystem Crossing Radical_Complex Radical Complex Triplet->Radical_Complex + R-H (Target) Product_B Cross-linked Product Radical_Complex->Product_B Recombination

Caption: Reaction mechanisms of diazirine and benzophenone photo-cross-linkers.

Comparative Experimental Workflow

cluster_diazirine Diazirine Workflow cluster_benzophenone Benzophenone Workflow D_Start Incubate probe with target D_UV Short UV Irradiation (340-380 nm) D_Start->D_UV D_Quench Reaction Quenches D_UV->D_Quench D_Analyze Analysis (e.g., MS, Western Blot) D_Quench->D_Analyze B_Start Incubate probe with target B_UV Prolonged UV Irradiation (330-365 nm) B_Start->B_UV B_Quench Reaction Quenches B_UV->B_Quench B_Analyze Analysis (e.g., MS, Western Blot) B_Quench->B_Analyze

Caption: A simplified comparison of experimental workflows for diazirine and benzophenone cross-linking.

Experimental Protocols: A Practical Guide

The following are generalized protocols for photoaffinity labeling (PAL) experiments using diazirine- and benzophenone-based probes. Specific parameters such as probe concentration, incubation time, and irradiation conditions should be optimized for each biological system.

Protocol 1: Photoaffinity Labeling with a Diazirine-Based Probe

This protocol outlines a general procedure for identifying protein targets of a small molecule using a diazirine-containing photo-affinity probe.[10]

Materials:

  • Diazirine-containing photo-affinity probe.

  • Protein mixture (e.g., cell lysate).

  • Phosphate-buffered saline (PBS).

  • UV lamp with a bandpass filter for ~350 nm irradiation.[10]

  • Reagents for downstream analysis (e.g., click chemistry reagents, antibodies, mass spectrometry).

Methodology:

  • Probe Incubation: Incubate the diazirine-containing photo-affinity probe with the protein mixture at a predetermined concentration and time to allow for binding to the target protein(s). Perform this step in the dark to prevent premature activation of the probe.

  • UV Irradiation: Place the samples approximately 6 cm from a UV light source (e.g., 1000W Hg(Xe) lamp) equipped with a ~350 nm bandpass filter.[10] Irradiate the samples for a short duration, typically ranging from 1 to 15 minutes.[12] The optimal irradiation time depends on the lamp's power and the probe's quantum yield and should be empirically determined.[10]

  • Control Samples: Include essential controls, such as a sample protected from UV light and a sample with a photo-stable control compound, to distinguish specific photo-cross-linking from non-specific interactions.[10]

  • Downstream Analysis: Following irradiation, the covalently cross-linked protein targets can be visualized and identified. If the probe contains a reporter tag (e.g., biotin, alkyne), it can be used for enrichment via affinity purification. Subsequent identification is typically performed by mass spectrometry or Western blotting.[10]

Protocol 2: Photoaffinity Labeling with a Benzophenone-Based Probe

This protocol provides a general framework for using a benzophenone-based probe for photo-cross-linking.[13]

Materials:

  • Benzophenone-containing photo-affinity probe.

  • Protein mixture (e.g., purified protein, cell lysate).

  • Appropriate buffer system.

  • UV lamp with an output around 350-365 nm.

  • Reagents for downstream analysis.

Methodology:

  • Probe Incubation: Mix the benzophenone-based probe with the protein sample and incubate in the dark to allow for complex formation.

  • UV Irradiation: Expose the samples to a UV light source (e.g., UVP CL-1000 UV Cross-linker at 365 nm).[14] Benzophenone cross-linkers generally require longer irradiation times compared to diazirines, often ranging from 15 to 60 minutes or more.[1][11] It is crucial to perform irradiation on ice to minimize heat-induced sample degradation.[14]

  • Control Samples: As with diazirine-based experiments, include negative controls such as samples not exposed to UV and competition experiments with an excess of the unlabeled parent molecule to confirm binding specificity.

  • Downstream Analysis: After photo-cross-linking, the modified proteins can be separated by SDS-PAGE and identified using techniques like mass spectrometry or immunoblotting.

Conclusion: Making an Informed Choice

The selection between diazirine- and benzophenone-based cross-linkers is not a one-size-fits-all decision. The choice hinges on the specific biological question, the nature of the interacting molecules, and the experimental constraints.

Choose a diazirine-based cross-linker when:

  • Minimizing steric hindrance is critical due to the small size of the photophore.[10][11]

  • Shorter irradiation times are necessary to preserve the integrity of sensitive biological samples.[12]

  • Studying interactions within lipid bilayers or hydrophobic environments, as some diazirines show a preference for such environments.[8]

Opt for a benzophenone-based cross-linker when:

  • Higher cross-linking efficiency is a primary requirement.[1]

  • The interacting partner is less defined, as benzophenones tend to react more broadly with various amino acid residues.[1]

  • The bulkiness of the benzophenone group is not expected to significantly perturb the molecular interaction under investigation.

Ultimately, a thorough understanding of the distinct properties of each cross-linker class, coupled with careful experimental design and optimization, will pave the way for successful elucidation of the complex web of molecular interactions that govern biological processes.

References

A Researcher's Guide to Mass Spectrometry Data Analysis for Photo-Lysine Cross-Linking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Photo-lysine and other photo-activatable amino acids have become powerful tools for capturing protein-protein interactions (PPIs) directly within their native cellular environment. By incorporating these unnatural amino acids into proteins, researchers can use UV light to covalently trap interacting partners, providing a snapshot of the cellular interactome. Cross-linking mass spectrometry (XL-MS) is the primary technique used to identify these captured interactions. However, the resulting chimeric spectra of two cross-linked peptides pose a significant bioinformatic challenge.

This guide provides a comparative overview of common software solutions for analyzing XL-MS data, particularly from this compound experiments. It includes a summary of their performance, a detailed experimental protocol, and visualizations to clarify complex workflows and pathways.

General Workflow for this compound XL-MS

The process of identifying protein interactions using this compound involves several critical stages, from sample preparation to computational analysis.[1][2][3] The complexity of the data requires a specialized workflow that differs significantly from standard proteomics analysis. The overall process begins with the in-vivo incorporation of the photo-activatable amino acid, followed by UV-induced cross-linking, protein digestion, and finally, sophisticated analysis by a high-resolution mass spectrometer.[1][2] The resulting data is then processed by specialized software designed to identify the unique spectral signatures of cross-linked peptides.[1][2]

Photo_Lysine_XLMS_Workflow cluster_wet_lab Experimental Phase cluster_dry_lab Data Analysis Phase p1 Cell Culture with This compound p2 UV Activation (In-vivo Cross-linking) p1->p2 p3 Cell Lysis & Protein Extraction p2->p3 p4 Proteolytic Digestion (e.g., Trypsin) p3->p4 p5 Enrichment of Cross-linked Peptides (SEC) p4->p5 p6 LC-MS/MS Analysis p5->p6 d1 Database Search with Specialized Software p6->d1 Raw MS Data d2 False Discovery Rate (FDR) Control (Target-Decoy) d1->d2 d3 Validation & Visualization of Cross-links d2->d3 d4 Structural & Biological Interpretation d3->d4

Fig. 1: General workflow for a this compound XL-MS experiment.

Comparison of XL-MS Data Analysis Software

Choosing the right software is critical for extracting meaningful results from complex XL-MS datasets. The search space for cross-linked peptides is exponentially larger than for linear peptides, requiring efficient and accurate algorithms.[4] Software platforms vary in their underlying search strategies, user-friendliness, and integration with other proteomics tools.

Below is a comparison of several commonly used software packages for XL-MS data analysis. While this compound creates non-cleavable cross-links, many of these tools also support the analysis of MS-cleavable cross-linkers, which can simplify data analysis.[5][6]

SoftwareKey FeaturesIntegrationUser InterfaceAvailability
MaxLynx Integrated into the widely used MaxQuant environment.[7] Supports both non-cleavable and MS-cleavable linkers and ion-mobility data.[7][8][9] Uses the Andromeda search engine.[8][10]MaxQuantGUI (Windows), CLI (Linux)Free
MeroX Specialized for MS-cleavable linkers (e.g., DSBU, DSSO) but also has a mode for non-cleavable linkers.[1][5][11] Features a user-friendly interface with spectrum visualization.[1][2]StandaloneGUIFree
pLink 2 A high-speed search engine designed for proteome-scale analysis.[12] Employs a two-stage open search strategy for efficiency and sensitivity.[12]StandaloneGUI, CLIFree
XlinkX Integrated into Thermo Fisher's Proteome Discoverer platform.[13] Supports various linker types and provides advanced FDR control and visualization options.[13]Proteome DiscovererGUICommercial
xiSEARCH Part of the xi software suite. Known for yielding a high number of interactions in comparative studies.[1][2]Standalone / Web-basedGUI, CLIFree
Quantitative Performance Comparison

Performance metrics are crucial for selecting a search algorithm. The number of identified cross-linked peptide-spectrum matches (CSMs) and the time required for analysis are key considerations. The following table summarizes performance data synthesized from a comparative study using a bacterial membrane protein complex dataset.[1][2]

SoftwareIdentified Inter-protein InteractionsRelative Processing TimeKey Observation
xiSEARCH 311 (Highest)Long (~40 min)Yielded the most interactions in the studied dataset.[1][2]
MeroX 104 (Intermediate)Shortest (<1 min)Fastest analysis time with a user-friendly interface for verification.[1][2]
MaxLynx 57 (Lowest)Longest (~50 min)Yielded the fewest interactions in this specific comparison.[1][2] Failed during analysis of non-cleavable BS3 linker data in one study.[1][2]

Note: Performance can vary significantly based on the dataset, cross-linker, mass spectrometer, and search parameters used. A systematic evaluation showed pLink 2 outperforms many other methods in both precision and sensitivity, especially at the proteome scale.[12]

Detailed Experimental Protocol: this compound XL-MS

This protocol provides a representative workflow for identifying PPIs in mammalian cells using a site-specifically incorporated photo-cross-linker.[14]

1. Cell Culture and this compound Incorporation

  • Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS.

  • For SILAC-based quantitative experiments, culture cells in "light" (standard L-Arginine and L-Lysine) or "heavy" (¹³C₆,¹⁵N₄-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine) media for at least five doublings.[15]

  • Replace the medium with lysine-free medium containing this compound (e.g., DiZPK) for 12-24 hours to allow for incorporation into newly synthesized proteins.[14]

2. In-Vivo Photo-Cross-linking

  • Wash the cells with ice-cold PBS.

  • Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to activate the this compound and induce cross-linking.

3. Protein Extraction and Digestion

  • Lyse the cells in a buffer containing urea (B33335) (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to denature proteins.

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Perform in-solution digestion. First, dilute the urea concentration to 2 M and digest with Lys-C. Further dilute to 1 M urea and digest with trypsin overnight at 37°C.[16]

4. Enrichment of Cross-linked Peptides

  • Acidify the peptide solution with formic acid to stop digestion.

  • Desalt the peptides using a C18 solid-phase extraction cartridge.

  • To enrich for larger, cross-linked peptides, perform size-exclusion chromatography (SEC).[16] Collect fractions corresponding to higher molecular weight species.

5. LC-MS/MS Analysis

  • Analyze the enriched peptide fractions using a high-resolution Orbitrap mass spectrometer.

  • Use a suitable HPLC gradient to separate peptides over a long column (e.g., 15 cm). A typical gradient might run from 10-45% solvent B (acetonitrile, 0.1% formic acid) over 45-90 minutes.[14]

  • Configure the mass spectrometer to acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation (MS/MS).

6. Data Analysis using MaxLynx

  • Launch MaxQuant and load the raw mass spectrometry files.

  • In the "Group-specific parameters," under "Type," select "Crosslink."

  • Define the cross-linker. For this compound, this is a "non-cleavable" linker. Specify the cross-linker mass and the reactive amino acids (Lysine and any amino acid).

  • Specify the FASTA database containing the protein sequences of the organism.

  • Set appropriate parameters for enzyme (Trypsin/P), variable modifications (e.g., Oxidation (M)), and fixed modifications (e.g., Carbamidomethyl (C)).

  • Ensure the False Discovery Rate (FDR) is set to 1% at both the peptide and protein levels.

  • Start the analysis. MaxLynx will process the data as part of the MaxQuant workflow, generating a list of identified cross-linked peptide pairs.[8][17]

Visualizing XL-MS Data in a Biological Context

The ultimate goal of an XL-MS experiment is to understand protein function and cellular organization. The identified cross-links serve as distance constraints that can be mapped onto known or predicted protein structures.[18] They can also be used to construct or validate protein interaction networks within signaling pathways.

The diagram below illustrates a hypothetical signaling pathway where XL-MS data could reveal key interactions. For example, identifying a cross-link between a Receptor Tyrosine Kinase (RTK) and an Adaptor Protein would provide direct evidence of their interaction upon ligand binding.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., GRB2) RTK->Adaptor XL-MS Hit 1 Ligand Ligand Ligand->RTK GEF GEF (e.g., SOS) Adaptor->GEF XL-MS Hit 2 Ras Ras GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK TF Transcription Factor ERK->TF Gene Gene TF->Gene Gene Expression

Fig. 2: Hypothetical signaling pathway with potential XL-MS hits.

References

Navigating PTM-Dependent Interactions: A Guide to Photo-Lysine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the intricate web of protein interactions governed by post-translational modifications (PTMs), the ability to capture these fleeting moments is paramount. While photo-lysine has been a valuable tool, a growing arsenal (B13267) of alternative techniques offers enhanced specificity, efficiency, and versatility. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research needs.

I. Comparative Analysis of this compound Alternatives

The selection of a crosslinking or proximity labeling method depends on various factors, including the nature of the interacting proteins, the type of PTM, and the experimental system. Below is a comparative overview of key alternatives to this compound.

Genetically Encoded Photo-Crosslinkers

These unnatural amino acids are incorporated site-specifically into a protein of interest, offering high spatial resolution for capturing interacting partners upon photoactivation.

Featurep-Benzoyl-L-phenylalanine (pBpa)p-Azido-L-phenylalanine (pAzF)Diazirine-containing Amino Acids (e.g., DiZPK)
Activation Wavelength ~350-365 nm~254-300 nm~350-360 nm
Reactive Intermediate Triplet benzophenone (B1666685)NitreneCarbene
Reactivity Inserts into C-H and N-H bonds. Reversible activation allows for repeated excitation until a reaction occurs.[1][2][3]Highly reactive and short-lived nitrene, which can undergo rearrangements.[4]Highly reactive carbene with a very short lifetime, leading to reactions within a close radius.[5]
Crosslinking Efficiency Variable, can be enhanced with electron-withdrawing groups on the benzophenone ring.[2][6]Generally lower than pBpa due to the short-lived reactive species and potential for side reactions.[4]Can be highly efficient due to the reactivity of the carbene intermediate.[7]
Specificity Relatively non-specific C-H insertion.Prone to Wolff rearrangement, which can lead to non-crosslinking reactions.[4]Less prone to intramolecular reactions compared to aryl azides, leading to more efficient intermolecular crosslinking.
Advantages Chemically stable, less prone to side reactions with water, and can be repeatedly activated.[1][2][3]Smaller size compared to pBpa.Small, highly reactive warhead with a short capture radius, providing high spatial resolution.
Limitations Lower quantum yield compared to others, often requiring longer irradiation times.[2]High reactivity can lead to non-specific labeling and lower crosslinking yields. The shorter wavelength of activation can be more damaging to cells.The high reactivity can also lead to quenching by water.
Residue-Selective and Chemical Crosslinkers

These methods offer an alternative to the relatively non-specific insertion of photo-activated radicals, providing more defined crosslinking products that are easier to identify by mass spectrometry.

Featureo-Nitrobenzyl-L-lysine (o-NBAK)Fluorosulfate-L-tyrosine (FSY)
Activation Photo-activated (UV light)Proximity-induced (no light required)
Reactive Intermediate o-NitrosobenzaldehydeN/A (direct reaction)
Target Residues Primarily Lysine[8][9]Lysine (B10760008), Histidine, Tyrosine[10][11][12][13]
Reaction Mechanism Forms a Schiff base with the primary amine of lysine.Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[10][11][12][13]
Crosslinking Efficiency Can achieve high yields with optimized irradiation.[8][9]High efficiency in vitro and in vivo due to the proximity-enabled reaction.[10][12]
Specificity High specificity for lysine residues.[8][9]Specific for Lys, His, and Tyr, providing predictable crosslinked products.[10][11][12][13]
Advantages Residue-selectivity simplifies mass spectrometry analysis. The reactive intermediate is relatively long-lived.[8][9]Bio-orthogonal reaction that proceeds under physiological conditions without external triggers. Multi-targeting ability increases the chances of capturing an interaction.[10][11][12][13]
Limitations Requires UV activation.The requirement for a proximal Lys, His, or Tyr on the interacting partner can be a limitation.
Proximity-Dependent Labeling (Non-Crosslinking)

These methods utilize enzymes fused to a protein of interest to generate reactive species that label nearby proteins, which are then identified by mass spectrometry. They are particularly useful for mapping interaction networks and identifying transient or weak interactions.

FeatureBioID (Biotin Ligase)AP-MS (Affinity Purification-Mass Spectrometry)
Principle A promiscuous biotin (B1667282) ligase (BirA*) fused to a protein of interest biotinylates proximal proteins.[14][15][16][17]A tagged protein of interest is used to pull down its interacting partners from cell lysates.[18][19][20]
Labeling/Capture Radius ~10 nm[21]N/A (captures direct and indirect binders that remain associated during purification)
Temporal Resolution Low; typically requires hours of labeling to accumulate sufficient biotinylation.[15]Captures a snapshot of interactions present at the time of cell lysis.
Detection of Transient Interactions Well-suited for detecting transient and weak interactions due to the accumulation of the biotin label over time.[15][18]Can be challenging to capture transient interactions that dissociate during the purification process.[18][19]
In Vivo Application Widely used in living cells.[14][15][16][17]Performed on cell lysates, so interactions must be stable post-lysis.
Advantages Captures a history of interactions in a native cellular environment. Less biased against weak or transient interactions.[15][18]A well-established and widely used technique for identifying protein complexes. Does not require genetic modification to introduce a labeling enzyme.
Limitations Low temporal resolution. Biotinylation is proximity-based and does not guarantee direct interaction. Potential for labeling abundant, non-interacting proteins.Can be biased towards stable, high-affinity interactions. Potential for identifying indirect interactors or contaminants.[19]

II. Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding these techniques.

Signaling Pathway Example: PTM-Dependent Kinase-Substrate Interaction

PTM_Signaling PTM-Dependent Kinase-Substrate Interaction cluster_activation Upstream Signaling cluster_interaction PTM-Dependent Interaction cluster_downstream Downstream Response Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Kinase_A Kinase A Receptor->Kinase_A 2. Activation Kinase_B Kinase B Kinase_A->Kinase_B 3. Phosphorylation Substrate Substrate Kinase_B->Substrate 4. Active pSubstrate Substrate-P Substrate->pSubstrate 5. Phosphorylation Effector Effector pSubstrate->Effector 6. Binding Response Cellular Response Effector->Response 7. Signal Transduction

Caption: A generic signaling cascade illustrating how an initial signal leads to a series of phosphorylation events, culminating in a PTM-dependent protein-protein interaction that triggers a cellular response.

Experimental Workflow: Genetically Encoded Photo-Crosslinking

Photo_Crosslinking_Workflow Genetically Encoded Photo-Crosslinking Workflow Start Start Plasmid_Construction 1. Construct Plasmid (Bait-TAG + Synthetase/tRNA) Start->Plasmid_Construction Transfection 2. Transfect Cells Plasmid_Construction->Transfection ncAA_Addition 3. Add Unnatural Amino Acid (e.g., pBpa) Transfection->ncAA_Addition Expression 4. Protein Expression & ncAA Incorporation ncAA_Addition->Expression UV_Activation 5. UV Irradiation (e.g., 365 nm) Expression->UV_Activation Cell_Lysis 6. Cell Lysis UV_Activation->Cell_Lysis Affinity_Purification 7. Affinity Purification of Bait Protein Cell_Lysis->Affinity_Purification SDS_PAGE 8. SDS-PAGE Analysis Affinity_Purification->SDS_PAGE MS_Analysis 9. In-gel Digestion & Mass Spectrometry SDS_PAGE->MS_Analysis Data_Analysis 10. Identify Crosslinked Peptides & Interacting Proteins MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for identifying protein-protein interactions using a genetically encoded photo-crosslinker like pBpa.

Logical Relationship: Photo-Crosslinking vs. Proximity Labeling

Logic_Comparison Conceptual Comparison of Interaction Mapping Techniques cluster_photo Photo-Crosslinking cluster_proximity Proximity Labeling (e.g., BioID) PC_Principle Covalent bond formation upon photo-activation PC_Resolution High Spatial Resolution (short capture radius) PC_Temporal High Temporal Resolution (light-controlled) PC_Output Direct interaction evidence PL_Principle Enzymatic labeling of proximal molecules PL_Resolution Lower Spatial Resolution (~10 nm radius) PL_Temporal Low Temporal Resolution (cumulative labeling) PL_Output Proximity map of interactome Study_Goal Study Goal Identify_Direct_Binders Identify direct binding partners Study_Goal->Identify_Direct_Binders Map_Interaction_Network Map a broader interaction network Study_Goal->Map_Interaction_Network Identify_Direct_Binders->PC_Principle Suitable for Map_Interaction_Network->PL_Principle Suitable for

Caption: A diagram illustrating the fundamental differences and suitable applications of photo-crosslinking versus proximity labeling for studying protein-protein interactions.

III. Experimental Protocols

A. Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (pBpa) and Photo-Crosslinking in Mammalian Cells

This protocol is adapted from established methods for incorporating unnatural amino acids into proteins in mammalian cells.[22][23][24]

1. Plasmid Construction:

  • Subclone the gene of interest (your "bait" protein) into a mammalian expression vector containing a C-terminal tag (e.g., FLAG or HA) for later purification.
  • Introduce an amber stop codon (TAG) at the desired site for pBpa incorporation using site-directed mutagenesis.
  • Co-transfect cells with this plasmid and a second plasmid expressing the engineered aminoacyl-tRNA synthetase/tRNA pair for pBpa (e.g., pEVOL-pBpF).

2. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293T or CHO) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
  • Transfect the cells with the two plasmids using a suitable transfection reagent (e.g., Lipofectamine).

3. pBpa Incorporation:

  • 24 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM pBpa.
  • Incubate the cells for another 24-48 hours to allow for expression of the bait protein and incorporation of pBpa.

4. In Vivo Photo-Crosslinking:

  • Wash the cells with ice-cold PBS.
  • Expose the cells to UV light at 365 nm for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.

5. Cell Lysis and Affinity Purification:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Clarify the lysate by centrifugation.
  • Perform immunoprecipitation using an antibody against the C-terminal tag on the bait protein.

6. Analysis:

  • Elute the protein complexes and analyze them by SDS-PAGE and Western blotting to visualize the crosslinked products.
  • For identification of interacting partners, perform in-gel trypsin digestion of the crosslinked bands followed by LC-MS/MS analysis.

B. Proximity-Dependent Biotinylation using BioID

This protocol outlines the general steps for a BioID experiment in mammalian cells.[14][15][16][17]

1. Plasmid Construction:

  • Clone the cDNA of your protein of interest in-frame with the BirA* enzyme in a suitable mammalian expression vector. The BirA* can be fused to either the N- or C-terminus of the bait protein.

2. Generation of Stable Cell Lines:

  • Transfect the BioID fusion construct into the desired mammalian cell line.
  • Select for stably expressing cells using an appropriate selection marker (e.g., puromycin (B1679871) or G418).
  • Verify the expression and correct subcellular localization of the fusion protein by Western blotting and immunofluorescence.

3. Biotin Labeling:

  • Culture the stable cell line to the desired confluency.
  • Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours.

4. Cell Lysis:

  • Wash the cells with PBS and lyse them in a lysis buffer containing protease inhibitors.
  • Sonicate the lysate to shear DNA and reduce viscosity.

5. Streptavidin Affinity Purification:

  • Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
  • Wash the beads extensively to remove non-specifically bound proteins.

6. Mass Spectrometry Analysis:

  • Elute the biotinylated proteins from the beads.
  • Perform in-solution or in-gel trypsin digestion.
  • Analyze the resulting peptides by LC-MS/MS to identify the biotinylated proteins.

7. Data Analysis:

  • Compare the identified proteins from the bait-BioID experiment to a negative control (e.g., cells expressing BioID alone) to identify specific proximal interactors.

IV. Conclusion

The study of PTM-dependent protein interactions is a dynamic field, and the choice of methodology is critical for success. While this compound remains a useful tool, the alternatives presented in this guide offer a range of capabilities to address specific research questions. Genetically encoded photo-crosslinkers like pBpa provide high spatiotemporal resolution for mapping direct binding interfaces. Residue-selective and chemical crosslinkers such as o-NBAK and FSY offer the advantage of producing more defined crosslinked products, simplifying their identification. For a broader view of the interaction landscape, particularly for transient interactions, proximity-dependent labeling methods like BioID are invaluable. By carefully considering the strengths and limitations of each approach, researchers can select the most appropriate tool to illuminate the complex and crucial roles of PTMs in cellular signaling and function.

References

A Comparative Guide to Photo-Lysine Analogs for Enhanced Cross-Linking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various photo-lysine analogs, offering insights into their cross-linking efficiency and application in studying protein-protein interactions. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific needs.

Introduction to Photo-Cross-Linking with this compound Analogs

Photo-cross-linking is a powerful technique to capture transient and stable protein-protein interactions in their native cellular environment. This method utilizes photo-activatable amino acid analogs that can be incorporated into proteins and, upon activation with UV light, form covalent bonds with interacting partners. This compound analogs, in particular, are valuable tools as they mimic a natural amino acid, minimizing perturbation to protein structure and function. The efficiency of cross-linking is a critical parameter that dictates the success of these experiments. This guide evaluates several this compound analogs to inform the selection process for researchers aiming to elucidate protein interaction networks.

Comparison of this compound Analogs

The selection of a this compound analog significantly impacts the yield and specificity of cross-linking. Analogs differ primarily in their photo-activatable moiety, which determines their reactivity and cross-linking mechanism. Below is a comparison of several commonly used this compound analogs.

Quantitative Data Summary

The following table summarizes the key features and reported cross-linking efficiencies of different this compound analogs. It is important to note that direct quantitative comparisons across different studies are challenging due to variations in experimental conditions.

This compound AnalogPhoto-Reactive MoietyActivation Wavelength (nm)Reactive IntermediateKey Characteristics & Reported Efficiency
Diazirine-based Analogs (e.g., δ-photolysine, γ-photolysine, AbK, DiAzKs) Diazirine~350-365CarbeneHighly reactive and non-specific C-H and N-H insertion. Shorter half-life. DiAzKs showed a sevenfold increase in cross-linking efficiency compared to conventional 254 nm UV cross-linking for RNA-protein interactions[1]. δ-photolysine is suggested to have higher efficiency than γ-photolysine due to the diazirine's proximity to the side chain terminus[2].
mPyTK 2-aryl-5-carboxytetrazole (ACT)~300-310Nitrile ImineExhibits higher cross-linking efficiency than diazirine-based analogs[3]. The reactive intermediate has a longer half-life, potentially increasing the cross-linking yield.
o-NBAK o-nitrobenzyl alcohol (o-NBA)~365Aryl-nitrosoReacts specifically with lysine (B10760008) residues. The reactive intermediate has a relatively long half-life of about 30 minutes, which can lead to high cross-linking yields[4].

Experimental Protocols

Accurate evaluation of cross-linking efficiency is paramount. The following are detailed protocols for key experiments used to quantify and analyze protein cross-linking.

Protocol 1: Quantification of Cross-Linking Efficiency using SDS-PAGE and Densitometry

This protocol allows for the relative quantification of cross-linked products.

1. Sample Preparation: a. Incorporate the this compound analog into the protein of interest. b. Induce protein expression and purify the protein or prepare cell lysates. c. As a negative control, prepare a sample without UV irradiation.

2. Photo-Cross-Linking: a. Aliquot the protein sample into UV-transparent tubes. b. Irradiate the samples with the appropriate wavelength and duration of UV light (e.g., 365 nm for 5-15 minutes on ice)[4].

3. SDS-PAGE: a. Mix the irradiated and control samples with SDS-PAGE loading buffer. b. Load the samples onto a polyacrylamide gel. Include a protein ladder for molecular weight estimation. c. Run the gel at a constant voltage until the dye front reaches the bottom.

4. Staining and Imaging: a. Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain). b. Destain the gel until the protein bands are clearly visible against a clear background. c. Image the gel using a gel documentation system, ensuring the image is not saturated. Save the image in a high-resolution format like TIFF[5].

5. Densitometry Analysis: a. Open the gel image in an image analysis software (e.g., ImageJ/Fiji)[6]. b. Use the software's tools to define the lanes and measure the intensity of the bands corresponding to the monomeric (non-cross-linked) and cross-linked protein species. c. Calculate the cross-linking efficiency as the ratio of the density of the cross-linked band(s) to the total density of all protein bands in that lane.

Protocol 2: Identification of Cross-Linked Peptides by LC-MS/MS

This protocol enables the identification of specific cross-linked residues and interaction sites.

1. In-gel Digestion: a. Following SDS-PAGE, excise the bands corresponding to the cross-linked protein complexes. b. Destain the gel pieces and dehydrate them with acetonitrile (B52724). c. Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide. d. Digest the proteins overnight with a protease such as trypsin.

2. Peptide Extraction and Desalting: a. Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes. b. Pool the extracts and dry them in a vacuum centrifuge. c. Desalt the peptides using a C18 StageTip or equivalent.

3. LC-MS/MS Analysis: a. Reconstitute the desalted peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid). b. Inject the peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)[7][8][9]. c. Separate the peptides using a reverse-phase column with a gradient of increasing acetonitrile concentration. d. Acquire mass spectra in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

4. Data Analysis: a. Use specialized software (e.g., MeroX, pLink, or similar) to search the acquired MS/MS spectra against a protein sequence database containing the sequences of the expected interacting proteins[10]. b. The software will identify the cross-linked peptides based on their specific fragmentation patterns and mass shifts. c. Validate the identified cross-linked peptides to confirm the protein-protein interaction and pinpoint the specific residues involved.

Visualizations

The following diagrams illustrate key concepts and workflows related to photo-cross-linking experiments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_analysis Analysis p_incorporation Incorporate this compound Analog p_expression Protein Expression & Purification p_incorporation->p_expression p_uv UV Irradiation p_expression->p_uv p_sds SDS-PAGE & Densitometry p_uv->p_sds Efficiency Quantification p_ms LC-MS/MS Analysis p_uv->p_ms Interaction Site Mapping

Figure 1: Experimental workflow for evaluating photo-cross-linking. (Within 100 characters)

wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation beta_catenin_off->degradation Ubiquitination & Degradation wnt Wnt Ligand receptor Frizzled/LRP5/6 wnt->receptor dsh Dishevelled receptor->dsh destruction_complex_inactivated Inactive Destruction Complex dsh->destruction_complex_inactivated Inhibition beta_catenin_on Stabilized β-catenin nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef TCF/LEF gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activation

Figure 2: Simplified canonical Wnt signaling pathway. (Within 100 characters)

logic_diagram start Select this compound Analog q1 High cross-linking yield critical? start->q1 q2 Residue-specific cross-linking desired? q1->q2 Yes ans_diazirine Use Diazirine Analog q1->ans_diazirine No ans_mpytk Use mPyTK q2->ans_mpytk No (Higher yield) ans_onbak Use o-NBAK q2->ans_onbak Yes (Lys-specific)

References

Safety Operating Guide

Navigating the Safe Disposal of Photo-Lysine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug development and scientific discovery, the responsible management of laboratory chemicals is paramount. Photo-lysine, a photo-reactive amino acid integral to studying protein interactions, requires specific handling and disposal protocols to ensure laboratory safety and environmental compliance.[1][2][3] This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established safety practices.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and current safety information. In the absence of a specific SDS for this compound, the following general precautions for handling photo-reactive and lysine-based compounds should be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Respiratory Protection: In case of dust generation, a dust respirator is recommended.[4][5]

  • Body Protection: A lab coat or other protective clothing should be worn.

Spill Management:

In the event of a spill, immediately alert personnel in the vicinity.[4] For dry spills, avoid generating dust.[4][5] Carefully sweep or vacuum the material into a sealed, labeled container for disposal. For wet spills, absorb the material with an inert substance and place it in a suitable container. Following cleanup, decontaminate the area with a suitable solvent and wash the area with copious amounts of water.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Characterization: Determine if the this compound waste is contaminated with other hazardous materials. This will dictate the appropriate disposal stream.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Containerization: Place this compound waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound waste") and any known hazard information.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not dispose of this compound down the drain or in the regular trash.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is essential for a comprehensive understanding and risk assessment.

PropertyValue
Molecular FormulaC₆H₁₂N₄O₂
Molecular Weight172.19 g/mol [6]
AppearanceWhite to light yellow powder[5]
Storage Temperature2-8°C[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound Waste Generated assess Assess Contamination Status start->assess uncontaminated Uncontaminated this compound Waste assess->uncontaminated No contaminated Contaminated this compound Waste assess->contaminated Yes consult_ehs Consult Institutional EHS Guidelines uncontaminated->consult_ehs contaminated->consult_ehs segregate Segregate and Label Waste Container consult_ehs->segregate store Store in Designated Waste Area segregate->store dispose Arrange for Professional Waste Disposal store->dispose

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。